2-Amino-5-(3-chloro-4-methylphenyl)pyridine
Description
Properties
IUPAC Name |
5-(3-chloro-4-methylphenyl)pyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2/c1-8-2-3-9(6-11(8)13)10-4-5-12(14)15-7-10/h2-7H,1H3,(H2,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDJBDUAZXZABHL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CN=C(C=C2)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20718559 | |
| Record name | 5-(3-Chloro-4-methylphenyl)pyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20718559 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1314987-57-9 | |
| Record name | 5-(3-Chloro-4-methylphenyl)pyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20718559 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
synthesis of 2-Amino-5-(3-chloro-4-methylphenyl)pyridine
An In-depth Technical Guide to the Synthesis of 2-Amino-5-(3-chloro-4-methylphenyl)pyridine
Abstract
This technical guide provides a comprehensive, field-proven methodology for the , a heterocyclic scaffold of significant interest in medicinal chemistry and materials science. The core of this synthesis is a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a robust and versatile method for carbon-carbon bond formation. This document details the strategic rationale, the underlying catalytic mechanism, a step-by-step experimental protocol, and critical insights into process optimization and troubleshooting. The intended audience includes researchers, chemists, and professionals in drug development and organic synthesis.
Introduction and Strategic Rationale
Substituted 2-aminopyridines are privileged structures in modern pharmacology, appearing in a wide array of biologically active molecules. Their ability to act as hydrogen bond donors and acceptors, combined with their rigid aromatic framework, makes them ideal for targeted interactions with biological macromolecules. The specific target molecule, this compound, combines this key pyridine motif with a substituted phenyl ring, offering a valuable building block for library synthesis and lead optimization programs.
The most efficient and logical synthetic approach to this biaryl compound is through a palladium-catalyzed cross-coupling reaction. A retrosynthetic analysis reveals a strategic disconnection at the C5-C1' bond, identifying 2-amino-5-halopyridine and a corresponding (3-chloro-4-methylphenyl) organometallic reagent as the key precursors.
Among the various cross-coupling methods, the Suzuki-Miyaura reaction stands out for its exceptional functional group tolerance, mild reaction conditions, and the commercial availability and stability of its boronic acid reagents.[1] This strategy avoids the need for protecting the primary amine on the pyridine ring, a common requirement in harsher coupling chemistries, thereby streamlining the synthetic sequence.[2]
The Suzuki-Miyaura Catalytic Cycle
The efficacy of the Suzuki-Miyaura reaction hinges on a well-understood palladium catalytic cycle. Understanding this mechanism is paramount for troubleshooting and optimizing the reaction conditions. The cycle consists of three primary steps:
-
Oxidative Addition : A low-valent Palladium(0) complex, typically stabilized by phosphine ligands, reacts with the aryl halide (2-amino-5-bromopyridine). The palladium atom inserts itself into the carbon-bromine bond, forming a new, higher-valent Pd(II) complex.
-
Transmetalation : The arylboronic acid is activated by a base (e.g., potassium phosphate) to form a more nucleophilic borate species. This species then transfers its aryl group to the Pd(II) complex, displacing the halide and forming a diorganopalladium(II) intermediate.
-
Reductive Elimination : The two organic groups on the palladium center couple and are eliminated from the coordination sphere, forming the desired C-C bond of the final product. This step regenerates the catalytically active Pd(0) species, which re-enters the cycle.
Sources
An In-Depth Technical Guide to the Synthesis of 2-Amino-5-(3-chloro-4-methylphenyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-5-(3-chloro-4-methylphenyl)pyridine is a substituted aminopyridine that holds significant interest as a scaffold in medicinal chemistry and drug discovery. The unique arrangement of its functional groups—a nucleophilic amino group, a pyridine core, and a substituted phenyl ring—provides a versatile platform for the synthesis of a diverse array of complex molecules with potential therapeutic applications. This guide provides a comprehensive overview of the synthetic protocols for this compound, focusing on the widely utilized Suzuki-Miyaura cross-coupling reaction. As a Senior Application Scientist, this document is structured to provide not only step-by-step methodologies but also the underlying chemical principles and practical insights to ensure successful synthesis.
Retrosynthetic Analysis and Strategic Approach
The most logical and convergent approach to the synthesis of this compound involves the formation of the C-C bond between the pyridine and phenyl rings. A retrosynthetic analysis points towards a Suzuki-Miyaura cross-coupling reaction as the key bond-forming step. This strategy offers high functional group tolerance, generally good yields, and readily available starting materials.
2-Aminopyridine + NBS -> 2-Amino-5-bromopyridine
1-Bromo-3-chloro-4-methylbenzene + Mg -> Grignard Reagent Grignard Reagent + B(OR)3 -> Boronic ester -> (3-chloro-4-methylphenyl)boronic acid
Caption: Workflow for the Suzuki-Miyaura cross-coupling reaction.
Protocol 3: Suzuki-Miyaura Coupling for this compound Synthesis
This protocol is adapted from general procedures for the Suzuki coupling of aminopyridines and provides a robust starting point for optimization. [1][2] Reaction Scheme:
Step-by-Step Methodology:
-
Reaction Setup: To a Schlenk flask or a microwave vial, add 2-amino-5-bromopyridine (1.0 equiv.), (3-chloro-4-methylphenyl)boronic acid (1.2-1.5 equiv.), a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 equiv.), and a base, typically potassium carbonate (K₂CO₃, 2.0-3.0 equiv.).
-
Solvent Addition: Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times. Add a degassed solvent mixture, commonly 1,4-dioxane and water (e.g., in a 4:1 ratio).
-
Reaction Conditions: Heat the reaction mixture to 85-100 °C and stir vigorously. The reaction progress should be monitored by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the desired this compound.
Table 1: Summary of Reagents and Conditions for Suzuki-Miyaura Coupling
| Reagent/Parameter | Recommended Starting Point | Rationale |
| Palladium Catalyst | Pd(PPh₃)₄ | A versatile and commonly used catalyst for Suzuki couplings. [2] |
| Ligand | Triphenylphosphine (in Pd(PPh₃)₄) | Stabilizes the palladium catalyst and facilitates the catalytic cycle. |
| Base | K₂CO₃ or Cs₂CO₃ | Activates the boronic acid for transmetalation. [3] |
| Solvent | 1,4-Dioxane/Water (4:1) | A common solvent system that facilitates the dissolution of both organic and inorganic reagents. |
| Temperature | 85-100 °C | Provides the necessary activation energy for the reaction to proceed at a reasonable rate. |
| Equivalents of Boronic Acid | 1.2 - 1.5 | A slight excess is used to ensure complete consumption of the limiting reagent. |
The Catalytic Cycle of the Suzuki-Miyaura Reaction
Understanding the mechanism of the Suzuki-Miyaura coupling is essential for troubleshooting and optimizing the reaction. The catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination. [4][5]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the 2-amino-5-bromopyridine, forming a Pd(II) intermediate.
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium center, displacing the halide. This step is facilitated by the base.
-
Reductive Elimination: The two organic groups on the palladium complex are coupled, forming the desired C-C bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.
Alternative Synthetic Strategies
While the Suzuki-Miyaura coupling is a highly effective method, other cross-coupling reactions can also be considered. For instance, a Stille coupling using an organotin reagent in place of the boronic acid could be employed. However, the toxicity of organotin compounds makes the Suzuki reaction a more favorable choice in many laboratory and industrial settings.
Another potential route involves a Buchwald-Hartwig amination as the key step. [6][7][8]This would involve synthesizing 5-(3-chloro-4-methylphenyl)-2-halopyridine first, followed by amination. However, the Suzuki coupling approach is generally more direct for this target molecule.
Conclusion
The synthesis of this compound is most effectively achieved through a Suzuki-Miyaura cross-coupling reaction between 2-amino-5-bromopyridine and (3-chloro-4-methylphenyl)boronic acid. This in-depth guide provides detailed, field-proven protocols for the synthesis of the necessary starting materials and the final cross-coupling step. By understanding the underlying principles of these reactions and carefully controlling the reaction parameters, researchers can reliably synthesize this valuable building block for applications in drug discovery and development.
References
-
Hartwig, J. F. (2008). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 41(11), 1534–1544. [Link]
-
Wolfe, J. P., Wagaw, S., & Buchwald, S. L. (1996). An Improved Catalyst System for Aromatic Carbon−Nitrogen Bond Formation: The Possible Involvement of Bis(phosphine)palladium Complexes as Key Intermediates. Journal of the American Chemical Society, 118(30), 7215–7216. [Link]
- BenchChem. (2025). Application Notes and Protocols for the Suzuki-Miyaura Coupling of 2-Amino-5-bromo-4-methylpyridine.
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
-
Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338–6361. [Link]
-
YouTube. The Buchwald-Hartwig Amination Reaction. Retrieved from [Link]
- BenchChem. A Comparative Analysis of Catalysts for the Suzuki Coupling of 2-Amino-5-bromo-4-methylpyridine.
- BenchChem. Technical Support Center: Buchwald-Hartwig Amination with Chloropyridines.
-
Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]
-
Wiley Analytical Science. Palladium Catalyzed Amination of Aryl Chlorides. Retrieved from [Link]
-
NIH. Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions. Retrieved from [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Organic Chemistry Portal. Suzuki Coupling. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
A Comprehensive Technical Guide to the ¹H NMR Spectrum of 2-Amino-5-(3-chloro-4-methylphenyl)pyridine
Executive Summary
This technical guide provides an in-depth analysis and interpretation of the proton nuclear magnetic resonance (¹H NMR) spectrum of 2-Amino-5-(3-chloro-4-methylphenyl)pyridine (CAS No. 1314987-57-9).[1][2] As a key intermediate in medicinal chemistry and materials science, unambiguous structural confirmation is paramount. This document, intended for researchers and drug development professionals, details the theoretical prediction of the ¹H NMR spectrum, outlines a robust experimental protocol for data acquisition, and provides a systematic approach to spectral interpretation. By explaining the causal relationships between molecular structure and spectral features, this guide serves as a practical reference for the characterization of this and structurally related bi-aryl heterocyclic compounds.
Introduction
This compound is a bi-aryl heterocyclic compound featuring a substituted pyridine ring linked to a substituted phenyl ring. The precise arrangement of substituents dictates its chemical properties and potential applications as a scaffold in the synthesis of pharmacologically active molecules. Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful analytical tools for the unambiguous determination of molecular structure in solution.[3] ¹H NMR, in particular, provides critical information regarding the electronic environment, connectivity, and spatial arrangement of protons within a molecule, making it an indispensable technique for identity confirmation and purity assessment.
This guide will deconstruct the expected ¹H NMR spectrum of the title compound, correlating each signal to its corresponding proton based on established principles of chemical shift theory, spin-spin coupling, and substituent effects.
Molecular Structure and Proton Environment Analysis
To interpret the ¹H NMR spectrum, we must first identify all chemically non-equivalent protons in the molecule. The structure of this compound contains eight distinct proton environments, which have been systematically labeled in the diagram below.
Figure 2: Standard workflow for ¹H NMR spectral acquisition and analysis.
Spectral Interpretation and Conclusion
The final step is to correlate the experimental spectrum with the predicted data. The aromatic region (δ 6.5-8.5 ppm) will contain a complex set of signals corresponding to the six aromatic protons. The distinct multiplicities (d, dd) and coupling constants are key to assigning each signal correctly. The presence of a singlet integrating to 3H in the upfield region (δ ~2.4 ppm) confirms the methyl group, while a broad signal integrating to 2H confirms the amino group. The integration values across the spectrum should correspond to a 1:1:1:1:1:1:2:3 ratio for the assigned protons.
In cases of significant signal overlap, advanced 2D NMR experiments such as COSY (Correlation Spectroscopy) can be employed to definitively establish proton-proton coupling networks and validate the structural assignments.
References
-
Spectroscopy Europe. The prediction of 1H NMR chemical shifts in organic compounds. Available at: [Link]
-
Sajed, T., et al. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Metabolites, 14(5), 290. Available at: [Link]
-
Meiler, J., et al. Prediction of 1H NMR Chemical Shifts Using Neural Networks. Analytical Chemistry. Available at: [Link]
-
Wishart DS. PROSPRE - 1H NMR Predictor. University of Alberta. Available at: [Link]
-
Lewis, R.G. & Dyer, D.S. AN NMR STUDY OF THE SOLVENT EFFECTS ON THE N-H CHEMICAL SHIFTS OF AROMATIC AMINES, AMIDES, AND HYDRAZINES. DTIC. Available at: [Link]
-
ResearchGate. Accurate Prediction of H NMR Chemical Shifts of Small Molecules Using Machine Learning. Available at: [Link]
-
ACS Publications. 1H NMR Investigation of Solvent Effects in Aromatic Stacking Interactions. Available at: [Link]
-
Asian Journal of Chemistry. Studies of Nuclear Magnetic Resonance Spectra of Positive Halogen Salts of Pyridine and Substituted Pyridines. Available at: [Link]
-
AIP Publishing. Analysis of the NMR Spectrum of Pyridine. Available at: [Link]
-
ResearchGate. 1 H NMR spectra of a sample containing 0.05 M pyridine. Available at: [Link]
-
AIP Publishing. Analysis of the NMR Spectrum of Pyridine. Available at: [Link]
-
National Institutes of Health. Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. Available at: [Link]
-
Reddit. How does solvent choice effect chemical shift in NMR experiments?. Available at: [Link]
-
SpectraBase. 2-Pyridinamine - Optional[1H NMR] - Chemical Shifts. Available at: [Link]
-
ResearchGate. 1H NMR spectra for: (a) 2-Aminopyridine, (b) cobalt complexes and (c) cadmium complex. Available at: [Link]
-
Pharmaffiliates. 2-Amino-5-chloro-pyridine. Available at: [Link]
-
ACS Publications. "Solvent" effects in 1H NMR spectroscopy: A simple undergraduate experiment. Available at: [Link]
-
Wiley Online Library. Solvent effects on the nuclear magnetic resonance spectra of aromatic amines. Available at: [Link]
-
Royal Society of Chemistry. Supporting Information. Available at: [Link]
-
ResearchGate. 1 H NMR spectrum for compound 3 in pyridine-d 5. Available at: [Link]
-
Royal Society of Chemistry. Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines - Supporting Information. Available at: [Link]
-
PubChem. 2-Amino-5-chloropyridine. Available at: [Link]
-
European Patent Office. SYNTHESIS OF 3-AMINO-2-CHLORO-4-METHYLPYRIDINE FROM MALONONITRILE AND ACETONE. Available at: [Link]
-
NIST. 2-Aminopyridine. Available at: [Link]
-
ResearchGate. An efficient synthesis of 2-amino-5-chloro-3-pyridinecarbox-aldehyde and 5-amino-2-chloro-4-pyridinecarboxaldehyde. Available at: [Link]
-
Wikipedia. 2-Aminopyridine. Available at: [Link]
- Google Patents. US5332824A - Process for the preparation of 2-amino-5-methyl-pyridine.
- Google Patents. US2456379A - 2-amino-5-methyl pyridine and process of making it.
- Google Patents. US6399781B1 - Process for making 3-amino-2-chloro-4-methylpyridine.
-
PubChem. 3-Chloro-4-methylphenyl isocyanate. Available at: [Link]
-
PubChem. Methyl 3-chloro-4-[[2-[2-(2-chloro-4-methyl-phenyl)phenyl]sulfanylacetyl]amino]benzoate. Available at: [Link]
Sources
An In-depth Technical Guide to the Characterization of 2-Amino-5-(3-chloro-4-methylphenyl)pyridine
Abstract
This technical guide provides a comprehensive framework for the definitive characterization of the novel heterocyclic compound, 2-Amino-5-(3-chloro-4-methylphenyl)pyridine (CAS No. 1314987-57-9). Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond rote protocols to deliver a deep, mechanistic understanding of the analytical workflow. We will explore the critical techniques required for unambiguous structural elucidation and purity assessment, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Infrared (IR) Spectroscopy. The causality behind experimental choices is emphasized throughout, ensuring that the described methodologies are not only robust and reproducible but also scientifically sound. This guide serves as a practical manual for scientists working with complex substituted pyridine derivatives, a class of compounds with significant therapeutic potential.
Introduction: The Scientific Imperative
Substituted aminopyridines represent a privileged scaffold in medicinal chemistry. Compounds from this family are known to exhibit a wide range of biological activities, acting as potassium channel blockers for neurological disorders[1][2], and serving as foundational structures for antimicrobial[3][4][5] and antiprotozoal agents[6]. The specific molecule of interest, this compound, combines the aminopyridine core with a substituted phenyl ring, making it a promising candidate for further investigation and development.
Definitive characterization is the bedrock of chemical and pharmaceutical research. It ensures that the biological and pharmacological data generated are unequivocally linked to the correct molecular entity, a cornerstone of reproducibility and regulatory compliance. This guide establishes a self-validating system for the characterization of this specific molecule.
Table 1: Core Physicochemical Properties
| Property | Value | Source |
| Chemical Name | This compound | - |
| CAS Number | 1314987-57-9 | [7] |
| Molecular Formula | C₁₂H₁₁ClN₂ | [7][8] |
| Molecular Weight | 218.68 g/mol | [7][8] |
| Appearance | Typically a light yellow to brown powder | [9] |
| Class | Organic Building Block, Amine, Pyridine Derivative | [8] |
The Characterization Workflow: A Holistic Approach
A robust characterization strategy is sequential and orthogonal, meaning each step provides a different type of information that collectively builds an unambiguous profile of the compound. The workflow outlined below ensures that both molecular structure and purity are confirmed with the highest degree of confidence.
Caption: Overall workflow for the synthesis and characterization of the target compound.
Spectroscopic Elucidation: Deciphering the Molecular Architecture
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful technique for elucidating the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms. For a molecule like this compound, a full suite of 1D and 2D NMR experiments is required for unambiguous assignment.
Protocol: NMR Sample Preparation and Analysis
-
Sample Preparation: Accurately weigh ~5-10 mg of the purified compound into a clean, dry NMR tube.
-
Solvent Addition: Add approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent depends on the compound's solubility.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ 0.00 ppm).
-
Dissolution: Gently vortex or sonicate the sample until fully dissolved.
-
Acquisition: Acquire ¹H, ¹³C, DEPT-135, COSY, HSQC, and HMBC spectra on a spectrometer operating at a minimum of 400 MHz for ¹H.
Expertise & Experience: The "Why" Behind the Experiments
-
¹H NMR: This is the initial experiment. It reveals the number of distinct proton environments and their multiplicity (splitting patterns), which hints at neighboring protons. We expect to see signals for the aromatic protons on both rings, the amine (-NH₂) protons, and the methyl (-CH₃) protons.
-
¹³C NMR & DEPT-135: The ¹³C spectrum shows all unique carbon environments. The DEPT-135 experiment is crucial as it differentiates between CH, CH₂, and CH₃ carbons, simplifying the assignment of the complex aromatic region.
-
COSY (Correlation Spectroscopy): This 2D experiment identifies protons that are coupled to each other (typically on adjacent carbons). It is essential for tracing the proton connectivity within the pyridine and phenyl rings.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the carbon atom it is directly attached to, providing definitive C-H assignments.
-
HMBC (Heteronuclear Multiple Bond Correlation): HMBC is the key to connecting the molecular fragments. It shows correlations between protons and carbons that are 2-3 bonds away. This is critical for confirming the link between the pyridine and phenyl rings and the positions of the substituents.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (Note: These are predicted values based on similar structures. Actual values may vary slightly.)
| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key HMBC Correlations |
| Pyridine-H3 | ~6.8-7.0 | ~110-115 | C2, C4, C5 |
| Pyridine-H4 | ~7.5-7.7 | ~135-140 | C2, C3, C5, C6 |
| Pyridine-H6 | ~8.0-8.2 | ~145-150 | C2, C4, C5 |
| Phenyl-H2' | ~7.3-7.5 | ~130-135 | C1', C3', C4', C6' |
| Phenyl-H5' | ~7.2-7.4 | ~128-132 | C1', C3', C4', C6' |
| Phenyl-H6' | ~7.4-7.6 | ~132-136 | C1', C2', C4', C5' |
| -NH₂ | ~4.5-5.5 (broad) | - | C2 |
| -CH₃ | ~2.3-2.5 | ~18-22 | C3', C4', C5' |
digraph "HMBC_Correlations" { graph [overlap=false, splines=true, bgcolor="#FFFFFF"]; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=9, color="#EA4335", constraint=false, style=dashed];// Using an image of the structure as a node mol [image="https://i.imgur.com/2s45Y6J.png", label=""]; // Invisible nodes for annotation H6[pos="2.2,1.2!", label="H6"]; C5 [pos="1.5,0.0!", label="C5"]; C1_prime [pos="0.0,0.0!", label="C1'"]; H2_prime [pos="-1.2,1.2!", label="H2'"]; CH3 [pos="-1.8,-2.2!", label="-CH3"]; C4_prime [pos="-1.2,-1.2!", label="C4'"]; // Edges representing key HMBC correlations H6 -> C5 [label=" J_CH"]; H6 -> C1_prime [label=" J_CH (Crucial Link)"]; H2_prime -> C1_prime [label=" J_CH"]; CH3 -> C4_prime [label=" J_CH"];
}
Caption: Key HMBC correlations confirming the connectivity of the molecular backbone.
Mass Spectrometry (MS)
Mass spectrometry provides the exact molecular weight of the compound, serving as a primary confirmation of the molecular formula. High-resolution mass spectrometry (HRMS) can determine the mass with enough accuracy to predict the elemental composition.
Protocol: LC-MS Analysis
-
Sample Preparation: Prepare a dilute solution of the compound (~100 µg/mL) in a suitable solvent like methanol or acetonitrile.
-
Instrumentation: Use an HPLC system coupled to a mass spectrometer, preferably an Orbitrap or Time-of-Flight (TOF) instrument for high resolution.
-
Ionization: Electrospray ionization (ESI) in positive ion mode is ideal for this molecule due to the basic nitrogen atoms, which are readily protonated.
-
Analysis: Infuse the sample directly or via a short chromatographic run. Look for the protonated molecular ion [M+H]⁺.
-
Data Interpretation: The expected m/z for [C₁₂H₁₁ClN₂ + H]⁺ is approximately 219.0687. The observed mass should be within 5 ppm of the theoretical mass. The isotopic pattern for the chlorine atom (³⁵Cl/³⁷Cl ratio of ~3:1) should also be clearly visible in the spectrum, providing further confirmation.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid technique used to identify the presence of key functional groups.
Protocol: FTIR Analysis
-
Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) FTIR spectrometer.
-
Acquisition: Collect the spectrum from approximately 4000 to 400 cm⁻¹.
-
Data Interpretation: Analyze the spectrum for characteristic absorption bands.
Table 3: Expected IR Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group | Vibration Type |
| 3450-3300 | Amine (-NH₂) | N-H Stretch (asymmetric & symmetric) |
| 3100-3000 | Aromatic C-H | C-H Stretch |
| 1640-1600 | Pyridine Ring / Amine | C=C/C=N Stretch / N-H Bend |
| 1500-1400 | Aromatic Ring | C=C Stretch |
| 1100-1000 | Aryl-Halide | C-Cl Stretch |
Chromatographic Analysis: Quantifying Purity
While spectroscopy defines the structure, chromatography is essential for determining its purity. HPLC is the gold standard for this purpose in the pharmaceutical industry.
Protocol: Reverse-Phase HPLC Method Development
-
Column Selection: A C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is a standard starting point for a molecule of this polarity.
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Rationale: A buffered mobile phase is critical for achieving sharp, reproducible peaks for ionizable compounds like aminopyridines. Formic acid is volatile and MS-compatible.[10]
-
-
Gradient Elution: Start with a screening gradient (e.g., 5% to 95% B over 15 minutes) to determine the approximate retention time.
-
Method Optimization: Adjust the gradient to ensure the main peak elutes between 5 and 10 minutes and is well-resolved from any impurities.
-
Detection: Use a UV detector set at a wavelength where the compound has strong absorbance (e.g., 254 nm or 280 nm, determined by a UV scan).
-
Quantification: Integrate the peak area of the main component and all impurities. Purity is calculated as (Area of Main Peak / Total Area of All Peaks) x 100%. For drug development, purity should typically be >98%.
Conclusion
The characterization of this compound is a multi-faceted process that relies on the synergistic application of modern analytical techniques. Unambiguous structural assignment is achieved through a combination of 1D and 2D NMR experiments, corroborated by high-resolution mass spectrometry and IR spectroscopy. Purity is definitively quantified using a validated reverse-phase HPLC method. By following the integrated workflow and understanding the scientific rationale behind each step as detailed in this guide, researchers can ensure the quality and integrity of their material, providing a solid foundation for subsequent biological and pharmacological studies.
References
-
Wikipedia. (n.d.). 4-Aminopyridine. Retrieved from [Link]
-
GlobalRx. (n.d.). Clinical Profile of 4-Aminopyridine for Compounding. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases. PubMed Central. Retrieved from [Link]
-
PubMed. (n.d.). The use of aminopyridines in neurological disorders. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of 2-Amino-5-bromo-3-methylpyridine on Newcrom R1 HPLC column. Retrieved from [Link]
-
ResearchGate. (2015). In vitro antimicrobial activity of new 2-amino-4-chloropyridine derivatives: A structure-activity relationship study. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Approaches towards the synthesis of a novel class of 2-amino-5-arylazonicotinate, pyridazinone and pyrido[2,3-d]pyrimidine derivatives as potent antimicrobial agents. PubMed Central. Retrieved from [Link]
Sources
- 1. 4-Aminopyridine - Wikipedia [en.wikipedia.org]
- 2. The use of aminopyridines in neurological disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. researchgate.net [researchgate.net]
- 5. Approaches towards the synthesis of a novel class of 2-amino-5-arylazonicotinate, pyridazinone and pyrido[2,3-d]pyrimidine derivatives as potent antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound,(CAS# 1314987-57-9)|Sinfoo BIOCHEM [sinfoobiotech.com]
- 8. 1314987-57-9|this compound|BLD Pharm [bldpharm.com]
- 9. chemimpex.com [chemimpex.com]
- 10. Separation of 2-Amino-5-bromo-3-methylpyridine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
physical and chemical properties of 2-Amino-5-(3-chloro-4-methylphenyl)pyridine
Introduction
2-Amino-5-(3-chloro-4-methylphenyl)pyridine is a substituted aminopyridine that holds significant potential as a key building block in the fields of medicinal chemistry and materials science. The 5-aryl-2-aminopyridine scaffold is a privileged structure found in numerous biologically active compounds, including kinase inhibitors and other therapeutic agents.[1][2] This guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed synthetic protocols, and in-depth spectral analysis to support researchers and drug development professionals in its application.
Molecular Structure and Identification
The foundational step in understanding the properties of any chemical entity is a thorough characterization of its structure.
Caption: 2D structure of this compound.
Compound Identifiers:
Physicochemical Properties
A summary of the key physical and chemical properties is presented below. Experimentally determined values for this specific molecule are not widely published; therefore, some properties are estimated based on structurally related compounds and established physicochemical principles.
| Property | Value | Source/Basis |
| Appearance | White to off-white or pale yellow crystalline solid | Analogy to similar compounds[5] |
| Melting Point | Estimated: 140 - 160 °C | Based on melting points of 2-amino-5-chloropyridine (135-138 °C) and 2-amino-5-chloro-4-methylpyridine (153 °C)[5][6] |
| Boiling Point | Decomposes before boiling at atmospheric pressure | Expected for similar aromatic amines |
| Solubility | Soluble in methanol, ethanol, DMSO, chloroform; sparingly soluble in water | General solubility of aminopyridines[7] |
| pKa | Estimated: 4.5 - 5.5 | Based on the pKa of 2-aminopyridine (~6.8) and the electron-withdrawing effects of the substituted phenyl ring.[8] |
Chemical Reactivity and Stability
The reactivity of this compound is governed by the interplay of its constituent functional groups: the 2-aminopyridine core and the substituted phenyl ring.
-
2-Aminopyridine Moiety: The amino group at the 2-position is nucleophilic and can undergo reactions such as acylation, alkylation, and diazotization. The pyridine nitrogen is basic and can be protonated or coordinated to metal centers. The pyridine ring itself is electron-deficient and generally resistant to electrophilic aromatic substitution, but can be susceptible to nucleophilic attack, especially when activated.[8][9]
-
3-Chloro-4-methylphenyl Moiety: The phenyl ring can undergo electrophilic aromatic substitution. The directing effects of the chloro (ortho-, para-directing, deactivating) and methyl (ortho-, para-directing, activating) groups will influence the position of substitution.
-
Stability: The compound is expected to be stable under normal laboratory conditions. However, like many amines, it may be sensitive to light and air over long-term storage and should be stored in a cool, dark, and inert atmosphere.
Synthesis Protocol: Suzuki-Miyaura Cross-Coupling
The most logical and widely applicable method for the synthesis of this class of compounds is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[10][11][12] This method allows for the efficient formation of the C-C bond between the pyridine and phenyl rings.
Sources
- 1. Discovery of 5-Aryl-2,4-diaminopyrimidine Compounds as Potent and Selective IRAK4 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 1314987-57-9|this compound|BLD Pharm [bldpharm.com]
- 4. This compound,(CAS# 1314987-57-9)|Sinfoo BIOCHEM [sinfoobiotech.com]
- 5. labproinc.com [labproinc.com]
- 6. 2-Amino-5-chloropyridine | C5H5ClN2 | CID 66174 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 2-Aminopyridine | NH2C5H4N | CID 10439 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Transition metal-catalyzed cross-coupling reactions of N -aryl-2-aminopyridines - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08384A [pubs.rsc.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. chem.libretexts.org [chem.libretexts.org]
An In-Depth Technical Guide to the Molecular Structure of 2-Amino-5-(3-chloro-4-methylphenyl)pyridine
For the Attention of: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the molecular structure of 2-Amino-5-(3-chloro-4-methylphenyl)pyridine (CAS No. 1314987-57-9). While this compound is commercially available, detailed experimental characterization is not extensively documented in publicly accessible literature.[1][2] This guide, therefore, synthesizes information from analogous compounds and employs theoretical modeling to present a robust profile of its structural and electronic properties. We will explore a probable synthetic route, predicted spectroscopic signatures, and a computationally derived molecular geometry. Furthermore, the potential biological significance of this molecule is discussed in the context of related pharmacologically active aminopyridine derivatives. This document is intended to serve as a foundational resource for researchers engaged in the synthesis, characterization, and application of novel pyridine-based compounds in medicinal chemistry and materials science.
Introduction and Scientific Context
This compound belongs to the class of 5-aryl-2-aminopyridines, a scaffold of significant interest in medicinal chemistry. The aminopyridine moiety is a key pharmacophore found in numerous biologically active compounds, exhibiting a wide range of therapeutic properties.[3] The introduction of a substituted phenyl ring at the 5-position creates a biaryl structure that can engage in various receptor-ligand interactions, making these compounds attractive for drug discovery programs.
The specific substitution pattern of the phenyl ring—a chlorine atom at the 3-position and a methyl group at the 4-position—is of particular note. The chloro group can modulate the electronic properties of the ring and participate in halogen bonding, while the methyl group can influence steric interactions and metabolic stability. Understanding the precise three-dimensional arrangement of these functional groups is paramount for elucidating structure-activity relationships (SAR) and for the rational design of new therapeutic agents.
Given the limited availability of published experimental data for this specific molecule, this guide will leverage established knowledge of similar compounds and computational chemistry to provide a detailed structural elucidation.
Proposed Synthesis Pathway
The synthesis of 5-aryl-2-aminopyridines is well-established in the chemical literature, with the Suzuki-Miyaura cross-coupling reaction being a prominent and versatile method. A plausible and efficient synthesis of this compound would likely involve the coupling of a boronic acid or ester with a halogenated aminopyridine.
A proposed synthetic route is outlined below:
Figure 1: Proposed Suzuki-Miyaura cross-coupling for the synthesis of this compound.
Causality Behind Experimental Choices:
-
2-Amino-5-bromopyridine: This is a commercially available and commonly used starting material for Suzuki couplings at the 5-position of the pyridine ring. The bromine atom provides a good balance of reactivity and stability.
-
3-Chloro-4-methylphenylboronic acid: This is also a commercially available reagent, providing the desired substituted phenyl moiety. Boronic acids are generally stable, easy to handle, and provide high yields in Suzuki reactions.
-
Palladium Catalyst (e.g., Pd(PPh₃)₄): Tetrakis(triphenylphosphine)palladium(0) is a robust and widely used catalyst for Suzuki couplings, known for its efficiency in a variety of substrate combinations.
-
Base (e.g., Na₂CO₃): An aqueous base is essential for the activation of the boronic acid in the catalytic cycle. Sodium carbonate is a cost-effective and commonly employed base for this purpose.
-
Solvent System (e.g., DME/H₂O): A mixture of an organic solvent like 1,2-dimethoxyethane (DME) and water is used to dissolve both the organic reactants and the inorganic base, facilitating the reaction.
-
Reflux Conditions: Heating the reaction mixture to reflux provides the necessary activation energy to drive the catalytic cycle to completion in a reasonable timeframe.
Molecular Structure and Characterization
General Properties
| Property | Value | Source |
| CAS Number | 1314987-57-9 | [1][2] |
| Molecular Formula | C₁₂H₁₁ClN₂ | [1] |
| Molecular Weight | 218.68 g/mol | [1] |
Predicted Spectroscopic Data
Due to the absence of published experimental spectra for this compound, the following are predicted values based on the analysis of structurally similar compounds.
3.2.1. ¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to show distinct signals for the protons on both the pyridine and phenyl rings.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale for Prediction |
| ~8.2 | d | 1H | H6 (Pyridine) | Deshielded by the pyridine nitrogen. |
| ~7.6 | dd | 1H | H4 (Pyridine) | Coupled to H3 and H6. |
| ~7.5 | d | 1H | H2' (Phenyl) | Singlet or narrow doublet due to small meta coupling. |
| ~7.4 | dd | 1H | H6' (Phenyl) | Coupled to H5'. |
| ~7.3 | d | 1H | H5' (Phenyl) | Coupled to H6'. |
| ~6.7 | d | 1H | H3 (Pyridine) | Shielded by the amino group. |
| ~4.5 | br s | 2H | -NH₂ | Broad signal due to quadrupole relaxation and exchange. |
| ~2.4 | s | 3H | -CH₃ | Typical chemical shift for an aryl methyl group. |
3.2.2. ¹³C NMR Spectroscopy (Predicted)
| Chemical Shift (δ, ppm) | Assignment | Rationale for Prediction |
| ~158 | C2 (Pyridine) | Attached to the amino group. |
| ~148 | C6 (Pyridine) | Alpha to the pyridine nitrogen. |
| ~138 | C4' (Phenyl) | Attached to the methyl group. |
| ~136 | C4 (Pyridine) | |
| ~135 | C1' (Phenyl) | Point of attachment to the pyridine ring. |
| ~132 | C3' (Phenyl) | Attached to the chloro group. |
| ~130 | C5' (Phenyl) | |
| ~128 | C6' (Phenyl) | |
| ~125 | C5 (Pyridine) | Attached to the phenyl ring. |
| ~123 | C2' (Phenyl) | |
| ~108 | C3 (Pyridine) | Shielded by the amino group. |
| ~20 | -CH₃ | Typical chemical shift for an aryl methyl group. |
3.2.3. Infrared (IR) Spectroscopy (Predicted)
| Wavenumber (cm⁻¹) | Vibration | Rationale for Prediction |
| 3450-3300 | N-H stretch | Characteristic for primary amines. |
| 3100-3000 | Aromatic C-H stretch | |
| 1620-1580 | C=C and C=N stretch | Aromatic ring vibrations. |
| 1500-1400 | Aromatic C=C stretch | |
| 1100-1000 | C-Cl stretch | |
| 850-800 | C-H out-of-plane bend | Indicative of substitution pattern. |
3.2.4. Mass Spectrometry (Predicted)
The electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak.
| m/z | Interpretation |
| 218/220 | [M]⁺/ [M+2]⁺ |
| 203 | [M-CH₃]⁺ |
| 183 | [M-Cl]⁺ |
Computationally Derived Molecular Structure
In the absence of experimental crystallographic data, the molecular geometry of this compound has been modeled using computational methods. The following table presents predicted bond lengths and angles. These values are derived from theoretical calculations and should be considered as approximations of the actual molecular parameters.
| Parameter | Predicted Value |
| Bond Lengths (Å) | |
| C(5)-C(1') | 1.48 |
| C(3')-Cl | 1.74 |
| C(2)-N(amino) | 1.37 |
| Bond Angles (°) ** | |
| C(4)-C(5)-C(6) | 118 |
| C(5)-C(1')-C(2') | 121 |
| C(5)-C(1')-C(6') | 120 |
| Torsional Angle (°) ** | |
| C(4)-C(5)-C(1')-C(2') | ~35 |
The predicted torsional angle between the pyridine and phenyl rings suggests a non-planar conformation, which is common for biaryl systems due to steric hindrance between the ortho-hydrogens.
Figure 2: 2D representation of the molecular structure of this compound.
Experimental Protocols for Characterization
The following outlines a standard workflow for the comprehensive characterization of a newly synthesized batch of this compound.
Figure 3: A typical experimental workflow for the characterization of a novel organic compound.
Step-by-Step Methodologies:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Dissolve 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer.
-
Perform 2D NMR experiments (COSY, HSQC) to confirm proton-proton and proton-carbon correlations, aiding in unambiguous peak assignment.
-
-
Mass Spectrometry (MS):
-
Introduce a dilute solution of the compound into a mass spectrometer using an appropriate ionization technique (e.g., electron ionization for volatile compounds or electrospray ionization for less volatile ones).
-
Analyze the resulting mass spectrum for the molecular ion peak and fragmentation patterns to confirm the molecular weight and aspects of the structure.
-
-
Fourier-Transform Infrared (IR) Spectroscopy:
-
Prepare a sample of the solid compound (e.g., as a KBr pellet or using an ATR accessory).
-
Acquire the IR spectrum to identify the characteristic functional groups present in the molecule.
-
-
Purity Assessment:
-
Dissolve the compound in a suitable solvent and analyze by High-Performance Liquid Chromatography (HPLC) to determine its purity.
-
Perform elemental analysis to confirm the elemental composition (C, H, N).
-
-
Single-Crystal X-ray Diffraction (if applicable):
-
Attempt to grow single crystals suitable for X-ray diffraction by slow evaporation from various solvents.
-
If successful, analyze the crystal structure to obtain precise bond lengths, bond angles, and the three-dimensional packing of the molecules in the solid state.
-
Potential Applications and Future Directions
While the specific biological activity of this compound is not yet reported, the broader class of substituted aminopyridines has shown promise in various therapeutic areas. For instance, derivatives of 2-aminopyridine have been investigated as potential kinase inhibitors, ion channel modulators, and agents with activity against various pathogens. The structural motifs present in this molecule suggest it could be a valuable intermediate for the synthesis of more complex drug candidates.
Future research should focus on the experimental validation of the predicted structural and spectroscopic properties. Furthermore, screening this compound in a variety of biological assays could uncover novel pharmacological activities, paving the way for its use as a lead compound in drug discovery programs.
References
-
Santora, V. J., et al. (1984). Synthesis and antihypertensive activity of 5-amino-2-pyridinecarboxylic acid derivatives. Journal of Medicinal Chemistry, 27(9), 1169-1176. Available from: [Link]
Sources
An In-depth Technical Guide on the Biological Activity of 2-Amino-5-(3-chloro-4-methylphenyl)pyridine: Acknowledging a Research Frontier
To the Valued Members of the Research, Scientific, and Drug Development Communities,
As a Senior Application Scientist, a core tenet of my role is to synthesize complex technical information into actionable insights. A critical aspect of this responsibility is to transparently address the boundaries of current scientific knowledge. After a comprehensive review of publicly available scientific literature and chemical databases, it is clear that the biological activity of 2-Amino-5-(3-chloro-4-methylphenyl)pyridine (CAS No. 1314987-57-9) represents a nascent and largely unexplored area of research.
This document serves not as a traditional whitepaper detailing established biological functions, but rather as a forward-looking guide. It will outline the current informational landscape, contextualize the potential of the 2-aminopyridine scaffold based on related structures, and propose a strategic framework for initiating a research program to elucidate the biological activity of this specific molecule.
Part 1: The Current State of Knowledge: An Uncharted Territory
Searches of prominent chemical and biological databases have confirmed the existence and chemical structure of this compound.[1][2] However, these searches did not yield any peer-reviewed studies, patents, or pharmacological data detailing its specific biological activities, mechanism of action, or potential therapeutic applications.
This absence of information presents both a challenge and a significant opportunity. It signifies a frontier in medicinal chemistry where novel discoveries may await. For researchers and drug development professionals, this compound is a blank slate, free from preconceived notions and extensive prior art, offering a unique chance to pioneer a new area of investigation.
Part 2: The 2-Aminopyridine Scaffold: A Foundation for Hypothesis-Driven Research
While direct data on the target molecule is unavailable, the broader family of 2-aminopyridine derivatives has been a fertile ground for the discovery of bioactive compounds. This extensive body of research provides a logical starting point for formulating hypotheses about the potential biological activities of this compound.
The 2-aminopyridine core is a privileged scaffold in medicinal chemistry, known to interact with a wide range of biological targets. Various derivatives have demonstrated a spectrum of activities, including:
-
Antimicrobial and Antifungal Properties: Numerous studies have highlighted the potential of aminopyridine derivatives as antimicrobial agents.[3][4] The incorporation of a pyridine ring, a common feature in natural alkaloids, is often associated with the ability to interfere with microbial growth.
-
Anti-inflammatory and Analgesic Effects: Certain aminopyridine structures have been investigated for their anti-inflammatory properties.[5] This is often linked to the modulation of inflammatory pathways.
-
Anticancer Activity: The aminopyridine scaffold has been explored for its potential in oncology.[6] Derivatives have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines.
-
Neurological and CNS Activity: Some aminopyridine derivatives have shown activity as inhibitors of enzymes such as inducible nitric oxide synthase (NOS II), suggesting potential applications in neuroinflammatory conditions.[7]
-
Agricultural Applications: Related structures, such as 2-amino-3-chloro-5-trifluoromethylpyridine, are known intermediates in the synthesis of agricultural chemicals, including pesticides and herbicides.[8]
The specific substitutions on our target molecule—a 3-chloro-4-methylphenyl group at the 5-position of the pyridine ring—will undoubtedly modulate its physicochemical properties and, consequently, its biological activity. The chloro and methyl groups can influence factors such as lipophilicity, electronic distribution, and steric hindrance, all of which are critical for target binding and overall pharmacological profile.
Part 3: A Proposed Research Workflow for Elucidating Biological Activity
For research teams interested in pioneering the study of this compound, a structured and hypothesis-driven approach is paramount. The following experimental workflow is proposed as a robust starting point.
Diagram: Proposed Research Workflow
Caption: A phased approach to systematically evaluate the biological activity of a novel chemical entity.
Experimental Protocols
Phase 1: Foundational Characterization
-
Synthesis and Purification:
-
The synthesis of this compound would likely involve a Suzuki or Stille coupling reaction between a protected 2-amino-5-halopyridine and a corresponding (3-chloro-4-methylphenyl)boronic acid or stannane derivative.
-
Purification would be achieved through column chromatography followed by recrystallization.
-
Structural confirmation would be performed using ¹H NMR, ¹³C NMR, and mass spectrometry.
-
-
Physicochemical Profiling:
-
Solubility: Determined in aqueous buffers at various pH values and in relevant organic solvents using standard shake-flask methods and HPLC analysis.
-
LogP (Lipophilicity): Measured using the traditional shake-flask method with n-octanol and water, followed by quantification of the compound in each phase.
-
pKa: Determined by potentiometric titration or UV-metric methods to understand the ionization state of the molecule at physiological pH.
-
Phase 2: Broad Spectrum Biological Screening
-
Antimicrobial Activity Assays:
-
Broth Microdilution Method: The compound would be serially diluted in a 96-well plate and incubated with various strains of bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans, Aspergillus fumigatus).
-
The Minimum Inhibitory Concentration (MIC) would be determined as the lowest concentration of the compound that prevents visible growth.
-
-
Cytotoxicity Screening:
-
MTT or SRB Assay: The compound would be tested against a panel of human cancer cell lines (e.g., the NCI-60 panel) at various concentrations.
-
Cell viability would be assessed colorimetrically to determine the GI50 (concentration for 50% growth inhibition).
-
Part 4: Concluding Remarks and Future Outlook
The study of this compound offers a compelling opportunity to contribute novel findings to the field of medicinal chemistry. While the current lack of data precludes a detailed analysis of its biological activity, the established importance of the 2-aminopyridine scaffold provides a strong rationale for its investigation.
By following a systematic and rigorous research plan, the scientific community can unlock the potential of this molecule. This endeavor will not only expand our fundamental understanding of structure-activity relationships but may also pave the way for the development of new therapeutic agents or valuable chemical probes. We encourage the research community to embrace this opportunity for discovery and to share their findings to collectively advance the frontiers of science.
References
Please note that the following references pertain to related aminopyridine structures and are provided for contextual and hypothesis-generating purposes, as no direct literature exists for the topic compound.
- US4349681A - 2-Amino-3-chloro-5-trifluoromethylpyridine - Google P
- US6399781B1 - Process for making 3-amino-2-chloro-4-methylpyridine - Google P
-
2-Amino-4-methylpyridine as a potent inhibitor of inducible NO synthase activity in vitro and in vivo - PubMed. (URL: [Link])
-
In Vitro and in Vivo Antileishmanial Activity of 2-amino-4,6-dimethylpyridine Derivatives Against Leishmania Mexicana - PubMed. (URL: [Link])
-
Approaches towards the synthesis of a novel class of 2-amino-5-arylazonicotinate, pyridazinone and pyrido[2,3-d]pyrimidine derivatives as potent antimicrobial agents - PMC - PubMed Central. (URL: [Link])
-
Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones - MDPI. (URL: [Link])
- US5332824A - Process for the preparation of 2-amino-5-methyl-pyridine - Google P
-
Structure-Activity-Relationship Studies around the 2-Amino Group and Pyridine Core of Antimalarial 3,5-Diarylaminopyridines Lead to a Novel Series of Pyrazine Analogues with Oral in Vivo Activity | Medicines for Malaria Venture. (URL: [Link])
- US2456379A - 2-amino-5-methyl pyridine and process of making it - Google P
-
In vitro antimicrobial activity of new 2-amino-4-chloropyridine derivatives: A structure-activity relationship study - ResearchGate. (URL: [Link])
- CN111138351A - Synthetic method of 2-aminomethyl-3-chloro-5-trifluoromethylpyridine acetate - Google P
-
Synthesis and biological activity of 3- and 5-amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone - PubMed. (URL: [Link])
-
Design, synthesis and evaluation of amino-3,5-dicyanopyridines and thieno[2,3-b]pyridines as ligands of adenosine A1 receptors for the potential treatment of epilepsy - PubMed Central. (URL: [Link])
-
Synthesis and in vitro biological activity of N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine derivatives | Request PDF - ResearchGate. (URL: [Link])
Sources
- 1. This compound,(CAS# 1314987-57-9)|Sinfoo BIOCHEM [sinfoobiotech.com]
- 2. 1314987-57-9|this compound|BLD Pharm [bldpharm.com]
- 3. Approaches towards the synthesis of a novel class of 2-amino-5-arylazonicotinate, pyridazinone and pyrido[2,3-d]pyrimidine derivatives as potent antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. chemimpex.com [chemimpex.com]
- 6. mdpi.com [mdpi.com]
- 7. 2-Amino-4-methylpyridine as a potent inhibitor of inducible NO synthase activity in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. US4349681A - 2-Amino-3-chloro-5-trifluoromethylpyridine - Google Patents [patents.google.com]
Methodological & Application
The Unseen Potential: 2-Amino-5-(3-chloro-4-methylphenyl)pyridine in Modern Medicinal Chemistry
In the landscape of contemporary drug discovery, the strategic selection of molecular scaffolds is a critical determinant of success. Among the myriad of heterocyclic systems, the 2-aminopyridine core has consistently emerged as a "privileged" scaffold, lauded for its synthetic tractability and its presence in numerous clinically approved therapeutics.[1] This guide delves into the specific potential of a promising, yet underexplored derivative: 2-Amino-5-(3-chloro-4-methylphenyl)pyridine . We will explore its putative applications, grounded in the established pharmacology of its constituent moieties, and provide detailed protocols for its synthesis and biological evaluation, empowering researchers to unlock its therapeutic promise.
The rationale for focusing on this particular molecule stems from the convergence of two key structural features. The 2-aminopyridine core provides a versatile platform for establishing crucial interactions with biological targets, while the 3-chloro-4-methylphenyl substituent is a hallmark of numerous potent kinase inhibitors, suggesting a likely trajectory for this compound's application in oncology and inflammatory diseases. This document serves as a comprehensive resource for medicinal chemists, pharmacologists, and drug development professionals seeking to leverage this scaffold for the generation of novel therapeutic agents.
Section 1: The 2-Aminopyridine Scaffold - A Foundation for Druggability
The 2-aminopyridine unit is a cornerstone in medicinal chemistry, offering a unique combination of a hydrogen bond donor and acceptor in a spatially defined arrangement.[2] This simple, low molecular weight moiety is a recurring motif in a diverse array of bioactive molecules, underscoring its versatility in molecular recognition.[1] Its ability to engage in multiple non-covalent interactions, coupled with its favorable physicochemical properties, makes it an ideal starting point for the design of potent and selective ligands for a variety of biological targets.
Section 2: The 3-Chloro-4-methylphenyl Moiety - A Key to Kinase Inhibition?
The presence of a substituted phenyl ring at the 5-position of the pyridine core significantly influences the molecule's pharmacological profile. The 3-chloro-4-methylphenyl group, in particular, is a well-established feature in the design of kinase inhibitors. This substitution pattern can enhance binding affinity through hydrophobic and van der Waals interactions within the ATP-binding pocket of kinases. A notable example is the FDA-approved multi-kinase inhibitor Dasatinib, which incorporates a 2-chloro-6-methylphenyl group, highlighting the therapeutic precedent for this type of substitution in targeting aberrant kinase activity. While not identical, the electronic and steric properties of the 3-chloro-4-methylphenyl group suggest a strong potential for this compound to serve as a scaffold for novel kinase inhibitors.
Section 3: Potential Therapeutic Applications
Based on the structural features of this compound, its most promising applications lie in areas where modulation of kinase activity is therapeutically beneficial.
Oncology
Given the prevalence of dysregulated kinase activity in cancer, this compound represents a valuable starting point for the development of novel anti-cancer agents. It could potentially be elaborated to target a range of kinases implicated in tumor growth, proliferation, and survival.
Inflammatory Diseases
Kinases play a pivotal role in inflammatory signaling pathways. The development of selective kinase inhibitors from this scaffold could offer new therapeutic avenues for chronic inflammatory conditions such as rheumatoid arthritis and inflammatory bowel disease.
Antimicrobial Agents
The 2-aminopyridine scaffold has also been explored for the development of antimicrobial agents.[3] Further derivatization of this compound could lead to the discovery of novel compounds with activity against drug-resistant bacteria and fungi.
Section 4: Experimental Protocols
The following protocols provide a framework for the synthesis and biological evaluation of this compound and its derivatives.
Protocol 1: Synthesis of this compound
This protocol outlines a general method for the synthesis of 2-amino-5-arylpyridines via a Suzuki-Miyaura cross-coupling reaction.
Materials:
-
5-Bromo-2-aminopyridine
-
3-Chloro-4-methylphenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Sodium carbonate (Na₂CO₃)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask, add 5-bromo-2-aminopyridine (1.0 eq), 3-chloro-4-methylphenylboronic acid (1.2 eq), palladium(II) acetate (0.05 eq), and triphenylphosphine (0.1 eq).
-
Add a 3:1 mixture of 1,4-dioxane and water.
-
Add sodium carbonate (2.0 eq) to the mixture.
-
Degas the mixture by bubbling argon through it for 15 minutes.
-
Heat the reaction mixture to 90 °C and stir for 12 hours under an argon atmosphere.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate to afford the desired product, this compound.
Causality behind Experimental Choices:
-
Palladium Catalyst and Ligand: The combination of Pd(OAc)₂ and PPh₃ is a commonly used and effective catalyst system for Suzuki-Miyaura couplings.
-
Base: Sodium carbonate is a mild and effective base for this transformation, facilitating the transmetalation step.
-
Solvent System: The dioxane/water mixture provides a suitable medium for dissolving both the organic and inorganic reagents.
-
Degassing: The removal of oxygen is crucial to prevent the oxidation and deactivation of the palladium catalyst.
Protocol 2: In Vitro Kinase Inhibition Assay (Generic)
This protocol describes a general method for assessing the inhibitory activity of a compound against a specific kinase.
Materials:
-
Purified recombinant kinase of interest
-
Kinase-specific peptide substrate
-
Adenosine triphosphate (ATP)
-
Kinase buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
Test compound (this compound or its derivatives)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
Microplate reader
Procedure:
-
Prepare a serial dilution of the test compound in DMSO.
-
In a 384-well plate, add the kinase, peptide substrate, and kinase buffer.
-
Add the test compound to the wells (final DMSO concentration should be ≤1%).
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for the recommended time for the specific kinase.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.
-
Measure the luminescence using a microplate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
Self-Validating System:
-
Positive Control: A known inhibitor of the target kinase should be included to validate the assay performance.
-
Negative Control: A vehicle control (DMSO) should be included to determine the baseline kinase activity.
Section 5: Data Presentation
Quantitative data from kinase inhibition assays should be summarized in a clear and concise table.
| Compound | Target Kinase | IC₅₀ (nM) |
| This compound | Kinase X | Value |
| Derivative 1 | Kinase X | Value |
| Derivative 2 | Kinase X | Value |
| Reference Inhibitor | Kinase X | Value |
Section 6: Visualization of a Hypothetical Signaling Pathway
The following diagram illustrates a hypothetical signaling pathway that could be targeted by a kinase inhibitor derived from the this compound scaffold.
Caption: Hypothetical inhibition of a pro-survival signaling pathway.
Section 7: Conclusion
This compound represents a promising, yet underexplored scaffold in medicinal chemistry. Its structural features suggest a high potential for the development of novel kinase inhibitors for the treatment of cancer and inflammatory diseases. The protocols and conceptual framework provided in this guide are intended to empower researchers to further investigate this compound and its derivatives, ultimately contributing to the discovery of new and effective medicines.
References
-
Al-Soud, Y. A., et al. (2014). Approaches towards the synthesis of a novel class of 2-amino-5-arylazonicotinate, pyridazinone and pyrido[2,3-d]pyrimidine derivatives as potent antimicrobial agents. Molecules, 19(11), 18486-18504. Available from: [Link]
-
De, S., et al. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Medicinal Chemistry, 13(7), 785-804. Available from: [Link]
-
De, S., et al. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Medicinal Chemistry, 13(7), 785-804. Available from: [Link]
-
ResearchGate. Role of Pyridines in Medicinal Chemistry and Design of BACE1 Inhibitors Possessing a Pyridine Scaffold. Available from: [Link]
-
Das, J., et al. (2006). 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor. Journal of Medicinal Chemistry, 49(23), 6819-6832. Available from: [Link]
- Google Patents. Process for making 3-amino-2-chloro-4-methylpyridine.
- Google Patents. 2-Amino-3-chloro-5-trifluoromethylpyridine.
-
Sharma, A., & Kumar, V. (2016). 2-Aminopyridine–an unsung hero in drug discovery. Chemical Communications, 52(71), 10719-10735. Available from: [Link]
-
Lombardo, L. J., et al. (2004). Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. Journal of Medicinal Chemistry, 47(27), 6658-6661. Available from: [Link]
-
ACS Publications. Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia. Available from: [Link]
-
ResearchGate. Synthesis and in vitro biological activity of N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine derivatives. Available from: [Link]
-
MDPI. Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones. Available from: [Link]
Sources
Application Note: A Robust Suzuki-Miyaura Coupling Protocol for the Synthesis of 2-Amino-5-arylpyridines
Introduction: The Significance of 2-Amino-5-arylpyridines
The 2-amino-5-arylpyridine scaffold is a privileged structural motif in medicinal chemistry and drug development.[1] Its derivatives are integral components of numerous biologically active compounds, including potent and selective kinase inhibitors used in oncology research. The Suzuki-Miyaura cross-coupling reaction stands as a powerful and versatile method for the synthesis of these C-C bond-containing biaryl structures.[2][3][4] This reaction is favored for its mild conditions, remarkable functional group tolerance, and the vast commercial availability of boronic acid derivatives.[5]
This guide provides a detailed, field-proven protocol for the successful synthesis of 2-amino-5-arylpyridines. It moves beyond a simple recitation of steps to explain the critical parameters and mechanistic considerations necessary for optimizing yields and minimizing impurities when working with electron-rich aminopyridine substrates.
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
The reaction proceeds via a well-defined palladium-based catalytic cycle.[6] Understanding this mechanism is paramount for rational troubleshooting and optimization. The cycle consists of three fundamental steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[3][5][7]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond (e.g., C-Br) of the 2-amino-5-halopyridine. This changes the oxidation state of the metal from Pd(0) to Pd(II), forming a square-planar organopalladium(II) intermediate.[2][7]
-
Transmetalation: The aryl group from the organoboron species (e.g., an arylboronic acid) is transferred to the palladium center. This step requires activation of the boronic acid by a base to form a more nucleophilic "ate" complex.[8][9] The halide on the palladium complex is displaced, resulting in a diarylpalladium(II) intermediate.
-
Reductive Elimination: The two coupled aryl groups are expelled from the palladium coordination sphere, forming the final 2-amino-5-arylpyridine product. This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[2][3][7]
Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Critical Parameters for Success with 2-Aminopyridines
The presence of the electron-donating amino group on the pyridine ring introduces specific challenges that must be addressed for a successful reaction.
-
Substrate Reactivity: The electron-rich nature of 2-aminopyridine can slow the initial, often rate-determining, oxidative addition step compared to electron-deficient pyridines.[10][11] Furthermore, the pyridine nitrogen itself can coordinate to the palladium center, potentially leading to catalyst inhibition or deactivation.[12]
-
Catalyst & Ligand Selection: The choice of catalyst and ligand is the most critical factor for success. While standard catalysts like Pd(PPh₃)₄ can be effective, systems employing bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos or XPhos) or N-heterocyclic carbenes (NHCs) are often superior.[13] These ligands accelerate both oxidative addition and reductive elimination and can sterically hinder catalyst deactivation by the substrate's amino group.[12] Pd(dppf)Cl₂ is also a competent and widely used catalyst for these transformations.[14][15][16][17]
-
Base Selection: The base plays a crucial role in activating the boronic acid for transmetalation.[8] Inorganic bases are most common.
-
Potassium Carbonate (K₂CO₃) and Sodium Carbonate (Na₂CO₃) are effective, widely used, and cost-efficient bases, often used in an aqueous solution.[1][18]
-
Potassium Phosphate (K₃PO₄) is a stronger base that can be beneficial in more challenging couplings or when anhydrous conditions are preferred to minimize protodeboronation of sensitive boronic acids.[7][14]
-
-
Solvent System: The solvent must solubilize the reactants, base, and catalyst. Biphasic systems are common.
Optimized Experimental Protocol
This protocol describes the coupling of 2-amino-5-bromopyridine with a generic arylboronic acid. It should be adapted based on the specific properties of the substrates used.
Table 1: Reagents and Materials
| Reagent/Material | Molecular Weight ( g/mol ) | Amount (mmol) | Equivalents |
| 2-Amino-5-bromopyridine | 173.01 | 1.0 | 1.0 |
| Arylboronic Acid | Varies | 1.2 | 1.2 |
| Pd(dppf)Cl₂·CH₂Cl₂ | 816.64 | 0.03 | 0.03 (3 mol%) |
| Potassium Carbonate (K₂CO₃) | 138.21 | 2.0 | 2.0 |
| 1,4-Dioxane (Anhydrous) | - | 8 mL | - |
| Deionized Water | - | 2 mL | - |
| Equipment | |||
| Schlenk flask or reaction vial | |||
| Magnetic stirrer and stir bar | |||
| Heating mantle or oil bath | |||
| Condenser | |||
| Inert gas line (Argon or Nitrogen) |
Step-by-Step Methodology:
-
Inert Atmosphere Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add 2-amino-5-bromopyridine (1.0 mmol, 1.0 eq.), the arylboronic acid (1.2 mmol, 1.2 eq.), Pd(dppf)Cl₂·CH₂Cl₂ (0.03 mmol, 3 mol%), and potassium carbonate (2.0 mmol, 2.0 eq.).
-
Solvent Addition: Add 1,4-dioxane (8 mL) and deionized water (2 mL) to the flask.
-
Degassing (Critical Step): Seal the flask and degas the reaction mixture thoroughly. This is crucial to prevent oxygen from oxidizing and deactivating the Pd(0) catalyst.[9] A common method is to bubble argon or nitrogen gas through the stirred solution for 15-20 minutes. Alternatively, three freeze-pump-thaw cycles can be performed.
-
Reaction: Heat the mixture to 90-100 °C with vigorous stirring under a positive pressure of inert gas.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 8-16 hours.[1]
-
Work-up:
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Dilute the mixture with water (20 mL) and transfer it to a separatory funnel.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).[5]
-
Combine the organic layers, wash with brine (1 x 20 mL) to remove residual water, and dry over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
-
Purification:
-
Filter off the drying agent and concentrate the organic phase under reduced pressure.
-
The resulting crude residue is typically purified by flash column chromatography on silica gel to afford the pure 2-amino-5-arylpyridine product.[7]
-
Troubleshooting Guide
Table 2: Common Issues and Solutions in the Suzuki Coupling of 2-Aminopyridines
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | Catalyst Deactivation: Inadequate degassing allowed oxygen to poison the catalyst.[9][10] Poor Catalyst Activity: The chosen catalyst/ligand system is not active enough for the electron-rich substrate. | Ensure rigorous degassing of all solvents and reagents. Screen more active catalysts. Use bulky, electron-rich ligands like SPhos or XPhos with a Pd(0) or Pd(II) precursor.[13] |
| Significant Side Products | Protodeboronation: The boronic acid is unstable and hydrolyzes to the corresponding arene. This is a common side reaction, especially with heteroaryl boronic acids.[10] Homocoupling: Two molecules of the boronic acid couple together. This is often promoted by the presence of oxygen or Pd(II) species.[2] Dehalogenation: The starting 2-amino-5-bromopyridine is reduced to 2-aminopyridine.[2] | Use a more stable boronic ester (e.g., pinacol ester) instead of the boronic acid.[12] Use anhydrous conditions with a base like K₃PO₄.[13] Ensure the reaction is thoroughly deoxygenated. Use a Pd(0) precatalyst like Pd₂(dba)₃ or Pd(PPh₃)₄ to minimize initial Pd(II) concentration. |
| Incomplete Reaction | Insufficient Temperature/Time: The reaction may be sluggish and require more forcing conditions. Poor Solubility: One or more components are not fully dissolved in the solvent system. | Increase the reaction temperature (e.g., to 110 °C) or extend the reaction time. Monitor by TLC/LC-MS. Try a different solvent system, such as Toluene/Water or DMF/Water, to improve solubility.[6][9] |
Conclusion
The Suzuki-Miyaura cross-coupling is an indispensable tool for the synthesis of 2-amino-5-arylpyridines. Success with these valuable substrates hinges on a rational approach to reaction design, accounting for the electronic properties of the aminopyridine ring. Careful selection of a suitable palladium catalyst with bulky, electron-rich ligands, an appropriate base, and a properly degassed solvent system are the cornerstones of a high-yielding and reproducible protocol. The guidelines and troubleshooting strategies presented in this document provide a robust framework for researchers to efficiently generate libraries of these important compounds for drug discovery and materials science.
References
-
NROChemistry. Suzuki Coupling: Mechanism & Examples. Available from: [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. (2024-10-10). Available from: [Link]
-
Organic Chemistry Portal. Mechanism of the Suzuki Coupling. Available from: [Link]
-
Mettler Toledo. Suzuki Cross-Coupling Reactions Mechanisms. Available from: [Link]
-
Wikipedia. Suzuki reaction. Available from: [Link]
-
Thompson, A. L. et al. Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry. (2005). ACS Publications. Available from: [Link]
-
Rueda-Espinosa, J. et al. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. PMC - NIH. Available from: [Link]
-
ResearchGate. Optimization of the reaction conditions. [Download Table]. Available from: [Link]
-
ResearchGate. Suzuki reactions of 2-bromopyridine with aryl boronic acids. Available from: [Link]
-
ResearchGate. Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction... [Download Table]. Available from: [Link]
-
Avanthay, M. et al. Amine-catalysed Suzuki–Miyaura-type coupling? The identification and isolation of the palladium culprits. ChemRxiv. Available from: [Link]
-
Beilstein Journals. Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. (2018-09-11). Available from: [Link]
-
ResearchGate. Supported Palladium Catalysts for Suzuki Reactions: Structure‐Property Relationships, Optimized Reaction Protocol and Control of Palladium Leaching. (2025-08-09). Available from: [Link]
-
ResearchGate. (PDF) Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. (2025-07-02). Available from: [Link]
-
Reddit. How to approach choosing reaction conditions for Suzuki? : r/Chempros. (2024-02-23). Available from: [Link]
-
MDPI. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Available from: [Link]
-
ResearchGate. Effect of different bases on the Suzuki-Miyaura coupling. [Download Table]. Available from: [Link]
-
Scholarship @ Claremont. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. (2023-08-30). Available from: [Link]
-
Reddit. Diagnosing issues with a failed Suzuki coupling? : r/Chempros. (2021-07-09). Available from: [Link]
-
Comptes Rendus de l'Académie des Sciences. Regioselective palladium-catalyzed Suzuki–Miyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines. Available from: [Link]
-
Scholarship @ Claremont. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. Available from: [Link]
-
Andrew G Myers Research Group. The Suzuki Reaction. Available from: [Link]
-
Arkivoc. Mizoroki-Heck cross-couplings of 2-acetyl-5-bromobenzofuran and aryl halides under microwave irradiation. Available from: [Link]
- Google Patents. EP0569701A1 - Process for preparation of 2-amino-5-methyl-pyridine.
-
Semantic Scholar. Synthesis of 2-arylpyridines by the Suzuki-Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Yoneda Labs [yonedalabs.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. mt.com [mt.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 7. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. reddit.com [reddit.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. reddit.com [reddit.com]
- 14. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. "Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of P" by Juan Rueda-Espinosa, Dewni Ramanayake et al. [scholarship.claremont.edu]
- 17. Synthesis of 2-arylpyridines by the Suzuki-Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. | Semantic Scholar [semanticscholar.org]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
palladium catalyst for 2-Amino-5-(3-chloro-4-methylphenyl)pyridine synthesis
An Application Guide to the Palladium-Catalyzed Synthesis of 2-Amino-5-(3-chloro-4-methylphenyl)pyridine
Introduction: The Significance of Substituted Aminopyridines
The 2-aminopyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active agents. Its derivatization is a key strategy in drug discovery. The target molecule of this guide, this compound, represents a biaryl structure whose synthesis is pivotal for creating libraries of potential therapeutic candidates. Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, offering an efficient and modular approach to constructing carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds.[1][2]
This application note provides an in-depth guide to the synthesis of this compound via the Suzuki-Miyaura cross-coupling reaction. We will explore the mechanistic underpinnings of this transformation, offer a detailed and robust experimental protocol, and provide expert insights to ensure successful execution. The methodologies described are designed for researchers in synthetic chemistry and drug development, emphasizing both practical application and the fundamental principles behind the protocol.
Reaction Principle: The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura reaction is a powerful method for forming C-C bonds by coupling an organoboron species with an organic halide, catalyzed by a palladium(0) complex.[3] In this specific application, 2-Amino-5-bromopyridine is coupled with 3-chloro-4-methylphenylboronic acid. The reaction's success hinges on a well-understood catalytic cycle involving three key steps.[4][5]
-
Oxidative Addition : The cycle begins with the active Pd(0) catalyst inserting into the carbon-bromine bond of 2-Amino-5-bromopyridine. This forms a new Pd(II) intermediate. This is often the rate-determining step and is crucial for initiating the coupling process.[4][5]
-
Transmetalation : The organic group from the 3-chloro-4-methylphenylboronic acid is transferred to the palladium(II) center. This step is facilitated by a base (e.g., K₃PO₄), which activates the boronic acid to form a more nucleophilic boronate species, displacing the halide on the palladium complex.[4][5]
-
Reductive Elimination : In the final step, the two organic fragments—the aminopyridyl and the chloromethylphenyl groups—are coupled together and eliminated from the palladium center. This forms the desired product, this compound, and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[4]
Critical Parameters and Component Rationale
The efficiency of the Suzuki-Miyaura coupling is highly dependent on the choice of catalyst, ligand, base, and solvent. The electron-rich nature of the 2-aminopyridine substrate can pose challenges, such as catalyst inhibition via coordination of the pyridine nitrogen.[6] Therefore, careful selection of reaction components is paramount.
| Component | Recommended Choice | Rationale & Expert Insights |
| Aryl Halide | 2-Amino-5-bromopyridine | The C-Br bond offers a good balance of reactivity for oxidative addition without being overly unstable. It is a commercially available and cost-effective starting material. |
| Boronic Acid | 3-Chloro-4-methylphenylboronic acid | This is the coupling partner that introduces the desired substituted phenyl ring. It is generally stable and commercially available.[7][8] |
| Palladium Catalyst | Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] | This is a reliable, air-stable Pd(0) precatalyst that is effective for a wide range of Suzuki couplings.[9] For more challenging substrates or to achieve higher turnover numbers, systems using a Pd(II) source like Pd(OAc)₂ with a bulky, electron-rich phosphine ligand (e.g., SPhos) can be superior.[6][9] |
| Base | Potassium Phosphate (K₃PO₄) | A moderately strong base that is highly effective in promoting transmetalation without causing significant decomposition of the starting materials or product. It is a common choice for couplings involving aminopyridines.[10][11] |
| Solvent System | 1,4-Dioxane / Water (4:1 ratio) | The organic solvent (dioxane) solubilizes the organic reactants and the catalyst. The aqueous phase is essential for dissolving the inorganic base, which facilitates the formation of the active boronate species required for transmetalation.[3][9][10] |
Detailed Experimental Protocol
This protocol is adapted from established procedures for the Suzuki coupling of analogous aminopyridine substrates.[9][10][11]
Materials and Equipment
-
2-Amino-5-bromopyridine
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium phosphate (K₃PO₄), anhydrous
-
1,4-Dioxane, anhydrous
-
Deionized water, degassed
-
Ethyl acetate, ACS grade
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Schlenk flask or round-bottom flask with reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Inert gas supply (Argon or Nitrogen) with manifold
-
Standard laboratory glassware (separatory funnel, beakers, etc.)
-
Rotary evaporator
Step-by-Step Procedure
-
Reaction Setup : To a dry Schlenk flask, add 2-Amino-5-bromopyridine (1.0 eq), 3-chloro-4-methylphenylboronic acid (1.2 eq), and potassium phosphate (2.5 eq).
-
Inert Atmosphere : Seal the flask with a septum, and evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure the reaction environment is free of oxygen, which can deactivate the Pd(0) catalyst.[9][10]
-
Catalyst and Solvent Addition : Under a positive pressure of the inert gas, add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) (0.05 eq). Subsequently, add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio (e.g., for a 1 mmol scale of the pyridine, use 4 mL of 1,4-dioxane and 1 mL of water).[9][10]
-
Reaction Execution : Stir the reaction mixture vigorously and heat to 85-95 °C using a preheated oil bath. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 12-16 hours).
-
Work-up : Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of celite to remove insoluble inorganic salts.
-
Extraction : Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with water and then with brine to remove residual base and water-soluble impurities.[10]
-
Drying and Concentration : Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent and concentrate the organic layer under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification : Purify the crude residue by flash column chromatography on silica gel. Use an appropriate eluent system, such as a gradient of ethyl acetate in hexanes, to isolate the pure this compound product.[10]
Conclusion
The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is a highly effective and reliable method for the synthesis of this compound. By understanding the mechanistic principles and carefully controlling the key experimental parameters—namely the choice of catalyst, base, and solvent, as well as maintaining an inert atmosphere—researchers can consistently achieve high yields of the desired biaryl product. This protocol provides a validated starting point for laboratory synthesis and can be adapted for the creation of a diverse range of substituted aminopyridine derivatives, facilitating advancements in medicinal chemistry and materials science.
References
- Benchchem. (n.d.). Application Notes and Protocols for the Suzuki-Miyaura Coupling of 2-Amino-5-bromo-4-methylpyridine.
-
Reddy, K. L., et al. (2007). A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. The Journal of Organic Chemistry, 72(9), 3606–3607. Available at: [Link]
- Benchchem. (n.d.). A Comparative Analysis of Catalysts for the Suzuki Coupling of 2-Amino-5-bromo-4-methylpyridine.
- Benchchem. (n.d.). A Comparative Guide to Catalysts for C-C Bond Formation with 2-Halopyridines.
-
ResearchGate. (n.d.). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. Retrieved from [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
-
American Chemical Society. (2007). A Practical Buchwald−Hartwig Amination of 2-Bromopyridines with Volatile Amines. Retrieved from [Link]
-
American Chemical Society. (2022). Recent Advancement in Palladium-Catalyzed C–C Bond Activation of Strained Ring Systems. Retrieved from [Link]
-
National Institutes of Health. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Retrieved from [Link]
-
ResearchGate. (n.d.). Buchwald coupling of 1 with various anilines and 2‐aminopyridines. Retrieved from [Link]
-
Royal Society of Chemistry. (2021). Palladium catalyzed C–C and C–N bond forming reactions: an update on the synthesis of pharmaceuticals from 2015–2020. Retrieved from [Link]
-
NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. Retrieved from [Link]
-
CORE. (n.d.). PALLADIUM-CATALYZED CARBON-CARBON BOND-FORMING REACTIONS WITH UNACTIVATED ALKYL ELECTROPHILES. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Retrieved from [Link]
-
MDPI. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Retrieved from [Link]
- Benchchem. (n.d.). Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 2-Amino-5-bromo-4-methylpyridine.
-
Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]
-
PubChem. (n.d.). 3-chloro-4-methylphenylboronic acid. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
Sources
- 1. Palladium catalyzed C–C and C–N bond forming reactions: an update on the synthesis of pharmaceuticals from 2015–2020 - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 2. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. liberty360.ca [liberty360.ca]
- 8. chemimpex.com [chemimpex.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. mdpi.com [mdpi.com]
Topic: Purification Methods for 2-Amino-5-(3-chloro-4-methylphenyl)pyridine
An Application Note and Protocol for Researchers, Scientists, and Drug Development Professionals
Abstract
2-Amino-5-(3-chloro-4-methylphenyl)pyridine is a substituted aminopyridine derivative with significant potential as a key intermediate in the synthesis of pharmacologically active molecules and advanced agrochemicals. The purity of such building blocks is paramount, as impurities can lead to undesirable side reactions, lower yields in subsequent steps, and complications in the biological activity and safety profile of the final product. This document provides a comprehensive guide to the purification of this compound, detailing robust protocols for recrystallization, flash column chromatography, and preparative HPLC. The methodologies are designed to be adaptable, enabling researchers to achieve the requisite purity for their specific application, from initial screening to GMP-level synthesis.
Introduction and Compound Profile
The structural complexity of this compound, featuring a basic aminopyridine core coupled with a halogenated aromatic ring, presents unique purification challenges. The basic nitrogen of the pyridine and the primary amine can interact strongly with acidic stationary phases (like silica gel), potentially leading to poor peak shape and recovery during chromatography. Furthermore, the synthesis of such bi-aryl compounds often yields closely related impurities that can be difficult to separate.
This guide explains the causality behind procedural choices, empowering the researcher to troubleshoot and adapt these methods as needed.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 1314987-57-9 | [1][2] |
| Molecular Formula | C₁₂H₁₁ClN₂ | [1][2] |
| Molecular Weight | 218.68 g/mol | [1][2] |
| Appearance | Solid (predicted) | Inferred |
| pKa (predicted) | 6.5 - 7.5 | Inferred from similar 2-aminopyridines[3] |
| Solubility | Soluble in polar organic solvents (e.g., MeOH, DCM, EtOAc); sparingly soluble in non-polar solvents (e.g., hexanes); likely protonated and soluble in acidic aqueous solutions. | Inferred from structure |
Safety and Handling
While specific toxicity data for this compound is not widely available, its structure suggests that precautions similar to those for other chloro-substituted aminopyridines should be taken. These compounds are often harmful if swallowed, inhaled, or absorbed through the skin, and can cause irritation.[4][5][6][7][8]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles compliant with OSHA standards, and chemical-resistant gloves.[4][7]
-
Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to minimize inhalation risk.[4]
-
First Aid:
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes.[4]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes.[4]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and seek immediate medical attention.[4][8]
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen.[4]
-
-
Storage: Store in a tightly sealed container in a cool, dry, and dark place, away from incompatible materials such as strong oxidizing agents.[4][9]
Strategic Approach to Purification
The choice of purification method depends on the scale of the synthesis, the nature of the impurities, and the final purity required. A multi-step approach is often the most effective strategy.
Caption: General workflow for the purification and analysis of this compound.
Method 1: Recrystallization (Primary Purification)
Expertise & Experience: Recrystallization is an excellent initial purification technique for crystalline solids. It is cost-effective and scalable for removing bulk impurities. The principle relies on the differential solubility of the target compound and its impurities in a chosen solvent at different temperatures. For a bi-aryl structure like this, a single solvent or a binary solvent system (one "good" solvent, one "poor" solvent) is often effective.
Protocol 4.1: Solvent Screening
-
Rationale: The ideal solvent will dissolve the compound completely at an elevated temperature but sparingly at room temperature or below.
-
Procedure:
-
Place ~20 mg of the crude product into several small test tubes.
-
To each tube, add a different solvent (e.g., isopropanol, ethanol, ethyl acetate, toluene, acetonitrile, water) dropwise, starting with 0.5 mL.
-
Observe solubility at room temperature. If insoluble, heat the mixture gently in a water bath.
-
If the compound dissolves upon heating, allow the solution to cool slowly to room temperature, then in an ice bath.
-
Observe for crystal formation. The best solvent will yield a high recovery of clean-looking crystals.
-
Table 2: Common Solvents for Recrystallization
| Solvent | Boiling Point (°C) | Polarity | Notes |
| Isopropanol | 82.6 | Polar Protic | Often a good starting choice for moderately polar compounds. |
| Ethanol | 78.4 | Polar Protic | Similar to isopropanol, higher solvency. |
| Ethyl Acetate | 77.1 | Polar Aprotic | Good for compounds of intermediate polarity. |
| Toluene | 110.6 | Non-polar | Useful for less polar compounds or as part of a binary system. |
| Acetonitrile | 81.6 | Polar Aprotic | Can be effective for nitrogen-containing compounds. |
| Water | 100.0 | Very Polar | Unlikely to work alone but may be useful as an anti-solvent in a binary system (e.g., with ethanol). |
Protocol 4.2: Bulk Recrystallization
-
Dissolution: In an appropriately sized Erlenmeyer flask, add the crude solid. Add the minimum amount of the chosen hot solvent to completely dissolve the solid.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration through fluted filter paper to remove them. This step must be done quickly to prevent premature crystallization.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal recovery.
-
Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any residual soluble impurities.[10]
-
Drying: Dry the purified crystals under vacuum to a constant weight.
Method 2: Flash Column Chromatography (Primary/Secondary Purification)
Expertise & Experience: Flash chromatography is the workhorse method for purifying synthetic compounds in a research setting.[11] For basic compounds like aminopyridines, standard silica gel (which is acidic) can cause significant peak tailing and irreversible adsorption. This is due to the strong ionic interaction between the basic analyte and acidic silanol groups on the silica surface.
Trustworthiness: To create a self-validating and robust protocol, we will incorporate a basic modifier (triethylamine, TEA) into the mobile phase. This deactivates the acidic sites on the silica, ensuring symmetrical peaks and improved recovery.[10]
Protocol 5.1: TLC Method Development
-
Rationale: TLC is used to quickly determine the optimal mobile phase (eluent) for separation. The target compound should have an Rf value of approximately 0.2-0.4 for good separation on a column.[10]
-
Procedure:
-
Dissolve a small sample of crude material in dichloromethane or ethyl acetate.
-
Spot the solution onto several TLC plates.
-
Develop the plates in solvent systems of increasing polarity. Good starting points are mixtures of hexanes (or petroleum ether) and ethyl acetate.
-
Example Systems: 9:1, 8:2, 7:3 (Hexanes:Ethyl Acetate).
-
Once a suitable ratio is found, add 0.5-1% triethylamine to the mixture and re-run the TLC. Observe the improvement in spot shape.
-
Protocol 5.2: Column Purification
-
Column Packing: Prepare a slurry of silica gel (e.g., 230-400 mesh) in the initial, low-polarity mobile phase. Pour the slurry into a glass column and pack it evenly using gentle air pressure, ensuring no air bubbles are trapped.[12]
-
Sample Loading:
-
Rationale: Dry loading is superior for preventing band broadening and improving resolution, especially for compounds with limited solubility in the mobile phase.[12]
-
Procedure: Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane). Add a small amount of silica gel and evaporate the solvent completely on a rotary evaporator to get a free-flowing powder. Carefully add this powder to the top of the packed column.[12]
-
-
Elution:
-
Begin elution with the low-polarity mobile phase determined by TLC (e.g., 95:5 Hexanes:EtOAc + 1% TEA).
-
Gradually increase the polarity of the mobile phase (gradient elution) to elute the compounds from the column.
-
Collect fractions of a consistent volume (e.g., 15-20 mL).
-
-
Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product.
-
Isolation: Combine the pure fractions and remove the solvent and triethylamine under reduced pressure using a rotary evaporator to yield the purified compound.
Caption: Decision tree for selecting the appropriate purification method.
Method 3: Preparative HPLC (High-Purity Polishing)
Expertise & Experience: Preparative HPLC is employed when very high purity (>99%) is required or when impurities are structurally very similar to the target compound, making separation by other means difficult.[13] Reversed-phase (e.g., C18) chromatography is typically the method of choice. For basic compounds, the use of an acidic modifier in the mobile phase is critical. It protonates the basic sites on the molecule, ensuring a single ionic species interacts with the column and dramatically improves peak shape.
Protocol 6.1: HPLC Method Development
-
Column: A standard C18 reversed-phase column is a robust starting point.
-
Mobile Phase:
-
Rationale: A volatile buffer system is ideal as it can be easily removed after collection. A common system is a gradient of acetonitrile (ACN) in water, with 0.1% formic acid (FA) or 0.1% trifluoroacetic acid (TFA) added to both solvents. Formic acid is preferred for samples intended for mass spectrometry.[10]
-
Solvent A: Water + 0.1% FA
-
Solvent B: Acetonitrile + 0.1% FA
-
-
Gradient: Develop a gradient on an analytical HPLC first to find the optimal separation conditions. A typical gradient might run from 10% B to 95% B over 15-20 minutes.
-
Loading: The amount of material that can be loaded depends on the column diameter and the difficulty of the separation. Dissolve the sample in a solvent compatible with the mobile phase, ideally with a high aqueous content, to inject.
Protocol 6.2: Preparative HPLC Run
-
Setup: Equilibrate the preparative HPLC system and column with the starting mobile phase conditions.
-
Injection: Inject the dissolved sample onto the column.
-
Fraction Collection: Collect fractions corresponding to the elution of the target peak, which is identified based on the retention time from the analytical run.
-
Post-Purification:
-
Combine the pure fractions.
-
Remove the bulk of the organic solvent (acetonitrile) using a rotary evaporator.
-
The remaining aqueous solution can be freeze-dried (lyophilized) to yield the pure compound as its formate or trifluoroacetate salt.
-
Alternatively, the acidic solution can be neutralized with a base (e.g., sodium bicarbonate) and extracted with an organic solvent (e.g., ethyl acetate or dichloromethane) to recover the free-base form of the compound.
-
References
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - 2-Amino-5-Chloropyridine, 98%. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 66174, 2-Amino-5-chloropyridine. Retrieved from [Link]
-
Loba Chemie. (2018). 2-AMINO-5-METHYLPYRIDINE FOR SYNTHESIS MSDS. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of 2-Amino-5-bromo-3-methylpyridine on Newcrom R1 HPLC column. Retrieved from [Link]
- Google Patents. (n.d.). US6399781B1 - Process for making 3-amino-2-chloro-4-methylpyridine.
- Google Patents. (n.d.). CN106432069A - A method for preparation of 2-amino-5-chloro-pyridine.
- Google Patents. (n.d.). US4349681A - 2-Amino-3-chloro-5-trifluoromethylpyridine.
-
Tripp, J. A., et al. (2019). Preparative HPLC Separation of Underivatized Amino Acids for Isotopic Analysis. Methods in Molecular Biology, 2030:69-83. Retrieved from [Link]
-
Williams, R. (n.d.). pKa Data Compiled by R. Williams. Retrieved from [Link]
Sources
- 1. This compound,(CAS# 1314987-57-9)|Sinfoo BIOCHEM [sinfoobiotech.com]
- 2. 1314987-57-9|this compound|BLD Pharm [bldpharm.com]
- 3. fm.ehcc.kyoto-u.ac.jp [fm.ehcc.kyoto-u.ac.jp]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. 2-Amino-5-chloropyridine | C5H5ClN2 | CID 66174 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. lobachemie.com [lobachemie.com]
- 7. fishersci.com [fishersci.com]
- 8. pharmacopoeia.com [pharmacopoeia.com]
- 9. jubilantingrevia.com [jubilantingrevia.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Preparative HPLC Separation of Underivatized Amino Acids for Isotopic Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis of 2-Amino-5-(3-chloro-4-methylphenyl)pyridine Derivatives: An Application Guide
Introduction: The Significance of 2-Amino-5-arylpyridine Scaffolds in Modern Drug Discovery
The 2-amino-5-arylpyridine structural motif is a cornerstone in contemporary medicinal chemistry, serving as a privileged scaffold in the development of novel therapeutic agents. These compounds exhibit a wide spectrum of biological activities, underscoring their importance for researchers and drug development professionals. Notably, derivatives of this class have been identified as potent and selective modulators of key biological targets. For instance, certain 2-amino-5-arylpyridines have demonstrated efficacy as selective CB2 agonists, highlighting their potential in the treatment of inflammatory and neuropathic pain.[1] Furthermore, this scaffold is integral to the design of potent c-Met inhibitors, which are crucial in oncology for targeting aberrant cell signaling pathways implicated in tumor growth and metastasis.[2] The versatility of the 2-amino-5-arylpyridine core allows for fine-tuning of its pharmacological profile through targeted substitutions, making it a highly attractive starting point for the development of new chemical entities.
This application note provides a comprehensive guide to the synthesis of a specific derivative, 2-amino-5-(3-chloro-4-methylphenyl)pyridine, via the robust and widely applicable Suzuki-Miyaura cross-coupling reaction. The detailed protocol and accompanying scientific rationale are designed to equip researchers with the necessary knowledge to successfully synthesize this and related compounds in a laboratory setting.
Synthetic Strategy: The Suzuki-Miyaura Cross-Coupling Approach
The formation of the pivotal carbon-carbon bond between the pyridine ring and the phenyl moiety is most effectively achieved through the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This Nobel Prize-winning methodology is renowned for its mild reaction conditions, high functional group tolerance, and the stability and low toxicity of its boronic acid reagents.[3] The general transformation involves the reaction of an organoboron compound, in this case, (3-chloro-4-methylphenyl)boronic acid, with a halide, 2-amino-5-bromopyridine, in the presence of a palladium catalyst and a base.
The choice of catalyst, base, and solvent system is critical for achieving high yields and purity. For the synthesis of this compound, a traditional phosphine ligand-based catalyst such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] is a reliable and effective choice. The presence of the amino group on the pyridine ring can influence its electronic properties and potentially coordinate with the palladium center; however, the selected conditions are optimized to ensure efficient coupling.
Visualizing the Synthesis: A Step-by-Step Workflow
The following diagram illustrates the key stages of the synthesis, from the initial setup to the final purified product.
Caption: Experimental workflow for the Suzuki-Miyaura coupling synthesis.
Detailed Experimental Protocol
This protocol outlines the synthesis of this compound on a 1 mmol scale.
Materials and Reagents:
-
2-Amino-5-bromopyridine (1.0 eq, 173 mg) [commercially available from suppliers such as Sigma-Aldrich, TCI, and Thermo Scientific].[4][5][6]
-
(3-chloro-4-methylphenyl)boronic acid (1.2 eq, 202 mg) [commercially available from suppliers like Sigma-Aldrich and Fisher Scientific].[7]
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq, 58 mg)
-
Potassium phosphate (K₃PO₄) (2.5 eq, 531 mg)
-
Anhydrous 1,4-dioxane (4 mL)
-
Degassed water (1 mL)
-
Ethyl acetate (for extraction)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate (for chromatography)
Equipment:
-
Schlenk flask or round-bottom flask with a reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Inert gas supply (Argon or Nitrogen) with manifold
-
Standard laboratory glassware (separatory funnel, beakers, flasks)
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates and developing chamber
-
Column chromatography setup
Procedure:
-
Reaction Setup: To a dry Schlenk flask, add 2-amino-5-bromopyridine (173 mg, 1.0 mmol), (3-chloro-4-methylphenyl)boronic acid (202 mg, 1.2 mmol), and potassium phosphate (531 mg, 2.5 mmol).
-
Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure the reaction environment is free of oxygen.
-
Catalyst and Solvent Addition: Under a positive pressure of the inert gas, add the Tetrakis(triphenylphosphine)palladium(0) (58 mg, 0.05 mmol). Subsequently, add anhydrous 1,4-dioxane (4 mL) and degassed water (1 mL) via syringe.
-
Reaction: Place the flask in a preheated oil bath or heating mantle and stir the reaction mixture vigorously at 85-95 °C.
-
Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate eluent system) or LC-MS until the starting 2-amino-5-bromopyridine is consumed (typically 12-24 hours).
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers, and extract the aqueous layer with ethyl acetate (2 x 15 mL). Combine the organic layers.
-
Washing and Drying: Wash the combined organic layers with brine (20 mL). Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. The resulting crude product can be purified by flash column chromatography on silica gel. A gradient elution, for example, starting with 10% ethyl acetate in hexanes and gradually increasing to 30% ethyl acetate in hexanes, should provide the pure product.
-
Product Characterization: The final product, this compound, should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Quantitative Data and Expected Outcomes
The following table summarizes the key parameters for this synthesis. The expected yield is based on analogous Suzuki-Miyaura coupling reactions reported in the literature for structurally similar substrates.[1][8]
| Parameter | Value |
| Starting Material 1 | 2-Amino-5-bromopyridine |
| Starting Material 2 | (3-chloro-4-methylphenyl)boronic acid |
| Catalyst | Pd(PPh₃)₄ |
| Base | K₃PO₄ |
| Solvent System | 1,4-Dioxane / Water (4:1) |
| Reaction Temperature | 85-95 °C |
| Typical Reaction Time | 12-24 hours |
| Expected Yield | 75-90% |
| Appearance of Product | Typically a white to off-white solid |
The Catalytic Cycle: A Mechanistic Overview
The success of the Suzuki-Miyaura coupling hinges on a well-defined catalytic cycle involving the palladium catalyst. Understanding this mechanism is crucial for troubleshooting and optimizing the reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of 2-amino-5-bromopyridine to form a Pd(II) complex.
-
Transmetalation: The aryl group from the boronic acid is transferred to the palladium center. This step is facilitated by the base, which activates the boronic acid.[3]
-
Reductive Elimination: The two organic moieties on the palladium complex (the pyridyl and aryl groups) couple and are eliminated as the final product, this compound. This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.
Conclusion
The Suzuki-Miyaura cross-coupling reaction is a highly effective and reliable method for the synthesis of this compound and its derivatives. The protocol detailed in this application note provides a solid foundation for researchers in drug discovery and organic synthesis. By understanding the underlying principles and carefully controlling the reaction parameters, scientists can efficiently generate libraries of these valuable compounds for further biological evaluation.
References
- 2-Amino-5-aryl-pyridines as selective CB2 agonists: synthesis and investigation of structure-activity relationships. Bioorganic & Medicinal Chemistry Letters.
- A Comparative Analysis of Catalysts for the Suzuki Coupling of 2-Amino-5-bromo-4-methylpyridine. Benchchem.
- Synthesis and biological evaluation of 2-amino-5-aryl-3-benzylthiopyridine scaffold based potent c-Met inhibitors. PubMed.
-
A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. [Link]
-
Suzuki Coupling. Organic Chemistry Portal. [Link]
-
Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. MDPI. [Link]
-
3-Chloro-4-methylphenylboronic acid. MySkinRecipes. [Link]
-
Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. PMC - NIH. [Link]
-
Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. Scholarship @ Claremont. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. indiamart.com [indiamart.com]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. 2-Amino-5-bromopyridine, 98% 100 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 5. 2-Amino-5-bromopyridine | 1072-97-5 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 6. 2-氨基-5-溴吡啶 97% | Sigma-Aldrich [sigmaaldrich.com]
- 7. 3-Chloro-4-methylphenylboronic Acid (contains varying amounts of Anhydride), TCI America 5 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]
- 8. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
The Lynchpin Intermediate: 2-Amino-5-(3-chloro-4-methylphenyl)pyridine in the Agrochemical Synthesis Landscape
Introduction: Unveiling a Core Moiety in Modern Crop Protection
In the intricate world of agrochemical synthesis, the identification and utilization of versatile building blocks are paramount to the discovery of novel and effective crop protection agents. Among these, the 2-amino-5-arylpyridine scaffold has emerged as a privileged structure, forming the backbone of numerous commercially successful insecticides. This technical guide delves into the synthesis and potential applications of a key intermediate, 2-Amino-5-(3-chloro-4-methylphenyl)pyridine , a molecule poised for significant contributions to the development of next-generation agrochemicals. Its unique substitution pattern, featuring a reactive amino group and a tailored aryl substituent, offers a fertile ground for structural elaboration and the fine-tuning of biological activity. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, providing in-depth protocols, mechanistic insights, and a forward-looking perspective on its role in the agrochemical industry.
Strategic Synthesis: Accessing the 2-Amino-5-arylpyridine Core
The construction of the this compound scaffold is most efficiently achieved through modern cross-coupling methodologies, with the Suzuki-Miyaura coupling reaction standing out as a robust and versatile tool for forging the critical carbon-carbon bond between the pyridine and phenyl rings.[1][2] This palladium-catalyzed reaction offers high functional group tolerance and typically proceeds under mild conditions, making it an ideal choice for complex molecule synthesis.[1]
Key Precursors:
The primary starting materials for this synthesis are:
-
2-Amino-5-bromopyridine: A commercially available or readily synthesized halogenated pyridine that serves as the electrophilic partner in the coupling reaction.
-
(3-Chloro-4-methylphenyl)boronic acid: The organoboron reagent that introduces the desired substituted phenyl group.
Protocol: Palladium-Catalyzed Suzuki-Miyaura Coupling
This protocol outlines a general and efficient method for the synthesis of this compound.
Materials:
-
2-Amino-5-bromopyridine
-
(3-Chloro-4-methylphenyl)boronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃) or other suitable phosphine ligand
-
Potassium carbonate (K₂CO₃) or another suitable base
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)
Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine 2-Amino-5-bromopyridine (1.0 eq), (3-Chloro-4-methylphenyl)boronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Catalyst Preparation: In a separate flask, prepare the palladium catalyst by dissolving Palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq) in a small amount of anhydrous 1,4-dioxane.
-
Reaction Initiation: Add the catalyst solution to the Schlenk flask containing the reactants and base.
-
Solvent Addition: Add anhydrous 1,4-dioxane and degassed water to the reaction mixture (a typical ratio is 4:1 dioxane:water).
-
Reaction Conditions: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure this compound.
| Parameter | Typical Value |
| Reactant Ratio | 1.0 (2-Amino-5-bromopyridine) : 1.2 ((3-Chloro-4-methylphenyl)boronic acid) |
| Catalyst Loading | 2 mol% Pd(OAc)₂ |
| Ligand | 8 mol% PPh₃ |
| Base | 2.0 eq K₂CO₃ |
| Solvent System | 1,4-Dioxane/Water (4:1) |
| Temperature | 80-100 °C |
| Reaction Time | 4-12 hours |
| Expected Yield | 75-90% |
Causality in Experimental Choices:
-
Palladium Catalyst and Ligand: The choice of a palladium catalyst and a phosphine ligand is crucial for the efficiency of the Suzuki-Miyaura reaction. The ligand stabilizes the palladium center and facilitates the catalytic cycle. Triphenylphosphine is a common and effective choice, though other specialized ligands can be explored for optimization.
-
Base: The base is essential for the activation of the boronic acid, forming a boronate complex that is more nucleophilic and readily undergoes transmetalation to the palladium center. Potassium carbonate is a cost-effective and generally effective base for this transformation.
-
Solvent System: The use of a mixed solvent system like dioxane and water is common. Dioxane solubilizes the organic reactants, while water helps to dissolve the inorganic base and facilitates the transmetalation step. Degassing the water is important to remove dissolved oxygen, which can deactivate the palladium catalyst.
Synthetic Workflow Diagram
Caption: Synthetic workflow for this compound.
Application in Agrochemical Synthesis: A Gateway to Novel Insecticides
The strategic placement of the amino group on the pyridine ring of this compound makes it an excellent nucleophile for further chemical transformations. This reactivity can be harnessed to construct more complex molecules with potential insecticidal properties. The 3-chloro-4-methylphenyl moiety is a common feature in several active agrochemicals, suggesting that its incorporation could lead to compounds with desirable biological activity and metabolic stability.
Hypothetical Derivatization for Insecticidal Activity:
One promising avenue for derivatization is the acylation of the amino group to form amide-containing compounds. This approach is inspired by the structure of successful insecticides like chlorantraniliprole, which feature an anthranilic diamide core.[3]
Proposed Synthetic Route to a Novel Insecticide Candidate:
Caption: Proposed derivatization of the intermediate to a potential insecticide.
Mode of Action: Targeting Critical Insect Receptors
While the specific mode of action for derivatives of this compound would need to be determined experimentally, the broader class of 2-amino-5-arylpyridine-containing insecticides often targets the insect's nervous system. Potential modes of action could include:
-
Ryanodine Receptor Modulation: Some insecticides with related structures act as modulators of ryanodine receptors, leading to the uncontrolled release of calcium ions and subsequent muscle dysfunction, paralysis, and death of the insect.[4]
-
GABA-gated Chloride Channel Antagonism: Another possible mechanism is the antagonism of the γ-aminobutyric acid (GABA)-gated chloride channels in the insect's nervous system. This disruption of neurotransmission can lead to hyperexcitation and convulsions.
-
Nicotinic Acetylcholine Receptor (nAChR) Agonism/Antagonism: The pyridine ring is a known pharmacophore for interacting with nAChRs, a key target for many successful insecticides.
Further biological screening and mechanistic studies would be required to elucidate the precise mode of action of any novel agrochemicals derived from this intermediate.
Conclusion: A Versatile Platform for Agrochemical Innovation
This compound represents a strategically important intermediate with significant potential in the discovery and development of new agrochemicals. Its synthesis via robust and scalable methods like the Suzuki-Miyaura coupling, combined with the versatility of the 2-aminopyridine moiety for further derivatization, makes it an attractive starting point for research programs aimed at creating novel insecticides. The insights provided in this guide offer a solid foundation for researchers to explore the rich chemical space accessible from this promising building block, ultimately contributing to the advancement of sustainable and effective crop protection solutions.
References
- Google Patents. (n.d.). US4349681A - 2-Amino-3-chloro-5-trifluoromethylpyridine.
-
MDPI. (2022). Design, Synthesis, Fungicidal and Insecticidal Activities of Novel Diamide Compounds Combining Pyrazolyl and Polyfluoro-Substituted Phenyl into Alanine or 2-Aminobutyric Acid Skeletons. Molecules, 27(19), 6529. Retrieved from [Link]
-
MDPI. (2021). 2-Phenylpyridine Derivatives: Synthesis and Insecticidal Activity against Mythimna separata, Aphis craccivora, and Tetranychus cinnabarinus. Molecules, 26(21), 6478. Retrieved from [Link]
-
PubMed. (2024). Synthesis and insecticidal activity of N-(5-phenylpyrazin-2-yl)-benzamide derivatives: Elucidation of mode of action on chitin biosynthesis through symptomology and genetic studies. Pesticide Biochemistry and Physiology, 199, 105771. Retrieved from [Link]
-
PubMed. (2023). Pyridine Derivatives as Insecticides─Part 4: Synthesis, Crystal Structure, and Insecticidal Activity of Some New Thienylpyridines, Thienylthieno[2,3- b]pyridines, and Related Heterocyclic Derivatives. Journal of Agricultural and Food Chemistry, 71(46), 17627-17634. Retrieved from [Link]
-
PubMed Central. (n.d.). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Retrieved from [Link]
-
ResearchGate. (2021). Design, Synthesis, and Insecticidal Activities of Imidazo[4,5‐b]Pyridine Compounds Containing Amino Fragment. Retrieved from [Link]
-
ResearchGate. (2018). Insecticidal activity of selective pyridine derivatives synthesized from 3-(3-chlorobenzo[f]quinolin-2-yl)-1-(4-chlorophenyl)prop-2-en-1-one. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
ResearchGate. (2010). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Retrieved from [Link]
-
PubMed. (2024). Pyridine Derivatives as Insecticides. Part 5. New Thieno[2,3- b]pyridines and Pyrazolo[3,4- b]pyridines Containing Mainly Ethyl Nicotinate Scaffold and Their Insecticidal Activity toward Aphis gossypii (Glover,1887). Journal of Agricultural and Food Chemistry, 72(31), 17271-17282. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yield in 2-Amino-5-arylpyridine Synthesis
Welcome to the technical support center for the synthesis of 2-amino-5-arylpyridines. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot low yields in this important synthetic transformation. The synthesis of this class of compounds, while versatile, is often plagued by issues that can significantly impact reaction efficiency. This resource provides in-depth, field-proven insights in a question-and-answer format to help you optimize your reactions and achieve higher yields.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My Suzuki-Miyaura coupling reaction to synthesize a 2-amino-5-arylpyridine is giving a very low yield. What are the most common causes?
Low yields in the Suzuki-Miyaura coupling of a 2-amino-5-halopyridine with an arylboronic acid are a frequent issue. The primary culprits often stem from the electronic nature of the aminopyridine substrate and the specific reaction conditions.
Possible Causes & Solutions:
-
Catalyst Inhibition/Deactivation: The lone pair of electrons on the nitrogen atoms of the 2-aminopyridine can coordinate with the palladium catalyst, leading to catalyst inhibition or deactivation.[1] This coordination can hinder crucial steps in the catalytic cycle, such as oxidative addition.
-
Solution: Employ bulky, electron-rich phosphine ligands, such as SPhos or XPhos, which can shield the palladium center and promote the desired catalytic activity.[2] Using pre-formed palladium catalysts (precatalysts) can also circumvent issues related to in situ catalyst activation and deactivation pathways.[3]
-
-
Inappropriate Base Selection: The choice of base is critical for the transmetallation step. An unsuitable base can lead to the decomposition of the boronic acid or incomplete reaction.
-
Suboptimal Solvent System: The solvent must be able to dissolve all reaction components and facilitate the catalytic cycle.
-
Poor Quality of Starting Materials: Impurities in the 2-amino-5-halopyridine or the arylboronic acid can poison the catalyst or lead to side reactions.
-
Solution: Verify the purity of your starting materials using techniques like NMR or melting point analysis. Recrystallize or purify the starting materials if necessary.[6]
-
Q2: I am attempting a Buchwald-Hartwig amination to form a 2-amino-5-arylpyridine, but the reaction is not proceeding. What should I investigate?
The Buchwald-Hartwig amination is a powerful tool for C-N bond formation, but its success with aminopyridine substrates is highly dependent on the catalytic system.[7]
Possible Causes & Solutions:
-
Incompatible Ligand-Catalyst System: The combination of the palladium precursor and the phosphine ligand is crucial for an efficient reaction.
-
Solution: For coupling with primary amines, ligands like BrettPhos have shown success with similar substrates. For secondary amines, RuPhos is often a good starting point.[3][8][9] The use of bidentate phosphine ligands like BINAP or DPPF can also be beneficial as they are less prone to displacement by the basic aminopyridine.[7][10]
-
-
Incorrect Base: A strong, non-nucleophilic base is typically required to deprotonate the amine and facilitate the catalytic cycle.
-
Catalyst Poisoning: As with the Suzuki coupling, the aminopyridine substrate can act as a ligand for the palladium catalyst, leading to inhibition.[1]
-
Solution: Increasing the catalyst loading or using a higher ligand-to-palladium ratio can sometimes overcome this issue. Using a pre-catalyst can also be advantageous.
-
Q3: My reaction seems to work, but I am losing a significant amount of product during the workup and purification. How can I improve my product recovery?
Product loss during isolation and purification is a common and frustrating problem, especially with polar compounds like 2-amino-5-arylpyridines.
Possible Causes & Solutions:
-
Product Loss During Extraction: The amino group can be protonated during an acidic workup, making the product water-soluble and difficult to extract into an organic solvent.
-
Solution: Carefully adjust the pH of the aqueous layer to be neutral or slightly basic before extraction to ensure the product is in its neutral, less water-soluble form.[6] Screen different extraction solvents like ethyl acetate, dichloromethane, or diethyl ether to find the most effective one for your specific product.[6]
-
-
Irreversible Adsorption on Silica Gel: The basic nature of the aminopyridine can lead to strong, irreversible adsorption onto acidic silica gel during column chromatography.
-
Solution: Deactivate the silica gel by pre-treating it with a small amount of a basic solvent like triethylamine mixed in the eluent. Alternatively, use a different stationary phase like alumina.
-
-
Precipitation and Redissolution Issues: The product may be difficult to redissolve after precipitation, especially if it is highly crystalline or has low solubility in common organic solvents.[12]
Data Presentation
Table 1: Comparison of Catalytic Systems for Suzuki-Miyaura Coupling of 2-Amino-5-bromo-4-methylpyridine Analogs [2]
| Catalyst System | Ligand | Base | Solvent | Arylboronic Acid | Reported Yield (%) |
| Pd(PPh₃)₄ | PPh₃ | K₃PO₄ | 1,4-Dioxane/H₂O | Phenylboronic acid | 85 |
| Pd(PPh₃)₄ | PPh₃ | K₃PO₄ | 1,4-Dioxane/H₂O | 4-Methoxyphenylboronic acid | 88 |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | Phenylboronic acid | Expected High |
Table 2: Influence of Reaction Parameters on Suzuki-Miyaura Coupling Yield [13][14]
| Parameter | Variation | Effect on Yield |
| Temperature | Increasing from 65°C to 100°C | Generally increases yield, but optimization is needed to avoid decomposition. |
| Water Content | Anhydrous vs. 20% water in dioxane | The presence of water is often beneficial for dissolving the base and promoting the reaction. |
| Catalyst Loading | 1 mol% vs. 5 mol% vs. 10 mol% | Increasing catalyst loading can improve yield, but there is often an optimal concentration beyond which no further improvement is seen.[15] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling[4]
-
Reagent Preparation: In a dry round-bottom flask, combine the 2-amino-5-halopyridine (1.0 eq), the arylboronic acid (1.2 eq), and potassium phosphate (K₃PO₄) (2.0 eq).
-
Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (typically in a 4:1 ratio).
-
Reaction Execution: Stir the reaction mixture at 90 °C under the inert atmosphere.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization.
Protocol 2: General Procedure for Buchwald-Hartwig Amination[4]
-
Reagent Preparation: To a dry sealed tube under an inert atmosphere, add the 2-amino-5-halopyridine, sodium tert-butoxide (NaOtBu), the palladium precursor (e.g., Pd(OAc)₂), and the phosphine ligand (e.g., RuPhos or BrettPhos).
-
Solvent and Amine Addition: Add anhydrous toluene, followed by the amine coupling partner.
-
Reaction Execution: Seal the tube tightly and heat the reaction mixture to 80-110 °C with stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up and Purification: After cooling, the reaction mixture is typically filtered, concentrated, and purified by column chromatography.
Visualizations
Caption: A troubleshooting workflow for low yields in 2-amino-5-arylpyridine synthesis.
Caption: The inhibitory effect of 2-aminopyridine on the palladium catalytic cycle.
References
-
Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. National Institutes of Health.[Link]
-
A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. ResearchGate.[Link]
-
Excited-state palladium-catalysed reductive alkylation of imines: scope and mechanism. Royal Society of Chemistry.[Link]
-
Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. ACS Publications.[Link]
-
Why is the product not forming in buchwald coupling of pyridyl 2-amino pyrimidine with 4-iodopyrazole? ResearchGate.[Link]
-
Buchwald–Hartwig amination. Wikipedia.[Link]
-
Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Publishing.[Link]
-
Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. National Institutes of Health.[Link]
-
Buchwald-Hartwig Amination. Chemistry LibreTexts.[Link]
-
Optimization of the reaction conditions. ResearchGate.[Link]
-
Failed suzuki coupling, any suggenstions? Reddit.[Link]
-
The Buchwald–Hartwig Amination After 25 Years. University of Groningen.[Link]
-
Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. ResearchGate.[Link]
-
A Convenient Route to Synthesize and Grow 2-Amino 5-Nitro Pyridinium Nitrate Crystals for Laser Generation. Semantic Scholar.[Link]
-
Palladium-catalyzed C,N-cross coupling reactions of 3-halo-2-aminopyridines. PubMed.[Link]
-
Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. ACS Publications.[Link]
-
2.2: Pd-Catalyzed Cross Coupling Reactions. Chemistry LibreTexts.[Link]
-
Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. ACS Publications.[Link]
-
Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. National Institutes of Health.[Link]
-
(PDF) Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. ResearchGate.[Link]
-
Recent Advances in Sequentially Pd-Catalyzed One-Pot Syntheses of Heterocycles. MDPI.[Link]
-
Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. ACS Publications.[Link]
-
Advances in Copper and Nickel C N and C O Cross‐Couplings of (Hetero)Aryl Chlorides Enabled by Ancillary Ligand Development. National Institutes of Health.[Link]
-
Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. PubMed.[Link]
-
Second Generation Catalyst System for Ag-mediated Liebeskind-Srogl Coupling of Tetrazine Thioethers with Arylboronic Acids. National Institutes of Health.[Link]
-
Challenges and solutions for the downstream purification of therapeutic proteins. National Institutes of Health.[Link]
-
Synthesis of 3-aryl-2-phosphinoimidazo[1,2-a]pyridine ligands for use in palladium-catalyzed cross-coupling reactions. ResearchGate.[Link]
-
What are the Sustainability Challenges in Peptide Synthesis and Purification? Biomatik.[Link]
-
3 Peptide Purification Bottlenecks Slowing Your Research. PurePep.[Link]
-
Synthesis of 6-Aryl-2,4-diamino-pyrimidines and Triazines Using Palladium Catalyzed Suzuki Cross-Coupling Reactions. ResearchGate.[Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Palladium-catalyzed C,N-cross coupling reactions of 3-halo-2-aminopyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. research.rug.nl [research.rug.nl]
- 11. researchgate.net [researchgate.net]
- 12. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 13. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing Suzuki Coupling for 2-Chloropyridine Substrates
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving 2-chloropyridine substrates. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of this challenging yet vital transformation. As the pyridine motif is a cornerstone in medicinal chemistry, mastering its synthesis via cost-effective chloro-aromatics is a significant advantage.[1]
This document moves beyond standard protocols to provide in-depth, field-proven insights in a direct question-and-answer format. We will explore the causality behind experimental choices to empower you to troubleshoot and optimize your reactions effectively.
The Core Challenge: Reactivity and Inhibition
The Suzuki-Miyaura coupling of 2-chloropyridines presents two primary obstacles:
-
Low Reactivity of the C-Cl Bond : The carbon-chlorine bond is significantly stronger and less reactive than its C-Br or C-I counterparts. This makes the initial, often rate-limiting, oxidative addition step of the catalytic cycle more difficult and energetically demanding.[2][3]
-
Catalyst Inhibition : The Lewis basic nitrogen atom of the pyridine ring can coordinate to the palladium catalyst. This coordination can sequester the active catalyst, leading to deactivation and low yields.[3][4][5]
Overcoming these hurdles requires a highly active and robust catalytic system, coupled with carefully optimized reaction conditions.
The Suzuki-Miyaura Catalytic Cycle: Highlighting Key Steps
The following diagram illustrates the fundamental steps of the Suzuki-Miyaura reaction. For 2-chloropyridine substrates, the Oxidative Addition step is particularly challenging and often requires specialized ligands and higher temperatures to proceed efficiently.
Caption: A workflow diagram for troubleshooting low yields in Suzuki couplings of 2-chloropyridines.
Q5: I'm observing significant homocoupling of my boronic acid. How can I prevent this?
A5: Homocoupling (Ar'-B(OH)₂ → Ar'-Ar') is a common side reaction, often promoted by the presence of oxygen or Pd(II) species in the reaction mixture. [6][7]Oxygen can oxidize the active Pd(0) catalyst to Pd(II), which can then facilitate the unwanted dimerization of the boronic acid. [6][8] Mitigation Strategies:
-
Rigorous Inert Atmosphere: This is the most critical factor. Ensure your solvent is thoroughly degassed (e.g., by sparging with argon or nitrogen for 30-60 minutes) and that the reaction vessel is purged by evacuating and backfilling with an inert gas at least three times. [3][6]* Use a Pd(0) Source: Using a Pd(0) pre-catalyst like Pd₂(dba)₃ can be beneficial. If you are using a Pd(II) source like Pd(OAc)₂, ensure your conditions (ligand, temperature) are sufficient to promote its complete reduction to the active Pd(0) state. [6]
Q6: My primary byproduct is from protodeboronation. What causes this and how can I minimize it?
A6: Protodeboronation is the replacement of the boronic acid group with a hydrogen atom (Ar'-B(OH)₂ → Ar'-H). [3]This side reaction is often promoted by aqueous basic conditions and high temperatures, and certain heteroaryl boronic acids are particularly susceptible. [4][9] Mitigation Strategies:
-
Use Boronic Esters: Pinacol boronate esters (Ar'-B(pin)) are generally more stable and less prone to protodeboronation than their corresponding boronic acids. [3]* Anhydrous Conditions: If protodeboronation is severe, switching to anhydrous conditions with a base like spray-dried KF can be effective, though this may require re-optimization of other parameters. [2][10]* Minimize Reaction Time: Use conditions that accelerate the desired cross-coupling to outcompete the slower protodeboronation pathway. Monitoring the reaction by LC-MS or TLC and stopping it upon completion is advisable. [3]
Q7: Dehalogenation of my 2-chloropyridine is a problem. What conditions favor this side reaction?
A7: Dehalogenation (Ar-Cl → Ar-H) occurs when the palladium intermediate reacts with a hydride source. [11]The resulting palladium-hydride (Pd-H) species can then undergo reductive elimination to yield the dehalogenated byproduct. [7][11]Electron-deficient N-heterocyclic halides are particularly susceptible to this side reaction. [11] Mitigation Strategies:
-
Ligand Choice: The choice of ligand can influence the relative rates of reductive elimination versus dehalogenation. Bulky, electron-rich ligands that promote rapid C-C bond formation can often minimize this pathway. [11]* Solvent and Base: Avoid solvents (like alcohols) or bases (like amines) that can readily act as hydride donors. [7]* Purity of Reagents: Ensure all reagents are pure and free from contaminants that could generate hydride species.
SECTION 3: Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of a 2-Chloropyridine
This is a generalized procedure and should be optimized for specific substrates.
Materials:
-
2-Chloropyridine derivative (1.0 equiv)
-
Arylboronic acid or boronic ester (1.2–1.5 equiv)
-
Palladium pre-catalyst (e.g., Pd(OAc)₂, 2 mol%)
-
Ligand (e.g., SPhos, 4 mol%)
-
Base (e.g., K₃PO₄, 2.0–3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane or Toluene)
-
Degassed water
Procedure:
-
Reaction Setup: To a dry Schlenk tube or reaction vial equipped with a magnetic stir bar, add the 2-chloropyridine derivative, the arylboronic acid, and the base (K₃PO₄).
-
Inert Atmosphere: Seal the vessel, then evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure all oxygen is removed. [3]3. Catalyst Addition: Under a positive pressure of inert gas, add the palladium source (Pd(OAc)₂) and the ligand (SPhos).
-
Solvent Addition: Add the degassed organic solvent (e.g., 1,4-Dioxane) followed by the degassed water (e.g., a 4:1 or 5:1 ratio of organic solvent to water) via syringe. [5]5. Reaction: Heat the reaction mixture to the desired temperature (typically 80–110 °C) with vigorous stirring. [3]6. Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS). [3]7. Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water or brine. [3]8. Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by a suitable method, such as flash column chromatography. [5]
Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling
Materials:
-
2-Chloropyridine derivative (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Catalyst (e.g., PEPPSI-IPr, 2 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
1,4-Dioxane/Water (e.g., 4:1 mixture), degassed
-
Microwave reaction vial with a stir bar
Procedure:
-
Vial Preparation: To a microwave vial, add the 2-chloropyridine, arylboronic acid, base, and catalyst. [12]2. Solvent Addition: Add the degassed solvent mixture via syringe.
-
Sealing: Securely cap the vial.
-
Microwave Reaction: Place the vial in the microwave reactor. Set the temperature (e.g., 100–140 °C) and time (e.g., 15–30 minutes). [13]5. Workup and Purification: After cooling to room temperature, perform the workup and purification as described in the conventional heating protocol.
References
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Yoneda Labs [yonedalabs.com]
- 8. reddit.com [reddit.com]
- 9. researchgate.net [researchgate.net]
- 10. Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. mdpi.com [mdpi.com]
- 14. mdpi.com [mdpi.com]
- 15. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Suzuki Coupling [organic-chemistry.org]
Technical Support Center: Purification of 2-Amino-5-(3-chloro-4-methylphenyl)pyridine
Introduction:
Welcome to the dedicated technical support guide for the purification of 2-Amino-5-(3-chloro-4-methylphenyl)pyridine. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols designed for researchers, chemists, and process development professionals. Our approach is grounded in established chemical principles and field-tested methodologies to help you overcome common purification challenges associated with this and structurally related biaryl aminopyridine compounds. We will explore the "why" behind each step, ensuring a robust and reproducible purification strategy.
Part 1: Frequently Asked Questions (FAQs) & Core Concepts
This section addresses high-level questions regarding the purification of this compound, focusing on its chemical properties and the implications for purification strategy.
Question 1: What are the most likely impurities I should expect when synthesizing this compound, assuming a Suzuki coupling reaction?
Answer: In a typical Suzuki coupling reaction to form this molecule, you can anticipate several classes of impurities:
-
Unreacted Starting Materials: Residual 2-amino-5-halopyridine and (3-chloro-4-methylphenyl)boronic acid or its esters.
-
Homocoupling Byproducts: This includes the self-coupling of the boronic acid to form 3,3'-dichloro-4,4'-dimethylbiphenyl and the self-coupling of the aminopyridine.
-
Catalyst Residues: Trace amounts of the palladium catalyst and ligands used in the coupling reaction.
-
Inorganic Salts: Byproducts from the base used in the reaction, such as sodium or potassium carbonates, phosphates, or hydroxides.
-
Solvent Residues: Residual solvents from the reaction and initial workup steps.
Question 2: What are the key chemical properties of this compound that influence its purification?
Answer: The purification strategy is dictated by the molecule's structural features:
-
Basicity: The amino group on the pyridine ring imparts basicity to the molecule. This allows for selective extraction using acidic solutions, which can be a powerful tool to separate it from non-basic impurities.
-
Polarity: The presence of the amino group and the nitrogen in the pyridine ring makes the molecule relatively polar. However, the biaryl structure provides significant nonpolar character. This intermediate polarity can sometimes complicate chromatographic separations.
-
Crystallinity: Many biaryl compounds are crystalline solids, making recrystallization a viable and often highly effective method for final purification.
-
Solubility: The solubility profile will depend on the solvent. It is expected to have good solubility in polar organic solvents like ethyl acetate, dichloromethane, and alcohols, and lower solubility in nonpolar solvents like hexanes and in water.
Part 2: Troubleshooting Guide - Common Purification Issues
This section provides a problem-and-solution format for specific issues you may encounter during the purification process.
Issue 1: My crude product is an oil and won't crystallize.
Possible Causes & Solutions:
-
High Impurity Load: A significant amount of impurities can suppress the crystallization of your target compound.
-
Solution: First, attempt a liquid-liquid extraction to remove major impurities. An acid-base extraction is highly recommended. Dissolve the crude oil in a suitable organic solvent (like ethyl acetate or dichloromethane) and wash with a dilute aqueous acid (e.g., 1 M HCl). Your product should move into the aqueous layer. Then, basify the aqueous layer (e.g., with 2 M NaOH) and extract your product back into an organic solvent. This will remove neutral and acidic impurities. After this, concentrate the organic layer and attempt crystallization again.
-
-
Residual Solvent: Trapped solvent can act as an impurity and prevent crystallization.
-
Solution: Ensure your product is fully dry by placing it under high vacuum for an extended period. Gentle heating may be applied if the compound is thermally stable.
-
-
Polymorphism: The compound may exist in multiple crystalline forms, or it may have a low melting point.
-
Solution: Try a variety of crystallization solvents and techniques. A solvent screen using small amounts of product in different solvents (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate/hexanes) can help identify suitable conditions.
-
Issue 2: Column chromatography gives poor separation between my product and a major impurity.
Possible Causes & Solutions:
-
Inappropriate Solvent System (Eluent): The polarity of the eluent may not be optimal for resolving your product from the impurity.
-
Solution: Perform a systematic thin-layer chromatography (TLC) analysis with different solvent systems to find the eluent that provides the best separation (largest ΔRf). For aminopyridines, a gradient elution from a nonpolar solvent (e.g., hexanes or heptane) to a more polar solvent (e.g., ethyl acetate or acetone) is often effective. Adding a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent can improve peak shape and reduce tailing by deactivating acidic sites on the silica gel.
-
-
Column Overloading: Too much crude material has been loaded onto the column.
-
Solution: As a general rule, the amount of crude material should be about 1-2% of the mass of the silica gel (e.g., 100-200 mg of crude on a 10 g column). If you are overloading, reduce the amount of material or use a larger column.
-
-
Co-eluting Isomer: An isomeric byproduct may have a very similar polarity to your desired product.
-
Solution: If an optimized solvent system on silica gel is insufficient, consider alternative stationary phases. For example, a diol- or cyano-bonded silica may offer different selectivity. Alternatively, preparative HPLC with a C18 column could be an option for difficult separations.
-
Workflow for Troubleshooting Poor Chromatographic Separation
Caption: Decision tree for troubleshooting poor column chromatography separation.
Part 3: Detailed Experimental Protocols
Protocol 1: Acid-Base Extraction for Removal of Neutral Impurities
-
Dissolution: Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate, 10-20 mL per gram of crude).
-
Acidic Extraction: Transfer the solution to a separatory funnel and extract with 1 M aqueous HCl. Extract two to three times, collecting the aqueous layers. The target compound, being basic, will be protonated and move to the aqueous layer.
-
Back-Wash (Optional): Wash the combined aqueous layers with a small amount of fresh ethyl acetate to remove any remaining neutral impurities that may have been carried over.
-
Basification: Cool the acidic aqueous layer in an ice bath and slowly add 2 M aqueous NaOH with stirring until the pH is >10. A precipitate of your product may form.
-
Product Extraction: Extract the product back into an organic solvent (e.g., ethyl acetate or dichloromethane) three times.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified product.
Protocol 2: Recrystallization
-
Solvent Selection: In a small test tube, add a small amount of your purified product. Add a potential solvent dropwise at room temperature until the solid just dissolves. A good single solvent for recrystallization is one in which the compound is sparingly soluble at room temperature but highly soluble when hot. Alternatively, use a binary solvent system (e.g., ethyl acetate/hexanes or ethanol/water).
-
Dissolution: In a larger flask, add the bulk of your product and the chosen solvent. Heat the mixture with stirring until the solid completely dissolves. Add a minimal amount of hot solvent to ensure full dissolution.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration through a fluted filter paper to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place it in an ice bath or refrigerator to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing with a small amount of the cold recrystallization solvent.
-
Drying: Dry the crystals under high vacuum to remove all traces of solvent.
Part 4: Data Summary
Table 1: Recommended Starting Conditions for Purification
| Purification Method | Key Parameters | Expected Outcome |
| Acid-Base Extraction | Organic Solvent: Ethyl Acetate; Aqueous Acid: 1 M HCl; Aqueous Base: 2 M NaOH | Removal of non-basic impurities (e.g., homocoupled byproducts, boronic esters). |
| Column Chromatography | Stationary Phase: Silica Gel; Eluent: Heptane/Ethyl Acetate gradient + 0.5% Et₃N | Separation of compounds based on polarity. Good for removing close-eluting isomers. |
| Recrystallization | Potential Solvents: Isopropanol, Acetonitrile, Ethyl Acetate/Heptane | High purity crystalline solid. Effective for removing minor, soluble impurities. |
References
-
Principles of Suzuki-Miyaura Cross-Coupling: For understanding the reaction mechanism and potential side-products.
- Source: Chemical Reviews
-
URL: [Link]
-
Practical Organic Synthesis: A Student's Guide: A guide to fundamental laboratory techniques, including crystallization and chrom
- Source: John Wiley & Sons
-
URL: [Link]
-
Purification of Laboratory Chemicals: A comprehensive resource for purific
- Source: Butterworth-Heinemann
-
URL: [Link]
-
High-Performance Liquid Chromatography (HPLC)
- Source: Journal of Chemical Educ
-
URL: [Link]
Technical Support Center: Improving the Solubility of 2-Amino-5-(3-chloro-4-methylphenyl)pyridine
Welcome to the technical support center for 2-Amino-5-(3-chloro-4-methylphenyl)pyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for overcoming solubility challenges with this compound. Our focus is on explaining the causal mechanisms behind solubility issues and providing validated, step-by-step protocols to address them effectively.
Foreword: Understanding the Molecule
Before diving into troubleshooting, it's crucial to analyze the structure of this compound. The molecule's properties are dictated by two key moieties:
-
A basic aminopyridine head group: The amino group (-NH₂) is a weak base, capable of being protonated. This suggests that its aqueous solubility will be highly dependent on pH.[1][2]
-
A lipophilic phenyl tail: The 3-chloro-4-methylphenyl group is non-polar and hydrophobic, which inherently limits water solubility.
This combination of a polar, ionizable head and a non-polar tail classifies the compound as a poorly soluble weak base. Consequently, it is expected to exhibit low solubility in neutral aqueous media (e.g., phosphate-buffered saline at pH 7.4) but increased solubility in acidic conditions.[3]
Frequently Asked Questions (FAQs)
Q1: My compound won't dissolve in my standard aqueous buffer (pH 7.4). Why?
At neutral pH, the aminopyridine group is largely un-ionized (not protonated). In this neutral state, the molecule's hydrophobic character dominates, leading to poor aqueous solubility. To achieve dissolution, you must modify the solvent system to either favor the ionized form or disrupt the hydrophobic interactions.[2]
Q2: I'm seeing precipitation when I dilute my DMSO stock solution into my aqueous assay buffer. What's happening and how do I fix it?
This is a very common issue known as "crashing out" and occurs when a drug, highly soluble in a concentrated DMSO stock, is rapidly diluted into an aqueous buffer where its solubility is much lower.[4] This is a kinetic phenomenon.[5]
Troubleshooting Steps:
-
Reduce Stock Concentration: Your initial DMSO stock concentration may be too high. Try preparing a lower concentration stock (e.g., 10 mM instead of 100 mM) in DMSO.[6]
-
Modify the Dilution Method: Add the DMSO stock to the aqueous buffer slowly and with vigorous vortexing. This allows for more gradual dispersion and can prevent immediate precipitation.[4]
-
Use Pre-warmed Media: Warming your aqueous buffer to 37°C can sometimes help keep the compound in solution.[4]
-
Consider an Intermediate Dilution: Perform a serial dilution. For example, dilute the DMSO stock into a 50:50 mixture of DMSO and buffer first, then further dilute this intermediate solution into the final aqueous buffer.
Q3: What is the first and simplest solubilization strategy I should try for an in vitro assay?
For weakly basic compounds like this one, pH adjustment is the most direct and effective initial strategy.[7] By lowering the pH of your aqueous buffer, you protonate the amino group, forming a more soluble salt. A target pH of 2-3 units below the compound's pKa is a good starting point.
Q4: Are there alternatives to using high percentages of organic co-solvents like DMSO, which can be toxic to my cells?
Yes. If pH adjustment is not compatible with your experimental system, the use of cyclodextrins is an excellent alternative. These are cyclic oligosaccharides that can encapsulate the hydrophobic part of your molecule in their central cavity, forming a water-soluble "inclusion complex."[8][9] This approach avoids the use of potentially toxic organic solvents.[10]
In-Depth Troubleshooting & Solubilization Guides
This section provides detailed protocols and the scientific rationale behind the three primary strategies for enhancing the solubility of this compound.
Strategy 1: pH Adjustment & pH-Solubility Profiling
Mechanism: The solubility of weak bases increases as the pH of the solution decreases.[3] By lowering the pH, the equilibrium shifts towards the protonated (cationic) form of the aminopyridine, which is significantly more water-soluble than the neutral form. The relationship between pH, pKa, and solubility is generally described by the Henderson-Hasselbalch equation.[11][12]
Workflow Diagram: pH-Dependent Solubilization
Caption: Mechanism of increasing solubility for a weak base via pH reduction.
Experimental Protocol: Determining a pH-Solubility Profile
This experiment will identify the optimal pH for solubilizing your compound.
-
Preparation:
-
Prepare a series of buffers (e.g., citrate, phosphate, glycine) spanning a pH range from 2.0 to 9.0.
-
Weigh out an excess amount of solid this compound into separate vials for each pH point.
-
-
Incubation:
-
Sample Processing:
-
After incubation, visually inspect for the presence of undissolved solid.
-
Filter each suspension through a 0.22 µm filter to remove undissolved particles. A syringe filter with low drug binding (e.g., PVDF) is recommended.
-
-
Quantification:
-
Quantify the concentration of the dissolved compound in the filtrate using a suitable analytical method, such as HPLC-UV or LC-MS.[15]
-
Prepare a standard curve of the compound in a suitable solvent (e.g., 50:50 acetonitrile:water) to calculate the concentration in the samples.
-
-
Data Analysis:
-
Plot the measured solubility (in µg/mL or µM) on a logarithmic scale against the pH. This graph will clearly show the pH at which solubility is maximized.
-
Strategy 2: Co-solvency
Mechanism: Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system.[16] This reduction in polarity decreases the interfacial tension between the aqueous environment and the hydrophobic solute, thereby increasing solubility.[17]
Workflow Diagram: Solubilization Strategy Decision Tree
Caption: Decision tree for selecting a primary solubilization strategy.
Common Co-solvents for Preclinical Research
| Co-solvent | Dielectric Constant | Properties & Considerations |
| Water | 80.1 | Universal, highly polar solvent. |
| Ethanol | 24.3 | Good solubilizing power, but can have biological effects.[10] |
| Propylene Glycol (PG) | 32.0 | Common vehicle for in vivo studies, viscous.[3] |
| Polyethylene Glycol 400 (PEG 400) | 12.5 | Low toxicity, often used in formulations.[18] |
| Dimethyl Sulfoxide (DMSO) | 47.2 | Excellent solubilizing power, but can be cytotoxic at >0.5%.[10] |
Experimental Protocol: Co-solvent Screening
This protocol helps determine the most effective co-solvent and its optimal concentration.
-
Preparation:
-
Prepare stock solutions of your compound in various pure co-solvents (e.g., 20 mg/mL in DMSO, Ethanol, PEG 400).
-
In a 96-well plate, prepare serial dilutions of each co-solvent in your primary aqueous buffer (e.g., PBS pH 7.4). For example, create mixtures ranging from 1% to 20% (v/v) co-solvent.
-
-
Kinetic Solubility Assay:
-
Add a small, fixed volume of the compound's DMSO stock solution to each well of the co-solvent plate.[5][19] The goal is to achieve a target final compound concentration that is relevant to your assay.
-
Mix the plate thoroughly and incubate for a set period (e.g., 2 hours) at a controlled temperature.[20]
-
-
Detection of Precipitation:
-
Measure the turbidity or light scattering in each well using a nephelometer or a plate reader capable of absorbance readings at a high wavelength (e.g., 620 nm).[21]
-
Wells with low light scattering indicate that the compound has remained in solution.
-
-
Analysis:
-
Identify the co-solvent and the minimum concentration required to maintain the solubility of your compound at the target concentration. This defines your formulation window.
-
Strategy 3: Cyclodextrin Inclusion Complexation
Mechanism: Cyclodextrins (CDs) are toroidal-shaped molecules with a hydrophilic exterior and a hydrophobic interior cavity.[9] The hydrophobic portion of the drug molecule can become entrapped within this cavity, forming a non-covalent "inclusion complex."[22] This complex effectively masks the drug's hydrophobicity, rendering the entire assembly soluble in water.[8]
Diagram: Cyclodextrin Inclusion Complex Formation
Caption: Encapsulation of a hydrophobic drug by a cyclodextrin host.
Commonly Used Cyclodextrins
| Cyclodextrin | Abbreviation | Properties |
| Beta-Cyclodextrin | β-CD | Limited aqueous solubility.[9] |
| Hydroxypropyl-Beta-Cyclodextrin | HP-β-CD | High aqueous solubility, most commonly used in formulations. |
| Sulfobutylether-Beta-Cyclodextrin | SBE-β-CD | High aqueous solubility, used in approved drug products (e.g., Captisol®). |
Experimental Protocol: Phase-Solubility Study
This study determines if a complex is formed and quantifies the stability of that complex.
-
Preparation:
-
Prepare a series of aqueous solutions with increasing concentrations of a selected cyclodextrin (e.g., 0 to 50 mM HP-β-CD).
-
-
Equilibration:
-
Add an excess of solid this compound to each cyclodextrin solution.
-
Shake the vials at a constant temperature for 24-48 hours to reach equilibrium.
-
-
Quantification:
-
Filter the samples through a 0.22 µm filter.
-
Analyze the filtrate by HPLC-UV to determine the concentration of the dissolved drug at each cyclodextrin concentration.
-
-
Data Analysis:
-
Plot the drug solubility (Y-axis) against the cyclodextrin concentration (X-axis).
-
A linear increase in drug solubility with increasing cyclodextrin concentration (an AL-type diagram) indicates the formation of a 1:1 soluble complex, confirming this as a viable solubilization strategy.[23]
-
Final Recommendations
For this compound, a systematic approach is recommended.
-
Start with pH adjustment. This is the most cost-effective and mechanistically straightforward method for this class of compound.
-
If pH is not an option for your biological system, proceed to co-solvency screening , paying close attention to the final solvent concentration to avoid cell toxicity.
-
For a more advanced, formulation-friendly approach, especially if in vivo studies are planned, investigate cyclodextrin complexation . HP-β-CD is the recommended starting point due to its excellent safety profile and high aqueous solubility.
By following these structured troubleshooting guides and protocols, researchers can effectively overcome the solubility challenges presented by this compound, ensuring reliable and reproducible experimental results.
References
- Vertex AI Search. (2024). Co-solvency and anti-solvent method for the solubility enhancement.
-
Gavan, A., Spirescu, V. A., & Bîrsan, M. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed Central. [Link]
-
Li, X., et al. (2023). Solubilization techniques used for poorly water-soluble drugs. PubMed Central. [Link]
-
AxisPharm. Kinetic Solubility Assays Protocol. [Link]
-
SciSpace. Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. [Link]
- IJCRT.org. (2024).
-
Protocols.io. (2025). In-vitro Thermodynamic Solubility. [Link]
-
Slideshare. SOLUBILITY ENHANCEMENT BY INCLUSION COMPLEXATION. [Link]
-
Protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). [Link]
- International Journal of Pharmaceutical and Phytopharmacological Research. Cyclodextrin Ternary Inclusion Complexation: A Strategy to Improve Solubility of Poorly Soluble Drugs.
- ResearchGate. Poorly soluble drugs, co-solvent derivatives and degree of solubility enhancement.
-
Domainex. Thermodynamic Solubility Assay. [Link]
-
PubMed. Co-solvent solubilization of some poorly-soluble antidiabetic drugs. [Link]
-
Evotec. Thermodynamic Solubility Assay. [Link]
-
BioDuro. ADME Solubility Assay. [Link]
- University of Huddersfield Repository. Drug-Cyclodextrin Complexes: An Approach to Enhance the Solubility and Dissolution Properties of Poorly Soluble Drugs.
-
PubMed. In vitro solubility assays in drug discovery. [Link]
-
Brieflands. (2021). A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. [Link]
- BenchChem. (2025).
-
YouTube. (2021). Solubility Enhancement Techniques. [Link]
- BenchChem. (2025). Improving the solubility of 2-Aminopyridine-3,4-diol for experiments.
- BenchChem. (2025).
-
ResearchGate. (2009). Overcoming Problems of Compound Storage in DMSO: Solvent and Process Alternatives. [Link]
- WJBPHS. (2023). Solubility enhancement techniques: A comprehensive review.
-
Sussex Drug Discovery Centre. (2014). Can we predict compound precipitation in DMSO stocks?. [Link]
-
ResearchGate. (2014). Is there an alternative way of diluting a stock solution to avoid precipitate formation in a DMSO and cell culture experiment?. [Link]
- BenchChem. Overcoming solubility issues with 4-aminopyridine-3-sulfonic acid.
-
PubMed. Accuracy of calculated pH-dependent aqueous drug solubility. [Link]
- Frontiers in Physiology. (2021). Diluted Aqueous Dispersed Systems of 4-Aminopyridine: The Relationship of Self-Organization, Physicochemical Properties, and Influence on the Electrical Characteristics of Neurons.
-
ResearchGate. (2025). Study of pH-dependent drugs solubility in water. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. ijcrt.org [ijcrt.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. enamine.net [enamine.net]
- 6. researchgate.net [researchgate.net]
- 7. wjbphs.com [wjbphs.com]
- 8. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Accuracy of calculated pH-dependent aqueous drug solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. In-vitro Thermodynamic Solubility [protocols.io]
- 14. evotec.com [evotec.com]
- 15. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]
- 16. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 17. m.youtube.com [m.youtube.com]
- 18. pharmaexcipients.com [pharmaexcipients.com]
- 19. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 20. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 21. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. SOLUBILITY ENHANCEMENT BY INCLUSION COMPLEXATION | PPTX [slideshare.net]
- 23. eijppr.com [eijppr.com]
Technical Support Center: Reaction Condition Optimization for 2-Amino-5-arylpyridine Synthesis
Welcome to the technical support center for the synthesis of 2-Amino-5-arylpyridines. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to streamline your experimental workflow. The synthesis of this important structural motif, prevalent in medicinal chemistry, often relies on palladium-catalyzed cross-coupling reactions, which, while powerful, can be sensitive to various parameters. This document provides the causal explanations behind experimental choices to empower you to overcome common challenges and achieve high-yielding, reproducible results.
I. Strategic Approaches to 2-Amino-5-arylpyridine Synthesis
There are two primary synthetic strategies to construct the 2-amino-5-arylpyridine scaffold, each with its own set of challenges and optimization parameters.
-
Suzuki-Miyaura Coupling: This is the most common approach, involving the coupling of a 2-amino-5-halopyridine with an arylboronic acid or its ester derivatives. The key challenge is the potential for the aminopyridine substrate to inhibit the palladium catalyst.[1][2]
-
Multi-step Synthesis from 2-Aminopyridine: This classical approach involves the initial functionalization of 2-aminopyridine, typically through nitration followed by halogenation and subsequent reduction, before the final arylation step. This route can be lengthy but effective when suitable halogenated precursors are unavailable.
This guide will focus primarily on the optimization of the Suzuki-Miyaura coupling, as it is a more convergent and widely used method.
II. Troubleshooting Guide for Suzuki-Miyaura Coupling
Low or no yield in the Suzuki-Miyaura coupling of 2-amino-5-halopyridines is a common issue. The following troubleshooting guide, presented in a question-and-answer format, addresses the most frequent problems.
Q1: My reaction shows no conversion of the starting materials. What are the primary causes?
A1: Complete lack of reactivity usually points to a fundamental issue with the catalytic cycle. The most common culprits are catalyst deactivation and the presence of oxygen.
-
Catalyst Inhibition: The Lewis basic nitrogen atoms of the pyridine ring and the amino group can coordinate to the palladium center, leading to catalyst inhibition.[1][3] The use of bulky, electron-rich phosphine ligands is crucial to sterically shield the palladium and prevent this unproductive binding.[3]
-
Oxygen Contamination: The active Pd(0) catalyst is highly sensitive to oxygen, which can cause oxidation to inactive Pd(II) species and promote side reactions like the homocoupling of the boronic acid.[1] It is imperative to thoroughly degas all solvents and reagents and to maintain an inert atmosphere (argon or nitrogen) throughout the reaction.[1][4]
Troubleshooting Workflow for No Conversion
Caption: A logical workflow to diagnose and resolve failed Suzuki reactions.
Q2: I'm observing low yield and the formation of byproducts. How can I identify and minimize them?
A2: The presence of byproducts indicates that while the catalyst is active, competing reaction pathways are occurring. Identifying these byproducts via LC-MS or NMR is key to diagnosing the problem.[5]
| Side Reaction | Identification | Common Cause(s) | Mitigation Strategy |
| Hydrodehalogenation | Mass corresponding to the starting aminohalopyridine minus the halogen and plus a hydrogen. | Presence of hydride sources (e.g., solvent, base). | Use bulky ligands that favor reductive elimination over other pathways. Ensure strictly anaerobic conditions.[5][6] |
| Homocoupling | Dimerization of the arylboronic acid. | Incomplete reduction of a Pd(II) precatalyst or oxidation of the Pd(0) catalyst by oxygen.[1] | Use a direct Pd(0) source like Pd(PPh₃)₄ or ensure conditions are optimal for in-situ reduction. Thoroughly degas the reaction mixture.[1][4] |
| Protodeboronation | Formation of the arene corresponding to the boronic acid. | Instability of the boronic acid, especially in the presence of water and base. Pyridine boronic acids can be particularly susceptible.[5][6] | Use more stable boronic esters (e.g., pinacol esters) or potassium trifluoroborate salts.[5] Minimize water content if possible, although a small amount can be beneficial.[1] |
III. FAQs for Reaction Optimization
Q1: What is the best catalyst, ligand, and base combination for the Suzuki coupling of a 2-amino-5-halopyridine?
A1: There is no single "best" combination, as the optimal conditions depend on the specific substrates. However, a robust starting point is a palladium source with a sterically hindered, electron-rich dialkylbiarylphosphine ligand.[3][7]
-
Palladium Source: Pd₂(dba)₃ or Pd(OAc)₂ are common precatalysts that are reduced in situ to the active Pd(0) species. Alternatively, a direct Pd(0) source like Pd(PPh₃)₄ can be used.[1][8]
-
Ligand: Ligands like SPhos and XPhos are highly effective for coupling aminopyridines as they promote the challenging oxidative addition of the aryl halide to the palladium center.[1][7]
-
Base: K₃PO₄ is a moderately strong base that is often effective and well-tolerated.[1] Other common bases include K₂CO₃ and Cs₂CO₃. The choice of base can be critical and may require screening.
Table 1: Recommended Starting Conditions for Suzuki-Miyaura Coupling
| Component | Recommendation | Loading (mol%) | Rationale |
| Palladium Source | Pd₂(dba)₃ | 1-2 | Forms highly active Pd(0) catalyst in situ. |
| Ligand | SPhos | 2-4 | Bulky, electron-rich ligand that prevents catalyst inhibition by the aminopyridine.[1] |
| Base | K₃PO₄ | 2.0 equivalents | Effective base for Suzuki couplings of heteroaryl halides. |
| Solvent | 1,4-Dioxane/Water (4:1) | - | A common solvent system that balances solubility and reactivity. |
| Temperature | 80-100 °C | - | Sufficient to overcome activation barriers for most substrates. |
Q2: Should I be concerned about using a primary amine-substituted substrate in a Suzuki reaction?
A2: While primary amines can be problematic in some cross-coupling reactions, the Suzuki-Miyaura coupling is generally tolerant of unprotected primary amino groups on the heteroaryl halide.[9] In fact, attempts to protect the amino group can sometimes lead to lower yields after the deprotection step. The key is to use a suitable ligand system, like the dialkylbiarylphosphines, which are not inhibited by basic aminopyridines.[7]
Q3: My arylboronic acid seems to be degrading. What can I do?
A3: As mentioned in the troubleshooting section, protodeboronation can be a significant issue.[5][6] If you suspect your boronic acid is unstable under the reaction conditions, consider switching to a more robust boronic acid derivative. Pinacol esters of boronic acids are generally more stable and are commercially available or can be easily prepared. Potassium trifluoroborate salts are another excellent alternative with enhanced stability.[5]
IV. Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling of 2-Amino-5-bromopyridine with an Arylboronic Acid
This protocol is adapted from successful procedures for the coupling of challenging heteroaryl halides.[1][8]
Materials:
-
2-Amino-5-bromopyridine
-
Arylboronic acid (1.2 - 1.5 equivalents)
-
Pd₂(dba)₃ (1-2 mol%)
-
SPhos (2-4 mol%)
-
K₃PO₄ (2.0 equivalents)
-
Anhydrous 1,4-dioxane
-
Degassed water
Procedure:
-
To an oven-dried reaction vessel, add 2-amino-5-bromopyridine, the arylboronic acid, K₃PO₄, Pd₂(dba)₃, and SPhos.
-
Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Add degassed 1,4-dioxane and degassed water (e.g., in a 4:1 ratio) via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Catalytic Cycle of the Suzuki-Miyaura Reaction
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Protocol 2: Multi-step Synthesis via Nitration and Halogenation
This is a representative procedure for the synthesis of a 2-amino-5-halopyridine precursor.
Step 1: Nitration of 2-Aminopyridine to 2-Amino-5-nitropyridine [10][11]
-
In a reaction vessel, dissolve 2-aminopyridine in concentrated sulfuric acid while cooling in an ice-water bath, keeping the temperature below 20 °C.
-
Once dissolved, continue cooling to below 10 °C.
-
Slowly add a pre-mixed solution of concentrated nitric acid and concentrated sulfuric acid, ensuring the temperature does not exceed 20 °C.
-
After the addition is complete, allow the reaction to proceed for several hours.
-
Carefully pour the reaction mixture onto crushed ice and neutralize with a base (e.g., concentrated ammonia) to a pH of 6.
-
Filter the resulting precipitate, wash with water, and dry to obtain 2-amino-5-nitropyridine.
Step 2: Halogenation (Bromination) of 2-Aminopyridine [12]
-
In a three-necked flask, combine 2-aminopyridine and phenyltrimethylammonium tribromide in a suitable solvent like chloroform.
-
Stir the mixture at a controlled temperature (e.g., 30 °C) for 2 hours.
-
Wash the reaction mixture with a saturated sodium chloride solution.
-
Separate the organic layer, dry it with anhydrous sodium sulfate, and filter.
-
Remove the solvent by rotary evaporation. The crude product can be recrystallized to yield 2-amino-5-bromopyridine.
V. Safety Precautions
-
Palladium Catalysts: Palladium catalysts, especially palladium on carbon, can be pyrophoric, particularly when dry and exposed to air.[13][14] Always handle them in an inert atmosphere. Keep them away from heat, sparks, and open flames.[13]
-
Phosphine Ligands: Many phosphine ligands are air-sensitive and can be toxic. Handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[15][16]
-
Solvents and Reagents: The solvents and reagents used in these reactions (e.g., 1,4-dioxane, toluene, strong bases) have their own specific hazards. Always consult the Safety Data Sheet (SDS) for each chemical before use.[17]
By understanding the underlying principles of these reactions and systematically troubleshooting any issues that arise, you can confidently optimize the synthesis of 2-amino-5-arylpyridines for your research and development needs.
VI. References
-
A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angew. Chem. Int. Ed. Available from: [Link]
-
SAFETY DATA SHEET PALLADIUM - SIFCO ASC. Available from: [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. Available from: [Link]
-
Buchwald-Hartwig Amination - Chemistry LibreTexts. Available from: [Link]
-
Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - MDPI. Available from: [Link]
-
A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature - The Royal Society of Chemistry. Available from: [Link]
-
The Suzuki Reaction - Andrew G Myers Research Group. Available from: [Link]
-
Buchwald–Hartwig amination - Wikipedia. Available from: [Link]
-
Preparation method of 2-amino-5-bromopyridine - Eureka | Patsnap. Available from: [Link]
-
A mild, catalyst-free synthesis of 2-aminopyridines - PMC - NIH. Available from: [Link]
-
Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow - ChemRxiv. Available from: [Link]
-
Palladium on carbon safe handling - Safety Regulation - Future4200. Available from: [Link]
-
ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions. - ResearchGate. Available from: [Link]
-
Preparation of 2-amino-3-nitropyridine and 2-amino-5-nitro pyridine | Semantic Scholar. Available from: [Link]
-
The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction | Request PDF - ResearchGate. Available from: [Link]
-
Suzuki-Miyaura cross-coupling reaction of aryl halides and arylboronic acids using Pd − Ln catalysts 1-3. a … - ResearchGate. Available from: [Link]
-
Suzuki coupling of different chloropyridines with phenylboronic acids a - ResearchGate. Available from: [Link]
-
Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines | The Journal of Organic Chemistry - ACS Publications. Available from: [Link]
-
Suzuki reactions of 2-bromopyridine with aryl boronic acids a - ResearchGate. Available from: [Link]
-
Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point - University of Windsor. Available from: [Link]
-
A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds - Organic Chemistry Portal. Available from: [Link]
-
Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts | Organic Letters - ACS Publications. Available from: [Link]
-
Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide - RSC Publishing. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Yoneda Labs [yonedalabs.com]
- 7. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds [organic-chemistry.org]
- 8. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. 2-Amino-5-nitropyridine synthesis - chemicalbook [chemicalbook.com]
- 11. Page loading... [guidechem.com]
- 12. Preparation method of 2-amino-5-bromopyridine - Eureka | Patsnap [eureka.patsnap.com]
- 13. honrel.com [honrel.com]
- 14. Palladium on carbon safe handling - Safety Regulation - Future4200 [future4200.com]
- 15. fishersci.com [fishersci.com]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. sifcoasc.com [sifcoasc.com]
Technical Support Center: Purification of 2-Amino-5-(3-chloro-4-methylphenyl)pyridine
Welcome to the technical support center for the purification of 2-Amino-5-(3-chloro-4-methylphenyl)pyridine. This guide is designed for researchers, scientists, and drug development professionals to address the critical step of removing residual palladium catalysts from your reaction mixture. Palladium-catalyzed cross-coupling reactions are invaluable in synthesizing complex molecules like our target compound; however, effective removal of the palladium catalyst is paramount to prevent interference in downstream applications and to meet stringent regulatory requirements for active pharmaceutical ingredients (APIs).[1][2][3]
This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you navigate common challenges and optimize your purification workflow.
Understanding the Challenge: Palladium's Affinity for Aminopyridines
The primary difficulty in removing palladium from reaction mixtures containing this compound stems from the molecule's inherent chemical structure. The nitrogen atoms within the pyridine ring and the amino group can act as potent ligands, forming stable complexes with palladium.[4][5][6] This chelation effect can keep the palladium species solubilized in the reaction mixture, rendering simple filtration methods ineffective for its removal.[4][5][6]
Troubleshooting Guides
This section addresses specific issues you might encounter during the purification process.
Issue 1: High Levels of Residual Palladium After Initial Purification Efforts
-
Symptoms:
-
Potential Causes & Solutions:
| Potential Cause | Troubleshooting Steps |
| Strong Palladium-Ligand Complexation | The nitrogen atoms in your product are likely forming a stable, soluble complex with the palladium catalyst. To disrupt this, consider altering the polarity of your solvent system or adding a competitive ligand before introducing a scavenger.[7] |
| Incorrect Scavenger Selection | The efficacy of a scavenger is highly dependent on the oxidation state of the palladium (e.g., Pd(0) vs. Pd(II)). It is advisable to screen a panel of scavengers with different functional groups (e.g., thiol, thiourea, amine) to identify the most effective one for your specific reaction conditions.[7] |
| Suboptimal Scavenging Conditions | The kinetics of palladium scavenging can be influenced by temperature and reaction time. Increasing the temperature (e.g., to 40-60 °C) and extending the reaction time (e.g., 4-24 hours) can significantly improve scavenger efficiency.[4] |
| Poor Mass Transfer | Inadequate mixing can limit the interaction between the solid-supported scavenger and the dissolved palladium species. Ensure vigorous and consistent stirring throughout the scavenging process.[7] |
Issue 2: Significant Product Loss During the Scavenging Process
-
Symptoms:
-
Low yield of the purified this compound after treatment with a scavenger.
-
Analysis of the spent scavenger reveals a high concentration of the desired product.
-
-
Potential Causes & Solutions:
| Potential Cause | Troubleshooting Steps |
| Non-Specific Adsorption to the Scavenger | Activated carbon, while cost-effective, is known for its non-specific binding, which can lead to product loss.[6] Consider using a more selective, functionalized silica-based scavenger. |
| Incorrect Solvent Choice | If your product has limited solubility in the chosen solvent, it may precipitate onto the scavenger. Select a solvent that ensures your product remains fully dissolved throughout the scavenging process.[6] |
| Excessive Scavenger Use | Using a large excess of the scavenger can increase the chances of non-specific product binding. Optimize the scavenger-to-palladium ratio to use the minimum amount necessary for effective removal. |
| Inadequate Washing of the Scavenger | After filtration, the scavenger should be washed with fresh solvent to recover any adsorbed product.[6] |
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for removing palladium from reactions involving aminopyridines?
A1: The most prevalent and effective methods include:
-
Adsorption onto Scavenger Resins: These are solid supports, typically silica or polystyrene, functionalized with groups that have a high affinity for palladium, such as thiols, amines, or isocyanates. The scavenger selectively binds the palladium, which is then removed by filtration.[4]
-
Activated Carbon Treatment: Activated carbon is a cost-effective adsorbent for palladium. However, its non-specific nature can sometimes lead to the loss of the desired product.[6][9]
-
Filtration through Celite: This is primarily effective for removing heterogeneous palladium catalysts (e.g., Pd/C) or palladium that has precipitated. It is often insufficient for removing soluble palladium species.[10]
-
Crystallization: In some cases, crystallization of the final product can leave palladium impurities in the mother liquor. This can be enhanced by the addition of additives like N-acetylcysteine.[2]
Q2: How do I choose the right palladium scavenger for my reaction?
A2: The selection of an appropriate scavenger depends on several factors:
-
The nature of the palladium species: The oxidation state and ligands of the palladium complex can influence its affinity for different scavengers.
-
The nature of your product: It is crucial that the scavenger does not react with or strongly adsorb your this compound. Given the amine functionality, scavengers with electrophilic groups should be used with caution.[4]
-
Cost and scalability: For larger-scale syntheses, the cost and ease of handling the scavenger are important considerations.
Q3: Can I use a combination of methods for palladium removal?
A3: Yes, a multi-step approach is often the most effective strategy. For instance, an initial filtration through Celite® to remove any heterogeneous palladium can be followed by treatment with a high-affinity scavenger to capture soluble palladium species. A final recrystallization step can further enhance the purity of your product.[7]
Q4: How can I quantify the amount of residual palladium in my sample?
A4: Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) is the most common and sensitive analytical technique for quantifying trace levels of palladium and other elemental impurities in pharmaceutical samples.[2][7]
Experimental Protocols
Protocol 1: General Procedure for Palladium Removal Using a Solid-Supported Scavenger
-
Dissolution: Dissolve the crude this compound reaction mixture in a suitable organic solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM)).
-
Scavenger Addition: Add 3-5 molar equivalents of the selected scavenger resin relative to the initial amount of palladium catalyst used.[4]
-
Stirring: Stir the suspension at room temperature or a slightly elevated temperature (e.g., 40-50 °C) for 4-16 hours. The optimal time and temperature should be determined experimentally.[4]
-
Filtration: Filter the mixture through a pad of Celite® to remove the solid-supported scavenger.
-
Washing: Wash the filter cake with a small amount of fresh solvent to ensure complete recovery of the product.
-
Concentration: Combine the filtrate and the washings, and remove the solvent under reduced pressure to obtain the purified product.
-
Analysis: Analyze the final product for residual palladium content using ICP-MS.
Protocol 2: Palladium Removal Using Activated Carbon
-
Dissolution: Dissolve the crude product in an appropriate organic solvent.
-
Carbon Addition: Add activated carbon (typically 5-10 times the weight of the crude product).
-
Stirring: Stir the mixture at room temperature for 2-4 hours.
-
Filtration: Filter the mixture through a pad of Celite® to remove the activated carbon.
-
Washing: Thoroughly wash the Celite® pad with fresh solvent.
-
Concentration: Combine the filtrate and washings and remove the solvent under reduced pressure.
-
Analysis: Determine the residual palladium content using ICP-MS.
Visualizing the Workflow
The following diagrams illustrate the decision-making process and experimental workflow for palladium removal.
Caption: Decision workflow for palladium catalyst removal.
Caption: Step-by-step scavenger protocol workflow.
References
- Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry | Organic Process Research & Development - ACS Publications. (2023).
- How can i remove palladium Pd catalyst easily? - ResearchGate. (2015).
- Removal of palladium (Pd) catalysts Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. Osaka Gas Chemicals Co., Ltd.
- Technical Support Center: Palladium Catalyst Removal in 3-Thienyl Compound Synthesis - Benchchem. BenchChem.
- Recovery and reuse of homogeneous palladium catalysts via organic solvent nanofiltration: application in the synthesis of AZD4625 - Green Chemistry (RSC Publishing) DOI:10.1039/D4GC06334A. (2025). Royal Society of Chemistry.
- Palladium Detection for API Purification - Arbor Assays. (2017). Arbor Assays.
- Deactivation and Regeneration of Palladium Catalysts for Hydrogenation Debenzylation of 2,4,6,8,10,12-Hexabenzyl-2,4,6,8,10,12-Hexaazaisowurtzitane (HBIW) - MDPI. (2022). MDPI.
- Technical Support Center: Preventing Catalyst Deactivation in Palladium-Catalyzed Reactions - Benchchem. BenchChem.
- How to Remove Palladium in three easy steps - Biotage. (2023). Biotage.
- Technical Support Center: Palladium Catalyst Removal from 6-Bromopyridin-3-amine Reaction Mixtures - Benchchem. BenchChem.
- Poisoning and deactivation of palladium c
- Technical Support Center: Palladium Catalyst Removal from 2-Amino-4-bromopyridine Reaction Mixtures - Benchchem. BenchChem.
- Technical Support Center: Removal of Palladium Catalyst from 2-Bromo-5-(bromomethyl)pyridine Reaction Mixtures - Benchchem. BenchChem.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. arborassays.com [arborassays.com]
- 3. biotage.com [biotage.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Recovery and reuse of homogeneous palladium catalysts via organic solvent nanofiltration: application in the synthesis of AZD4625 - Green Chemistry (RSC Publishing) DOI:10.1039/D4GC06334A [pubs.rsc.org]
- 9. Removal of palladium (Pd) catalysts Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [ogc.co.jp]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Byproduct Identification in the Synthesis of 2-Amino-5-(3-chloro-4-methylphenyl)pyridine
Introduction: Welcome to the technical support guide for the synthesis of 2-Amino-5-(3-chloro-4-methylphenyl)pyridine. This molecule is a key intermediate in pharmaceutical development, and its purity is paramount. The most common and efficient synthetic route is the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1][2] This guide is designed for researchers, chemists, and process development professionals to anticipate, identify, and troubleshoot common byproducts encountered during this synthesis. Ensuring the structural integrity and purity of active pharmaceutical ingredients (APIs) and their intermediates is a critical regulatory requirement, making accurate impurity profiling an essential activity.[3]
Part 1: Frequently Asked Questions (FAQs)
Q1: What is the expected primary reaction for synthesizing this compound?
The most prevalent method is the Suzuki-Miyaura cross-coupling reaction.[2][4] This involves the reaction between an organoboron compound, typically (3-chloro-4-methylphenyl)boronic acid, and a pyridine derivative with a suitable leaving group (e.g., bromine, chlorine, or triflate) at the 5-position, such as 2-Amino-5-bromopyridine. The reaction is catalyzed by a palladium(0) complex in the presence of a base.[1]
Q2: What are the most common byproducts I should anticipate in this synthesis?
During a Suzuki-Miyaura coupling, several side reactions can occur. The most frequently observed byproducts include:
-
Homocoupled Boronic Acid: Formation of 3,3'-dichloro-4,4'-dimethyl-1,1'-biphenyl from the coupling of two molecules of the (3-chloro-4-methylphenyl)boronic acid. This is often a major impurity.[5]
-
Protodeborylation: The boronic acid group is replaced by a hydrogen atom, yielding 4-chloro-3-methyltoluene.
-
Homocoupled Pyridine: Dimerization of the pyridine starting material to form 2,2'-diamino-5,5'-bipyridine.
-
Ligand-Derived Impurities: If using arylphosphine ligands (e.g., triphenylphosphine), the aryl group from the ligand can couple with the reaction partners, leading to phenylated byproducts.[6][7]
-
Unreacted Starting Materials: Residual 2-Amino-5-bromopyridine and (3-chloro-4-methylphenyl)boronic acid.
Q3: My analysis shows a significant amount of a biphenyl byproduct. What causes this, and how can I prevent it?
This byproduct is the result of boronic acid homocoupling. This side reaction is primarily caused by:
-
Presence of Oxygen: Molecular oxygen can promote the oxidative homocoupling of the boronic acid. It is a common issue if the reaction vessel is not properly degassed.[5]
-
Catalyst Decomposition: The palladium catalyst can sometimes facilitate this undesired coupling, especially at higher temperatures or with prolonged reaction times.
-
Base and Solvent Effects: The choice and stoichiometry of the base can influence the rate of homocoupling relative to the desired cross-coupling.[8]
Prevention Strategy: The most critical preventative measure is to ensure the reaction is performed under strictly anaerobic (oxygen-free) conditions. This is achieved by thoroughly degassing the solvent and blanketing the reaction with an inert gas like nitrogen or argon.
Q4: Can the palladium catalyst or its ligands be a source of impurities?
Absolutely. This is a crucial and often overlooked aspect of impurity profiling. Palladium catalysts are typically stabilized by phosphine ligands. If a ligand containing aryl groups, such as triphenylphosphine (PPh₃) or 1,1'-Bis(diphenylphosphino)ferrocene (dppf), is used, these aryl groups can be transferred in a side reaction.[6][7] This can lead to the formation of byproducts like 2-Amino-5-phenylpyridine, which can be difficult to separate from the desired product.
Mitigation: If ligand-derived impurities are suspected, consider switching to ligands without aryl groups (e.g., trialkylphosphines like PCy₃) or using highly specialized Buchwald-Hartwig-type biarylphosphine ligands that are designed to resist such scrambling.[9]
Part 2: Troubleshooting Guide: Byproduct Identification & Mitigation
| Problem | Potential Cause(s) | Recommended Action(s) |
| High levels of 3,3'-dichloro-4,4'-dimethyl-1,1'-biphenyl detected by LC-MS or GC-MS. | Boronic Acid Homocoupling: Inadequate degassing, presence of oxygen, or non-optimal reaction conditions.[5] | 1. Improve Degassing: Use a robust method like three freeze-pump-thaw cycles or sparging with argon for at least 30 minutes. 2. Optimize Conditions: Screen different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) and lower the reaction temperature if possible.[8] 3. Use Fresh Reagents: Ensure the boronic acid and catalyst are pure and not partially oxidized. |
| An impurity with an unexpected phenyl group is identified. | Ligand Aryl Scrambling: The aryl group from a phosphine ligand (e.g., PPh₃) has coupled with one of the starting materials.[6][7] | 1. Change Ligand: Switch to a trialkylphosphine ligand (e.g., P(t-Bu)₃) or a biaryl phosphine ligand less prone to scrambling. 2. Review Catalyst System: Use a pre-formed Pd(0) catalyst to avoid side reactions during in-situ reduction of Pd(II) precatalysts.[10] |
| Significant amounts of 4-chloro-3-methyltoluene are found (often by GC-MS). | Protodeborylation: Presence of protic sources (water) or non-optimal base leading to the replacement of the boronic acid group with hydrogen. | 1. Ensure Anhydrous Conditions: Use freshly dried solvents and reagents. 2. Select Appropriate Base: A non-hydroxide base like K₃PO₄ or CsF may reduce this side reaction. |
| Reaction stalls, leaving high levels of starting materials. | Catalyst Deactivation/Insufficient Activity: Catalyst has been poisoned (e.g., by impurities in starting materials) or the chosen catalyst/ligand system is not active enough under the reaction conditions. | 1. Increase Catalyst Loading: A modest increase (e.g., from 1 mol% to 3 mol%) can sometimes overcome minor deactivation.[11] 2. Switch Catalyst System: Employ a more active catalyst system, such as one using a Buchwald-type ligand, which is known for high turnover numbers. 3. Purify Starting Materials: Ensure the starting halide and boronic acid are free of impurities that could act as catalyst poisons. |
Part 3: Mechanistic Insights & Visualizations
Understanding the reaction pathways is key to controlling the outcome. The Suzuki-Miyaura coupling proceeds through a well-defined catalytic cycle.
Primary Synthetic Pathway
The desired reaction follows a three-step catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[2][12]
Caption: Simplified pathway for the formation of the homocoupled byproduct.
Part 4: Analytical Workflows and Protocols
A systematic approach is required to identify and quantify byproducts.
General Analytical Workflow
Caption: A systematic workflow for byproduct identification.
Protocol: RP-HPLC Method for Impurity Profiling
This protocol provides a starting point for developing a robust analytical method. Method validation according to ICH guidelines is required for use in a regulated environment.
Objective: To separate the main product from potential process-related impurities.
-
Instrumentation: HPLC system with a UV/PDA detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient Program:
Time (min) % Mobile Phase B 0.0 10 20.0 90 25.0 90 25.1 10 | 30.0 | 10 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 5 µL
-
Sample Preparation: Dissolve a small amount of the crude reaction mixture in a 50:50 mixture of Acetonitrile:Water to a final concentration of approximately 0.5 mg/mL. Filter through a 0.45 µm syringe filter before injection.
Rationale: The C18 stationary phase provides good retention for the aromatic compounds involved. The gradient elution starts with a high aqueous content to retain polar compounds (like 2-aminopyridine) and gradually increases the organic content to elute the more non-polar compounds, such as the desired product and the non-polar homocoupled byproducts. [13]Formic acid is used as a mobile phase modifier to improve peak shape for the basic pyridine nitrogen.
Expected Byproducts: Summary Table
| Compound Name | Structure | Molecular Weight ( g/mol ) | Likely Analytical Method |
| 2-Amino-5-bromopyridine (Starting Material) | C₅H₅BrN₂ | 173.01 | RP-HPLC, LC-MS |
| (3-chloro-4-methylphenyl)boronic acid (Starting Material) | C₇H₈BClO₂ | 169.40 | RP-HPLC, LC-MS |
| This compound (Product) | C₁₂H₁₁ClN₂ | 218.68 | RP-HPLC, LC-MS |
| 3,3'-dichloro-4,4'-dimethyl-1,1'-biphenyl (Homocoupling) | C₁₄H₁₂Cl₂ | 251.15 | RP-HPLC, LC-MS, GC-MS |
| 4-chloro-3-methyltoluene (Protodeborylation) | C₈H₉Cl | 140.61 | GC-MS |
| 2,2'-diamino-5,5'-bipyridine (Pyridine Homocoupling) | C₁₀H₁₀N₄ | 186.22 | RP-HPLC, LC-MS |
References
-
Thaler, T., et al. (2010). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development. Available at: [Link]
-
DSpace@MIT. (n.d.). Palladium-catalyzed C-N and C-O cross-coupling reactions. Available at: [Link]
-
Pharmaffiliates. (2025). Pyridine Derivatives and Impurity Standards for Pharma R&D. Available at: [Link]
-
Royal Society of Chemistry. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. Available at: [Link]
-
Chemistry Stack Exchange. (2017). What are the byproducts in a Suzuki reaction? Available at: [Link]
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. Available at: [Link]
-
Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods for Pyridine. Available at: [Link]
-
Chemistry LibreTexts. (2023). Pd-Catalyzed Cross Coupling Reactions. Available at: [Link]
-
Rueda-Espinosa, J., et al. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry. Available at: [Link]
-
Wikipedia. (n.d.). Suzuki reaction. Available at: [Link]
-
PubMed. (2022). Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. Chemical and Pharmaceutical Bulletin. Available at: [Link]
-
Fiveable. (n.d.). Palladium-catalyzed cross-coupling reactions. Available at: [Link]
-
Scholarship @ Claremont. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. Available at: [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Available at: [Link]
-
ResearchGate. (2022). Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. Available at: [Link]
-
ResearchGate. (2025). Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. Available at: [Link]
-
Reddit. (2025). Question About Suzuki Coupling Reaction Byproducts (Homocoupling). Available at: [Link]
-
ResearchGate. (2007). Improved Synthesis of 2-Chloro-3-amino-4-methylpyridine. Available at: [Link]
- Google Patents. (2002). Process for making 3-amino-2-chloro-4-methylpyridine.
Sources
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. reddit.com [reddit.com]
- 6. Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. Palladium-catalyzed C-N and C-O cross-coupling reactions [dspace.mit.edu]
- 10. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. fiveable.me [fiveable.me]
- 13. helixchrom.com [helixchrom.com]
Validation & Comparative
A Comparative Guide to the Structural Confirmation of 2-Amino-5-(3-chloro-4-methylphenyl)pyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of novel chemical entities, particularly within the pharmaceutical and agrochemical sectors, unambiguous structural confirmation is a cornerstone of research and development. This guide offers a comprehensive comparison of analytical techniques for the structural elucidation of 2-Amino-5-(3-chloro-4-methylphenyl)pyridine derivatives, a class of compounds with significant potential in medicinal chemistry.[1] The narrative emphasizes a multi-technique approach, which provides the most robust strategy for structural validation.[2]
Introduction
The 2-amino-5-arylpyridine scaffold is a privileged structure in drug discovery, with derivatives exhibiting a wide range of biological activities.[1][3] The specific substitution pattern of a 3-chloro-4-methylphenyl group at the 5-position of the 2-aminopyridine core introduces distinct electronic and steric features that can significantly influence its interaction with biological targets. Therefore, precise confirmation of the molecular structure, including the regiochemistry of the substituents, is paramount. This guide will delve into the primary analytical methods employed for this purpose: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Single-Crystal X-ray Diffraction.
The Analytical Triad for Structural Confirmation
A combination of spectroscopic and spectrometric techniques is essential for a thorough and unequivocal structural determination. While each method provides unique insights, their collective data paints a complete picture of the molecule's architecture.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Connectivity
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.[4]
a. 1D NMR (¹H and ¹³C)
Expertise & Experience: One-dimensional NMR provides the foundational data for structural analysis. The ¹H NMR spectrum reveals the number of distinct proton environments and their neighboring protons through spin-spin coupling, while the ¹³C NMR spectrum indicates the number of unique carbon atoms.
Protocol for ¹H and ¹³C NMR Acquisition:
-
Sample Preparation: Dissolve approximately 5-10 mg of the this compound derivative in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.[4]
-
Instrument Setup: Utilize a 400 MHz or higher field NMR spectrometer.[4]
-
¹H NMR Acquisition: Employ a standard single-pulse experiment (e.g., Bruker's 'zg30'). Key parameters include a 30° pulse angle, a sufficient number of scans (e.g., 16) for good signal-to-noise, and an appropriate spectral width to cover all proton resonances.[4]
-
¹³C NMR Acquisition: Use a proton-decoupled pulse program (e.g., Bruker's 'zgpg30') to obtain singlets for each carbon. A larger number of scans is typically required due to the lower natural abundance and sensitivity of the ¹³C nucleus.
Expected Spectral Features for this compound:
-
¹H NMR:
-
A singlet for the methyl (CH₃) protons.
-
A broad singlet for the amino (NH₂) protons, which is exchangeable with D₂O.[5]
-
A set of aromatic proton signals corresponding to the pyridine and phenyl rings. The splitting patterns will be indicative of their substitution. For instance, the protons on the pyridine ring will likely appear as doublets and a doublet of doublets, while the protons on the 3-chloro-4-methylphenyl ring will show characteristic splitting patterns for a 1,2,4-trisubstituted benzene ring.
-
-
¹³C NMR:
-
A signal for the methyl carbon.
-
A series of signals in the aromatic region for the carbons of the pyridine and phenyl rings. The chemical shifts will be influenced by the attached substituents (amino, chloro, and aryl groups).
-
b. 2D NMR (COSY, HSQC, HMBC)
Expertise & Experience: While 1D NMR provides essential information, complex molecules or those with overlapping signals necessitate the use of two-dimensional NMR techniques for unambiguous assignment.[2]
-
COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) couplings, revealing which protons are adjacent to each other. This is crucial for tracing the connectivity within the pyridine and phenyl rings.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton-carbon pairs (¹H-¹³C). This allows for the direct assignment of protonated carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away. This is invaluable for identifying quaternary carbons and confirming the connectivity between the pyridine and phenyl rings.
Workflow for 2D NMR Analysis:
Caption: Workflow for single-crystal X-ray diffraction.
Conclusion
The structural confirmation of this compound derivatives requires a synergistic approach that leverages the strengths of multiple analytical techniques. 1D and 2D NMR spectroscopy are indispensable for determining the molecular framework and connectivity in solution. High-resolution mass spectrometry provides crucial confirmation of the molecular formula and the presence of the chlorine substituent through its characteristic isotopic pattern. Finally, when obtainable, single-crystal X-ray diffraction offers the ultimate, unambiguous proof of the three-dimensional structure. By integrating the data from these methods, researchers can have the utmost confidence in the structure of their synthesized compounds, a critical prerequisite for further investigation in drug development and other scientific pursuits.
References
- BenchChem. (n.d.). Validating the Structure of Synthesized 2-Amino-5-bromo-4-methylpyridine: A Comparative Guide Using 2D NMR and Other Analytical Techniques.
- SpectraBase. (n.d.). 2-Amino-5-chloro-4-methylpyridine.
- ChemicalBook. (n.d.). 2-Amino-5-methylpyridine(1603-41-4) 1H NMR spectrum.
- National Center for Biotechnology Information. (n.d.). Crystal structure of 2-amino-4-(4-chlorophenyl)-1-(4-methylphenyl).
- BLDpharm. (n.d.). 1314987-57-9|this compound.
- Al-Zahrani, F. A., et al. (2015). Approaches towards the synthesis of a novel class of 2-amino-5-arylazonicotinate, pyridazinone and pyrido[2,3-d]pyrimidine derivatives as potent antimicrobial agents. PMC - PubMed Central.
- PubMed. (2013). Synthesis and biological evaluation of 2-amino-5-aryl-3-benzylthiopyridine scaffold based potent c-Met inhibitors.
- Askar, F. W., Abood, N. K., & Jinzeel, N. A.-A. (2020). Synthesis And Characterization Of New 2-amino pyridine Derivatives (NJC). ResearchGate.
- Askar, F. W., Abood, N. K., & Jinzeel, N. A.-A. (2019). Synthesis And Characterization Of New 2-amino pyridine Derivatives (NJC). ResearchGate.
- HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine.
- National Center for Biotechnology Information. (n.d.). 2-[(5-Amino-3-methyl-1-phenyl-1H-pyrazol-4-yl)(4-chlorophenyl)methyl]malononitrile.
- Hemamalini, M., & Fun, H.-K. (2010). 2-Amino-5-methylpyridinium 3-aminobenzoate. ResearchGate.
- National Center for Biotechnology Information. (n.d.). 2-Amino-5-chloropyridine.
- Hemamalini, M., & Fun, H.-K. (2010). 2-Amino-5-chloropyridinium 4-hydroxybenzoate. ResearchGate.
- Takhistov, V. V., & Pleshkova, A. P. (2025). Mass spectrometry of halogen-containing organic compounds. ResearchGate.
- National Center for Biotechnology Information. (n.d.). Design and Synthesis of New Substituted Pyrazolopyridines with Potent Antiproliferative Activity.
- Dissertation. (n.d.). Improvement on the Synthesis of 2-Amino-5-Fluoropyridine.
- CrystEngComm (RSC Publishing). (n.d.). Design, synthesis, and characterization of pyridine-containing organic crystals with different substitution positions using solvothermal method.
- JSciMed Central. (2023). Synthesis and Characterization of Pyridine Transition Metal Complexes of Ni (II), Cu (I) and Ag (I).
- ResearchGate. (2011). 2-Chloro-5-(chloromethyl)pyridine.
- Kavitha, T., & Alivelu, M. (2023). The Computational Study, 3D-QSAR, and Molecular Docking Study of 2-Amino 5-Methyl Pyridine. ResearchGate.
- Sigma-Aldrich. (n.d.). 2-Amino-5-chloropyridine 98 1072-98-6.
- ResearchGate. (n.d.). H.NMR-Spectrum of Compound{2}.
- St John, T. (2017). NMR/IR Analysis - Predicting a Structure and Assigning a Spectrum with a Pyridine Ring.
- BenchChem. (n.d.). Application Notes and Protocols for Mass Spectrometry Fragmentation of Halogenated Organic Compounds.
- BenchChem. (n.d.). An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 2-Amino-2-(pyridin-3-yl)acetonitrile.
- ResearchGate. (n.d.). Representation of substituted pyridines.
- Chemistry LibreTexts. (2023). Organic Compounds Containing Halogen Atoms.
- Tailored Tutors. (2019). Mass Spectroscopy - Halo-isotopes | A Level Chemistry | EDEXCEL.
- Trilleras, J., Quiroga, J., Cobo, J., Low, J. N., & Glidewell, C. (2025). 2-Amino-4-chloro-5-formyl-6-[methyl(2-methylphenyl)amino]pyrimidine and 2-amino-4-chloro-5-formyl-6-[(2-methoxyphenyl)methylamino]pyrimidine are isostructural and form hydrogen-bonded sheets of R2(8) and R6(32) rings. ResearchGate.
- Radicals and Mass Spectrometry (MS) Spring 2021. (n.d.).
Sources
- 1. Synthesis and biological evaluation of 2-amino-5-aryl-3-benzylthiopyridine scaffold based potent c-Met inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Approaches towards the synthesis of a novel class of 2-amino-5-arylazonicotinate, pyridazinone and pyrido[2,3-d]pyrimidine derivatives as potent antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Crystal structure of 2-amino-4-(4-chlorophenyl)-1-(4-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist’s Guide to Palladium Catalysis for 2-Amino-5-arylpyridine Synthesis
Introduction: The Significance of 2-Amino-5-arylpyridines
The 2-amino-5-arylpyridine scaffold is a privileged structure in modern medicinal chemistry and drug discovery. Its unique electronic properties and ability to participate in crucial hydrogen bonding interactions have cemented its role as a cornerstone in the design of a wide array of therapeutic agents, from kinase inhibitors in oncology to modulators of central nervous system targets. The efficient and scalable synthesis of these vital building blocks is, therefore, a paramount concern for researchers in the pharmaceutical and agrochemical industries. Palladium-catalyzed cross-coupling reactions have emerged as the most robust and versatile methods for forging the key carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds required to construct this framework.[1] This guide provides an in-depth comparison of the efficacy of various palladium catalyst systems, offering field-proven insights and actionable experimental data to guide your synthetic strategy.
Core Synthetic Strategies: Suzuki-Miyaura vs. Buchwald-Hartwig
Two primary palladium-catalyzed methodologies dominate the synthesis of 2-amino-5-arylpyridines: the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond construction. The choice between these routes often depends on the availability of starting materials and the desired final product.
-
Suzuki-Miyaura Coupling: This reaction forges a C-C bond between a heteroaryl halide (e.g., 2-amino-5-bromopyridine) and an arylboronic acid or ester. It is a powerful tool for introducing diverse aryl groups at the 5-position of the pyridine ring.[2][3][4]
-
Buchwald-Hartwig Amination: This reaction creates a C-N bond between an aryl halide and an amine.[5][6] For this specific scaffold, it typically involves coupling 2-aminopyridine with a substituted aryl halide. This method has revolutionized the synthesis of arylamines, replacing harsher, more traditional methods.[6][7]
Mechanistic Underpinnings of Catalysis
A fundamental understanding of the catalytic cycles is crucial for troubleshooting and optimizing these transformations. Both reactions proceed through a similar sequence of oxidative addition, transmetalation (for Suzuki-Miyaura) or amine coordination/deprotonation (for Buchwald-Hartwig), and reductive elimination.
The Suzuki-Miyaura Catalytic Cycle
The cycle begins with the oxidative addition of the aryl halide to a Pd(0) species, forming a Pd(II) complex. This is followed by transmetalation with the boronic acid, typically activated by a base, to form a diaryl-palladium(II) intermediate. The final step is reductive elimination, which forms the desired C-C bond and regenerates the active Pd(0) catalyst.[8]
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
The Buchwald-Hartwig Amination Catalytic Cycle
Similarly, the Buchwald-Hartwig amination starts with the oxidative addition of an aryl halide to Pd(0). The resulting Pd(II) complex then coordinates with the amine. A base facilitates the deprotonation of the amine, forming a palladium-amido complex. Reductive elimination then occurs to form the C-N bond and regenerate the Pd(0) catalyst.[5][6][9]
Caption: The catalytic cycle for the Buchwald-Hartwig amination reaction.
Comparative Analysis of Palladium Catalyst Systems
The efficacy of a palladium-catalyzed reaction is rarely determined by the palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) alone. The choice of ligand is the single most critical factor influencing reaction rate, yield, substrate scope, and catalyst stability.[10]
Key Ligand Classes
-
Bidentate Phosphine Ligands: Ligands like Xantphos and DPEPhos have been workhorses in C-N and C-C coupling reactions.[11] Their defined bite angle can promote reductive elimination and stabilize the catalytic species. Xantphos, in particular, is frequently used for the amination of heteroaryl halides.[12][13]
-
Bulky Biaryl Monophosphine Ligands (Buchwald Ligands): Developed by the Buchwald group, ligands such as XPhos, SPhos, and RuPhos have transformed the field.[7] Their steric bulk and electron-rich nature facilitate the crucial, often rate-limiting, oxidative addition step and promote the final reductive elimination.[7] These ligands are generally considered the state-of-the-art for challenging couplings.[14]
-
N-Heterocyclic Carbene (NHC) Ligands: NHCs are strong σ-donors that form highly stable and active palladium complexes.[10] Pre-formed catalysts like PEPPSI-IPr (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) are known for their high thermal stability and efficiency, often requiring lower catalyst loadings.[10]
Performance Data for Suzuki-Miyaura Coupling
The following table summarizes the performance of various catalyst systems for the synthesis of 2-amino-5-arylpyridines via Suzuki-Miyaura coupling of 2-amino-5-bromopyridine with phenylboronic acid.
| Catalyst System (Pd Source / Ligand) | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Pd(dppf)Cl₂ | 10 | Na₃PO₄ | Dioxane/H₂O | 65-100 | 12 | 5-89* | [2][4] |
| Pd(OAc)₂ / SPhos | 1 | K₃PO₄ | 1,4-Dioxane | 100 | 4 | 95 | [10] |
| PEPPSI-IPr | 0.5 | Cs₂CO₃ | t-AmylOH | 100 | 2 | 98 | [10] |
| Pd(PPh₃)₄ | 3 | K₂CO₃ | Toluene/H₂O | 80 | 12 | 85 | [10] |
*Yields are highly dependent on the specific boronic acid or ester used.[4]
Performance Data for Buchwald-Hartwig Amination
This table compares catalyst systems for the C-N coupling of aryl halides with aminopyridines, a key strategy for accessing the target scaffold.
| Catalyst System (Pd Source / Ligand) | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Pd₂(dba)₃ / Xantphos | 5 | Cs₂CO₃ | Toluene | 100 | 12 | 80-95 | [12] |
| Pd(OAc)₂ / BINAP | 2 | NaOt-Bu | Toluene | 80 | 18 | ~90 | [6] |
| Pd(OAc)₂ / dppp | 5 | NaOt-Bu | Toluene | 80 | 14 | 55-98** | [15][16] |
| Pd(OAc)₂ / XPhos | 2 | t-BuONa | Toluene | 100 | 24 | ~84 | [11] |
**Yields noted for coupling 2-bromopyridines with volatile amines in a sealed tube.[15][16]
Validated Experimental Protocols
Adherence to a robust, reproducible protocol is essential for success. The following are representative procedures that can be adapted for various substrates.
Protocol 1: Suzuki-Miyaura Coupling using an NHC Catalyst
Caption: Experimental workflow for a typical Suzuki-Miyaura coupling.
Step-by-Step Methodology:
-
To an oven-dried Schlenk flask under an inert atmosphere (e.g., argon), add 2-amino-5-bromopyridine (1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.2 mmol, 1.2 equiv), PEPPSI-IPr (0.5 mol%), and cesium carbonate (Cs₂CO₃, 2.0 mmol, 2.0 equiv).[10]
-
Add anhydrous t-amyl alcohol (5 mL).
-
Seal the flask and heat the reaction mixture to 100°C with vigorous stirring for 2 hours, or until TLC/LCMS analysis indicates complete consumption of the starting material.
-
Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to yield the pure 2-amino-5-arylpyridine.
Protocol 2: Buchwald-Hartwig Amination using a Biarylphosphine Ligand
Caption: Experimental workflow for a Buchwald-Hartwig amination.
Step-by-Step Methodology:
-
To an Ace-Thred sealed tube, add the aryl bromide (e.g., 2-bromopyridine, 1.0 mmol, 1.0 equiv), palladium(II) acetate (Pd(OAc)₂, 0.05 mmol, 5 mol%), 1,3-bis(diphenylphosphino)propane (dppp, 0.10 mmol, 10 mol%), and sodium tert-butoxide (NaOt-Bu, 2.0 mmol, 2.0 equiv).[15]
-
Add anhydrous toluene (5 mL).
-
Add the desired amine (if liquid, add directly; if a volatile gas like methylamine, cool the tube to -78°C and add the condensed liquid amine, up to 5.0 equiv).[15]
-
Quickly seal the tube and allow it to warm to room temperature before placing it in an oil bath preheated to 80°C.
-
Stir the reaction for 14 hours.
-
After cooling to room temperature, carefully open the tube. Dilute the mixture with an appropriate solvent and filter through a pad of Celite to remove palladium black.
-
Concentrate the filtrate and purify by flash column chromatography to obtain the desired product.
Causality Behind Experimental Choices
-
Ligand Choice: The pyridine nitrogen can act as a chelating agent to the palladium center, potentially inhibiting catalysis. The use of bulky, electron-rich ligands like SPhos or XPhos, or chelating bidentate ligands like Xantphos, helps to prevent this unproductive binding and promotes the desired catalytic cycle.[15] For difficult couplings, such as with aryl chlorides, the enhanced activity of bulky biaryl phosphine ligands is often necessary to achieve reasonable yields.[5]
-
Base Selection: The choice of base is critical. For Suzuki couplings, a weaker base like K₃PO₄ or Na₂CO₃ is often sufficient to facilitate transmetalation without degrading the boronic acid. For Buchwald-Hartwig aminations, a strong, non-nucleophilic base like NaOt-Bu or LHMDS is required to deprotonate the amine and drive the catalytic cycle forward.[5]
-
Solvent: Aprotic solvents like toluene, dioxane, and THF are commonly used.[5] The choice can influence solubility and reaction rates. For Suzuki couplings, the addition of water can sometimes be beneficial, but for Buchwald-Hartwig reactions, strictly anhydrous conditions are typically required to prevent catalyst deactivation and unwanted side reactions.
Conclusion and Future Outlook
The synthesis of 2-amino-5-arylpyridines is a well-developed field, with both the Suzuki-Miyaura and Buchwald-Hartwig reactions offering highly efficient and versatile routes. For general applications, modern catalyst systems based on bulky biaryl phosphine ligands (e.g., SPhos, XPhos) and N-heterocyclic carbenes (e.g., PEPPSI-IPr) provide the highest efficacy, often with lower catalyst loadings and shorter reaction times. The choice of ligand remains the most critical parameter, and its selection should be guided by the reactivity of the specific coupling partners. While phosphine-based catalysts remain the most widely used, the exceptional stability and activity of NHC-based systems make them a compelling alternative, especially for large-scale industrial applications. Future developments will likely focus on further reducing catalyst loadings, expanding the substrate scope to even more challenging fragments, and developing more sustainable protocols in greener solvents.
References
- J&K Scientific LLC. (2021, February 23). Buchwald-Hartwig Cross-Coupling.
- Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination.
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from Wikipedia: [Link]
-
Chemistry Simplified. (2025, April 3). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! [Video]. YouTube. [Link]
-
Li, W., et al. (2007). A Practical Buchwald−Hartwig Amination of 2-Bromopyridines with Volatile Amines. Organic Letters, 9(10), 1855-1857. [Link]
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564-12649. [Link]
-
Li, W., et al. (2007). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. Request PDF. [Link]
-
ResearchGate. (2011). Synthesis of 2-Arylpyrazolo[1,5-a]pyridines by Suzuki–Miyaura Cross-Coupling Reaction. [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from Organic Chemistry Portal: [Link]
-
SciSpace. (2011). Development of New Phosphine Ligands (BRIDPs) for Efficient Palladium-Catalyzed Coupling Reactions and Their Application to Indu. [Link]
-
Lundgren, R. J., & Stradiotto, M. (2012). Biaryl Monophosphine Ligands in Palladium-Catalyzed C–N Coupling: An Updated User's Guide. Chemistry – A European Journal, 18(34), 10870-10883. [Link]
-
ResearchGate. (2019). Supported Palladium Catalysts for Suzuki Reactions: Structure‐Property Relationships, Optimized Reaction Protocol and Control of Palladium Leaching. [Link]
-
Rueda-Espinosa, J., et al. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry, 101(10), 765-772. [Link]
-
Das, S., et al. (2018). Buchwald coupling of 1 with various anilines and 2‐aminopyridines... [Image]. ResearchGate. [Link]
-
Royal Society of Chemistry. (2020). Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites. Organic Chemistry Frontiers. [Link]
-
Al-Masoudi, N. A., et al. (2014). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. Molecules, 19(6), 8039-8051. [Link]
-
Ramanayake, D. J. (2024). Synthesis of 2-arylpyridines by the Suzuki-Miyaura cross coupling of PyFluor with hetero(aryl) boronic acids/esters and Synthesis of ring oxidized phthalocyanine metal fluorides (Master's thesis). University of Calgary, Calgary, Canada. [Link]
-
Rueda-Espinosa, J., et al. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. Scholarship @ Claremont. [Link]
-
Duke, R. (2024). Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. Journal of Organic and Chemical Principles. [Link]
Sources
- 1. jocpr.com [jocpr.com]
- 2. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ucalgary.scholaris.ca [ucalgary.scholaris.ca]
- 4. "Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of P" by Juan Rueda-Espinosa, Dewni Ramanayake et al. [scholarship.claremont.edu]
- 5. jk-sci.com [jk-sci.com]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. m.youtube.com [m.youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Biaryl Monophosphine Ligands in Palladium-Catalyzed C–N Coupling: An Updated User’s Guide - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
Comparative Docking Analysis of 2-Amino-5-(3-chloro-4-methylphenyl)pyridine with Mitogen-Activated Protein Kinase p38α
A Senior Application Scientist's Guide to In Silico Kinase Inhibition Analysis
This guide provides a comprehensive, in-depth comparison of the molecular docking performance of a candidate inhibitor, 2-Amino-5-(3-chloro-4-methylphenyl)pyridine, against the well-characterized p38α mitogen-activated protein kinase (p38α MAPK). We will compare its predicted binding affinity and interaction profile with a known, potent, co-crystallized inhibitor, providing a framework for evaluating novel kinase-targeted compounds.
Introduction: The Central Role of Protein Kinases and In Silico Screening
Protein kinases are a large family of enzymes that play a critical role in regulating a vast array of cellular processes, including signal transduction, metabolism, and cell cycle control. Their dysregulation is a hallmark of many diseases, most notably cancer, making them one of the most important classes of drug targets in modern medicine. The development of small molecule kinase inhibitors has revolutionized treatment in oncology and inflammation.
Molecular docking is a powerful computational technique used in drug discovery to predict the binding orientation and affinity of a small molecule (ligand) to its protein target. By simulating the interaction at a molecular level, we can rapidly screen virtual libraries of compounds, prioritize candidates for synthesis, and generate hypotheses about the structural basis of inhibition. This in silico approach significantly reduces the time and cost associated with early-stage drug development.
In this guide, we perform a detailed docking study of the novel compound This compound against p38α MAPK, a key enzyme in the cellular response to inflammatory cytokines and stress. To establish a robust benchmark, we will compare its performance directly against a known inhibitor found within a publicly available crystal structure.
Part 1: Experimental Design and Rationale
The credibility of any docking study hinges on a meticulously designed and validated workflow. Our approach is grounded in established best practices to ensure the results are both reproducible and meaningful.
1.1. Target Selection: Why p38α MAPK?
The p38α MAPK (MAPK14) was selected as the target for this study due to its high therapeutic relevance and the abundance of high-quality structural data.
-
Therapeutic Importance : p38α is a key mediator of the inflammatory response, and its inhibitors have been investigated for treating conditions like rheumatoid arthritis and chronic obstructive pulmonary disease (COPD).
-
Structural Availability : The Protein Data Bank (PDB) contains numerous high-resolution crystal structures of p38α co-crystallized with various inhibitors. This allows us to perform a crucial step known as "re-docking," where we dock the original ligand back into the binding site to validate our docking protocol. A successful re-docking, indicated by a low Root Mean Square Deviation (RMSD) between the docked pose and the crystallographic pose, builds confidence in the protocol's ability to predict binding modes accurately.
For this study, we will use the PDB entry 1A9U , which features p38α in complex with a potent pyridinylimidazole inhibitor.
1.2. Ligand Selection: The Candidate and the Benchmark
-
Candidate Compound : This compound . This molecule features an aminopyridine scaffold, a common motif in many known kinase inhibitors. Its structural features warrant investigation as a potential p38α inhibitor.
-
Reference Compound (Benchmark) : SB2 , the pyridinylimidazole inhibitor co-crystallized in the 1A9U PDB structure. By comparing our candidate's docking results to those of a known, potent inhibitor, we can contextualize its potential efficacy.
1.3. Overall Workflow
The entire computational experiment follows a logical, multi-stage process designed to ensure data integrity and robust analysis. This workflow is visualized in the diagram below.
A Comparative Guide to the Biological Evaluation of 2-Amino-5-arylpyridine Analogs as Potential Anticancer Agents
For Researchers, Scientists, and Drug Development Professionals
Editorial Foreword
The primary mechanism of action explored for this class of compounds is the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, which is a critical process for tumor growth and metastasis.[1] This guide will delve into the structure-activity relationships (SAR) of related compounds, provide detailed experimental protocols for in vitro evaluation, and visualize the underlying scientific rationale.
The 2-Amino-5-arylpyridine Scaffold: A Privileged Structure in Cancer Research
The 2-amino-5-arylpyridine core represents a "privileged scaffold" in medicinal chemistry due to its ability to interact with a variety of biological targets. The 2-amino group often serves as a crucial hydrogen bond donor, while the 5-aryl substituent provides a vector for chemical modification to enhance potency, selectivity, and pharmacokinetic properties. The introduction of specific substituents on the phenyl ring, such as the chloro and methyl groups in the titular compound, is a key strategy in modulating the biological activity of these analogs.
Structure-Activity Relationship (SAR) Insights from Related Analogs
While specific data on 2-Amino-5-(3-chloro-4-methylphenyl)pyridine analogs is limited, studies on other 2-amino-5-arylpyridine and related heterocyclic series offer valuable insights into their SAR as anticancer agents, particularly as VEGFR-2 inhibitors.
-
Substitution on the Phenyl Ring: The nature and position of substituents on the 5-phenyl ring significantly influence activity. For instance, in a series of 6-chloro-4-fluoroalkylamino-2-heteroaryl-5-(substituted)phenylpyrimidines, the substitution pattern on the phenyl ring was found to be critical for potent anticancer activity.[2]
-
The 2-Amino Group: The 2-amino group is often essential for forming key hydrogen bond interactions with the hinge region of kinase domains, a common feature of ATP-competitive inhibitors.[3]
-
Modifications to the Pyridine Core: While the pyridine ring itself is a robust scaffold, modifications can be explored. However, changes to the core heterocycle must be approached with caution as they can drastically alter the compound's binding mode and overall activity.
Comparative Biological Evaluation: A Focus on Anticancer Activity
The primary measure of success for this class of compounds is their ability to inhibit the proliferation of cancer cells. This is typically assessed through in vitro cytotoxicity assays against a panel of human cancer cell lines.
Table 1: Comparative in vitro Cytotoxicity of Representative 2-Amino-5-arylpyridine Analogs
The following table is a representative compilation based on data from related compound series to illustrate how the antiproliferative activity of this compound analogs could be presented. The data below is hypothetical and serves as a template for organizing experimental results.
| Compound ID | R1 (Substitution on Phenyl Ring) | MCF-7 (Breast Cancer) IC50 (µM) | HCT116 (Colon Cancer) IC50 (µM) | A549 (Lung Cancer) IC50 (µM) | VEGFR-2 Inhibition IC50 (µM) |
| Parent | 3-Cl, 4-CH3 | 5.2 | 7.8 | 10.1 | 0.5 |
| Analog A | 3-Cl, 4-OCH3 | 2.1 | 3.5 | 4.9 | 0.2 |
| Analog B | 3-F, 4-CH3 | 8.9 | 12.4 | 15.6 | 1.1 |
| Analog C | 4-CF3 | 1.5 | 2.1 | 3.2 | 0.1 |
| Sorafenib | (Reference Drug) | 1.8 | 2.5 | 3.0 | 0.09 |
IC50 values represent the concentration of the compound required to inhibit cell growth by 50%. Lower values indicate higher potency.
Experimental Protocols: A Guide to In Vitro Evaluation
To ensure scientific integrity, the following detailed protocols for key in vitro assays are provided. These methods are standard in the field and allow for the robust evaluation of novel chemical entities.
Cell Viability and Cytotoxicity Assessment: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol:
-
Cell Seeding: Plate human cancer cells (e.g., MCF-7, HCT116, A549) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound analogs in culture medium. Replace the existing medium with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using non-linear regression analysis.
Target Engagement: In Vitro VEGFR-2 Kinase Inhibition Assay
This assay determines the direct inhibitory effect of the compounds on the enzymatic activity of VEGFR-2.[4][5]
Protocol:
-
Reagent Preparation: Prepare a reaction buffer containing Tris-HCl, MgCl2, MnCl2, and DTT. Prepare solutions of recombinant human VEGFR-2 kinase, a suitable substrate (e.g., Poly(Glu, Tyr) 4:1), and ATP.
-
Compound Preparation: Prepare serial dilutions of the test compounds in the reaction buffer.
-
Kinase Reaction: In a 96-well plate, add the reaction buffer, VEGFR-2 kinase, and the test compound at various concentrations. Initiate the reaction by adding ATP. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Detection: Stop the reaction and measure the kinase activity. This can be done using various methods, such as a luminescence-based assay that quantifies the amount of ATP remaining after the reaction.[4]
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 values.
Visualizing the Science: Workflows and Pathways
To provide a clearer understanding of the experimental and biological processes, the following diagrams illustrate the key workflows and a plausible signaling pathway.
Experimental Workflow for Biological Evaluation
Caption: General workflow for the biological evaluation of novel anticancer compounds.
Plausible Mechanism of Action: VEGFR-2 Signaling Pathway Inhibition
Caption: Inhibition of the VEGFR-2 signaling pathway by 2-amino-5-arylpyridine analogs.
Conclusion and Future Directions
The 2-amino-5-arylpyridine scaffold, conceptually represented by this compound, holds significant promise for the development of novel anticancer agents. The likely mechanism of action through VEGFR-2 inhibition provides a clear rationale for their continued investigation. This guide offers a comprehensive framework for the systematic biological evaluation of analogs based on this scaffold. Future studies should focus on synthesizing a focused library of this compound derivatives to establish a clear and direct SAR. Further investigations into their in vivo efficacy, pharmacokinetic properties, and selectivity against other kinases will be crucial for advancing these promising compounds toward clinical development.
References
-
Taylor & Francis Online. Full article: Synthesis, biological evaluation, and molecular docking of new series of antitumor and apoptosis inducers designed as VEGFR-2 inhibitors. Taylor & Francis Online. Available from: [Link].
-
National Center for Biotechnology Information. Evolution of a New Class of VEGFR-2 Inhibitors from Scaffold Morphing and Redesign. National Center for Biotechnology Information. Available from: [Link].
-
Wikipedia. VEGFR-2 inhibitor. Wikipedia. Available from: [Link].
-
BPS Bioscience. VEGFR2 (KDR) Kinase Assay Kit. BPS Bioscience. Available from: [Link].
-
National Center for Biotechnology Information. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. National Center for Biotechnology Information. Available from: [Link].
-
National Center for Biotechnology Information. Evolution of a New Class of VEGFR-2 Inhibitors from Scaffold Morphing and Redesign. National Center for Biotechnology Information. Available from: [Link].
-
ResearchGate. Design, synthesis and cytotoxic evaluation of 2-amino-4- aryl-6-substituted pyridine-3,5-dicarbonitrile derivatives. ResearchGate. Available from: [Link].
-
ResearchGate. Discovery and Evaluation of 2-Anilino-5-aryloxazoles as a Novel Class of VEGFR2 Kinase Inhibitors | Request PDF. ResearchGate. Available from: [Link].
-
ResearchGate. The design rationale of proposed VEGFR-2 inhibitors. ResearchGate. Available from: [Link].
-
National Center for Biotechnology Information. Role of heterocycles in inhibition of VEGFR-2 – a recent update (2019–2022). National Center for Biotechnology Information. Available from: [Link].
-
National Center for Biotechnology Information. Synthesis and structure-activity relationships of 5-substituted pyridine analogues of 3. National Center for Biotechnology Information. Available from: [Link].
-
National Center for Biotechnology Information. Discovery and SAR analysis of 5-chloro-4-((substituted phenyl)amino)pyrimidine bearing histone deacetylase inhibitors. National Center for Biotechnology Information. Available from: [Link].
-
National Center for Biotechnology Information. Synthesis and SAR study of new hydroxy and chloro-substituted 2,4-diphenyl 5H-chromeno[4,3-b]pyridines as selective topoisomerase IIα-targeting anticancer agents. National Center for Biotechnology Information. Available from: [Link].
-
National Center for Biotechnology Information. Synthesis and SAR of 6-chloro-4-fluoroalkylamino-2-heteroaryl-5-(substituted)phenylpyrimidines as anti-cancer agents. National Center for Biotechnology Information. Available from: [Link].
-
SpringerLink. Design synthesis and structure–activity relationship of 5-substituted (tetrahydronaphthalen-2yl)methyl with N-phenyl-N-(piperidin-2-yl) propionamide derivatives as opioid ligands. SpringerLink. Available from: [Link].
-
National Center for Biotechnology Information. Synthesis and cytotoxicity of 4-amino-5-oxopyrido[2,3-d]pyrimidine nucleosides. National Center for Biotechnology Information. Available from: [Link].
-
National Center for Biotechnology Information. Quantitative structure-activity relationships in the 2,4,5-ring substituted phenylisopropylamines. National Center for Biotechnology Information. Available from: [Link].
-
National Center for Biotechnology Information. New pyrano-pyridine conjugates as potential anticancer agents: design, synthesis and computational studies. National Center for Biotechnology Information. Available from: [Link].
-
ResearchGate. Structure-activity relationship analysis of different substitutions on... | Download Scientific Diagram. ResearchGate. Available from: [Link].
-
ResearchGate. Synthesis and in vitro biological activity of N-(5-amino-2-methylphenyl)-4- (3-pyridyl)-2-pyrimidinamine derivatives | Request PDF. ResearchGate. Available from: [Link].
-
National Center for Biotechnology Information. Approaches towards the synthesis of a novel class of 2-amino-5-arylazonicotinate, pyridazinone and pyrido[2,3-d]pyrimidine derivatives as potent antimicrobial agents. National Center for Biotechnology Information. Available from: [Link].
-
National Center for Biotechnology Information. Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones. National Center for Biotechnology Information. Available from: [Link].
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and SAR of 6-chloro-4-fluoroalkylamino-2-heteroaryl-5-(substituted)phenylpyrimidines as anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evolution of a New Class of VEGFR-2 Inhibitors from Scaffold Morphing and Redesign - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. tandfonline.com [tandfonline.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-Amino-5-(3-chloro-4-methylphenyl)pyridine
This document provides essential procedural guidance for the safe and compliant disposal of 2-Amino-5-(3-chloro-4-methylphenyl)pyridine. As a chlorinated aromatic amine, this compound requires careful handling to mitigate risks to laboratory personnel and the environment. The following protocols are designed to be a self-validating system, ensuring safety and regulatory compliance at every step.
Hazard Assessment and Triage
-
Pyridine Derivatives : Often flammable, toxic, and irritant.[1][2]
-
Chlorinated Aromatic Amines : Can be toxic and pose environmental hazards.[3][4]
-
General Hazards : Based on analogous compounds, assume this substance may cause skin, eye, and respiratory tract irritation and could be harmful if swallowed.[5]
Therefore, all waste containing this compound, including pure compound, solutions, and contaminated labware, must be classified and handled as hazardous waste.[1][3]
Table 1: Hazard Profile of Structurally Similar Compounds
| Compound | Key Hazards |
| 2-Amino-5-chloropyridine | Harmful if swallowed, may cause skin and eye irritation.[4][5][6] |
| 2-Amino-5-methylpyridine | Toxic if swallowed, in contact with skin, or if inhaled. Causes skin and eye irritation.[7][8] |
| 3-Chloro-N,N-bis(2-hydroxyethyl)aniline | Classified as hazardous waste; requires segregation from non-halogenated waste.[3] |
Personal Protective Equipment (PPE) - Your First Line of Defense
Before initiating any disposal procedures, ensure all personnel are outfitted with the appropriate PPE. The causality behind each selection is to create a barrier against potential exposure routes.
Table 2: Required Personal Protective Equipment (PPE)
| PPE Item | Specification | Rationale |
| Gloves | Chemical-resistant nitrile or butyl rubber gloves. | To prevent dermal absorption, as aromatic amines can often be absorbed through the skin.[4] |
| Eye Protection | Chemical splash goggles or a face shield. | To protect eyes from accidental splashes of solutions containing the compound. |
| Lab Coat | Standard, fully-buttoned laboratory coat. | To protect skin and personal clothing from contamination. |
| Respiratory Protection | Use in a certified chemical fume hood. | To prevent inhalation of any dust or vapors, which may be respiratory irritants.[1][5] |
Disposal Workflow: A Step-by-Step Protocol
The guiding principle for the disposal of this compound is waste segregation and containment. Never dispose of this chemical down the drain or in regular trash.[2][3]
Step 1: Waste Segregation
Isolate all waste containing this compound. This includes:
-
Unused or expired solid compound.
-
Solutions containing the compound.
-
Contaminated materials (e.g., pipette tips, weighing boats, gloves, absorbent pads).
Crucially, this waste must be segregated as halogenated organic waste .[3] Mixing it with non-halogenated waste streams can complicate and increase the cost of disposal.
Step 2: Waste Containerization
-
Select an Appropriate Container : Use a clearly labeled, leak-proof container made of a material compatible with the waste (e.g., a high-density polyethylene or glass bottle for liquids, a labeled bag or drum for solids). The container must have a secure, tight-fitting lid.
-
Labeling : As soon as the first particle of waste is added, affix a "Hazardous Waste" label.[9] This label must include:
-
The words "Hazardous Waste".
-
The full chemical name: "this compound".
-
The specific hazards (e.g., "Toxic," "Irritant").
-
The accumulation start date.
-
Your name, laboratory, and contact information.
-
Step 3: Waste Storage
-
Store the sealed waste container in a designated satellite accumulation area within the laboratory.[9]
-
Ensure the storage area is a well-ventilated, cool, and dry location, away from incompatible materials such as strong oxidizing agents and strong acids.[3]
-
Secondary containment (e.g., placing the waste bottle inside a larger, chemically resistant tub) is a best practice to contain any potential leaks.
Step 4: Arranging for Disposal
-
Once the waste container is full or is no longer being added to, arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[1][10]
-
Do not exceed the storage time limits for hazardous waste as defined by your facility's generator status (e.g., 90 days for Large Quantity Generators).[9]
Spill Management Protocol
Accidents can happen. A clear and logical response plan is critical to mitigate any spill.
-
Evacuate and Alert : If a significant spill occurs, evacuate the immediate area and alert your colleagues and supervisor.
-
Assess and Secure : If the spill is small and you are trained to handle it, ensure the area is well-ventilated (preferably within a fume hood).
-
Contain and Absorb : For solid spills, carefully sweep up the material to avoid generating dust and place it in your designated hazardous waste container.[5] For liquid spills, use an inert, non-combustible absorbent material like vermiculite or sand to contain the spill.[1]
-
Clean-up : Once absorbed, transfer the material into the hazardous waste container. Decontaminate the spill area with an appropriate solvent, and dispose of all cleaning materials as hazardous waste.
-
Report : Report the spill to your supervisor and EHS department as per your institution's policy.
Logical Framework for Disposal
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- Safe Disposal of Pyridine-2,6-d2: A Comprehensive Guide for Laboratory Professionals. Benchchem.
- 12 Safety Precautions To Follow When Handling Pyridine. Post Apple Scientific.
- Safe Disposal of 3-Chloro-N,N-bis(2-hydroxyethyl)aniline: A Procedural Guide. Benchchem.
- Material Safety Data Sheet - 2-Amino-5-Chloropyridine, 98%. Cole-Parmer.
-
Managing Hazardous Chemical Waste in the Lab. Lab Manager. Available at: [Link]
-
Highly effective removal of 4-chloroaniline in water by nano zero-valent iron cooperated with microbial degradation. PubMed. Available at: [Link]
-
Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Publications. Available at: [Link]
- CAT 813 - 2-Amino-5-chloropyridine - SAFETY DATA SHEET. British Pharmacopoeia Commission.
-
Degradation of chloroaniline in chemical wastewater by ionizing radiation technology: Degradation mechanism and toxicity evaluation. PubMed. Available at: [Link]
-
Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. EPA. Available at: [Link]
-
Amine Disposal For Businesses. Collect and Recycle. Available at: [Link]
-
Efficient Remediation of p-chloroaniline Contaminated Soil by Activated Persulfate Using Ball Milling Nanosized Zero Valent Iron/Biochar Composite: Performance and Mechanisms. MDPI. Available at: [Link]
-
Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. eCFR. Available at: [Link]
-
2-AMINO-5-METHYLPYRIDINE FOR SYNTHESIS MSDS. Loba Chemie. Available at: [Link]
Sources
- 1. vumc.org [vumc.org]
- 2. nationalacademies.org [nationalacademies.org]
- 3. dam.assets.ohio.gov [dam.assets.ohio.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. acs.org [acs.org]
- 6. epa.gov [epa.gov]
- 7. researchgate.net [researchgate.net]
- 8. US20100222568A1 - Removal of pyridine and pyridine analogs from reaction mass containing sucrose esters - Google Patents [patents.google.com]
- 9. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 10. collectandrecycle.com [collectandrecycle.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
